molecular formula C7H7NO4 B1431590 Oxo(3-pyridinyl)acetic acid hydrate CAS No. 1559061-98-1

Oxo(3-pyridinyl)acetic acid hydrate

Cat. No.: B1431590
CAS No.: 1559061-98-1
M. Wt: 169.13 g/mol
InChI Key: GNDNPUBMTUJXDE-UHFFFAOYSA-N
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Description

Oxo(3-pyridinyl)acetic acid hydrate, with the molecular formula C7H7NO4, is a hydrous form of the organic compound 2-oxo-2-(pyridin-3-yl)acetic acid . This compound features a pyridine ring linked to an α-keto acid functional group, a structure that makes it a valuable bifunctional synthetic intermediate in medicinal chemistry and organic synthesis . The α-keto acid moiety is a key scaffold in the design of enzyme inhibitors and allows for further chemical derivatization at the carbonyl centers . As a pyridine derivative, it is a potential precursor in the synthesis of more complex molecules, including pharmaceuticals and peptidase inhibitors, which are relevant for researching metabolic diseases such as diabetes . Researchers can utilize this compound to introduce the 3-pyridinyl group into larger molecular architectures. The hydrate form can influence the compound's solubility and crystalline properties, which is an important consideration for experimental protocols. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-2-pyridin-3-ylacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3.H2O/c9-6(7(10)11)5-2-1-3-8-4-5;/h1-4H,(H,10,11);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNDNPUBMTUJXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the chemical properties, synthesis, and potential applications of oxo(3-pyridinyl)acetic acid hydrate. Given the specialized nature of this compound, this document synthesizes foundational chemical principles with data from analogous structures to offer a comprehensive technical overview for research and development.

Introduction and Chemical Identity

This compound, also known as 3-pyridylglyoxylic acid hydrate, is a pyridine derivative of glyoxylic acid. Its structure incorporates a pyridine ring, an alpha-keto acid moiety, and a molecule of water, which is integral to its crystalline form.

The presence of the α-keto acid group suggests that, like glyoxylic acid, it exists in equilibrium with its hydrate form, 2,2-dihydroxy-2-(pyridin-3-yl)acetic acid, particularly in aqueous solutions. This hydration of the ketone is a key feature influencing its reactivity and physical properties.

Table 1: Chemical Identifiers

PropertyValueSource
Chemical Name oxo(pyridin-3-yl)acetic acid hydrate-
Synonym(s) 3-Pyridylglyoxylic acid hydrate-
CAS Number 1559061-98-1[1]
Molecular Formula C₇H₅NO₃ · H₂O[1]
Molecular Weight 169.14 g/mol Calculated
Canonical SMILES C1=CN=C(C=C1)C(=O)C(=O)O.O-

Below is a diagram illustrating the chemical structure and its hydrated form.

Caption: Equilibrium between oxo(3-pyridinyl)acetic acid and its hydrated form.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, its properties can be inferred from the known characteristics of its constituent functional groups: the pyridine ring and the glyoxylic acid hydrate moiety.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Analogous Compound
Appearance White to off-white crystalline solidBased on glyoxylic acid monohydrate and other pyridine carboxylic acids.[2]
Solubility Highly soluble in water; soluble in polar organic solvents like methanol and ethanol.The presence of the carboxylic acid, ketone, and pyridine nitrogen suggests high polarity. Glyoxylic acid monohydrate is highly soluble in water.[2]
Acidity (pKa) The carboxylic acid proton is expected to have a pKa around 3-4. The pyridinium proton will have a pKa around 5.Glyoxylic acid has a pKa of 3.3. The electron-withdrawing nature of the adjacent ketone may slightly increase acidity compared to 3-pyridylacetic acid (pKa ~3.6).[3][4]
Hygroscopicity Likely hygroscopicGlyoxylic acid monohydrate is known to be hygroscopic.[2]

Synthesis and Reactivity

Synthesis

The synthesis of oxo(3-pyridinyl)acetic acid is not widely documented. However, a plausible synthetic route could involve the oxidation of a suitable precursor, such as 3-acetylpyridine or 3-pyridylacetic acid. Another potential route could be a three-component reaction involving glyoxylic acid, an amine, and an arylboronic acid, which is a known method for synthesizing α-arylglycine derivatives.

A general workflow for a potential synthesis is outlined below:

G start Starting Material (e.g., 3-Acetylpyridine) oxidation Oxidation (e.g., with KMnO₄ or SeO₂) start->oxidation product Oxo(3-pyridinyl)acetic acid oxidation->product hydration Hydration (crystallization from water) product->hydration final_product Oxo(3-pyridinyl)acetic acid hydrate hydration->final_product

Caption: A potential synthetic workflow for this compound.

Reactivity

The reactivity of this compound is dictated by its three primary functional regions: the carboxylic acid, the α-keto group (and its hydrate), and the pyridine ring.

  • Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • α-Keto Group: The ketone is electrophilic and can react with nucleophiles. The hydrated form, a geminal diol, can revert to the ketone under certain conditions, making the carbonyl carbon available for reaction. This functionality is crucial for its role as a building block in the synthesis of more complex molecules.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo nucleophilic aromatic substitution, particularly if activated.

Potential Applications in Research and Drug Development

While specific applications of this compound are not well-documented, its structure suggests several areas of potential utility for researchers.

  • Pharmaceutical Intermediate: Pyridine-containing compounds are prevalent in pharmaceuticals.[5] The related compound, 3-pyridylacetic acid, is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[5] By analogy, this compound could serve as a valuable building block for novel therapeutic agents.

  • Bioisostere: The α-keto acid moiety can act as a bioisostere for other functional groups in drug design, potentially modulating the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Coordination Chemistry: The presence of both a pyridine nitrogen and a carboxylic acid group makes this molecule a potential ligand for the formation of metal-organic frameworks (MOFs) and coordination complexes.[5]

Safety and Handling

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory tract.[6][7][8]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored in a cool, dry place, away from incompatible materials. Given its likely hygroscopic nature, storage in a desiccator may be necessary.

Conclusion

This compound is a specialized chemical compound with potential applications in organic synthesis and medicinal chemistry. While detailed experimental data is currently limited, its chemical properties can be reasonably inferred from the behavior of its constituent functional groups. This guide provides a foundational understanding for researchers interested in exploring the synthesis, reactivity, and potential applications of this intriguing molecule. Further research is warranted to fully characterize its properties and unlock its potential in various scientific domains.

References

  • PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • SIELC Technologies. (2026, January 5). 3-Pyridylacetic acid hydrochloride. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • Hilaris Publisher. (2011, June 27). Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Glyoxylic Acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Frontiers. (2023, March 12). Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2018, April 3). reactivity of pyridazine-4,5-dicarboxylic acid anhydride towards 1,4-binucleophiles: new spirocyclization reactions. Retrieved January 19, 2026, from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Pyridylacetic acid (HMDB0001538). Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Glyoxylic acid, monohydrate. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • NIH. (2022, October 18). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved January 19, 2026, from [Link]

Sources

A Technical Guide to the Structural Elucidation of 2-Oxo-2-(pyridin-3-yl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Keto Carboxylic Acids

Pyridyl-α-keto carboxylic acids, such as 2-oxo-2-(pyridin-3-yl)acetic acid, are valuable heterocyclic building blocks in medicinal chemistry and organic synthesis. Their utility as precursors for α-arylglycine derivatives and other complex molecules makes a precise understanding of their structure paramount. The presence of a hydrate form introduces an additional layer of complexity, involving non-covalent interactions that can significantly influence solid-state properties like stability, solubility, and bioavailability—critical parameters in drug development. This guide details the necessary and synergistic analytical techniques required to fully characterize the hydrated solid-state form of this compound.

The Integrated Analytical Workflow: A Strategy for Unambiguous Elucidation

The definitive elucidation of a hydrated molecular structure is not achieved by a single technique but by the convergence of evidence from multiple, complementary analyses. Each method provides a unique piece of the structural puzzle, and their combined results create a self-validating system. The workflow is designed to move from foundational characterization to high-resolution structural and thermal analysis.

Structure_Elucidation_Workflow Fig. 1: Integrated Workflow for Structure Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_solid_state Solid-State & Thermal Characterization cluster_conclusion Final Structure Confirmation Synthesis Synthesis of 2-Oxo-2-(pyridin-3-yl)acetic acid Purification Recrystallization (Formation of Hydrate) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purified Hydrate Crystals FTIR FTIR Spectroscopy Purification->FTIR Purified Hydrate Crystals MS Mass Spectrometry Purification->MS Purified Hydrate Crystals XRC Single-Crystal X-ray Crystallography Purification->XRC Purified Hydrate Crystals Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Purified Hydrate Crystals Conclusion Validated Structure of 2-Oxo-2-(pyridin-3-yl)acetic acid Hydrate NMR->Conclusion Molecular Formula & Connectivity FTIR->Conclusion Molecular Formula & Connectivity MS->Conclusion Molecular Formula & Connectivity XRC->Conclusion Solid-State Structure & Hydration State Thermal->Conclusion Solid-State Structure & Hydration State

Navigating Uncharted Territory: A Technical Guide to 3-Pyridylglyoxylic Acid Hydrate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword: Embracing the Scientific Frontier

In the landscape of chemical research and drug discovery, we often work with well-documented molecules. However, progress sometimes requires us to venture into uncharted territory, to explore compounds that are not yet commercially available or extensively studied. This guide is crafted for that very purpose.

Our subject is 3-pyridylglyoxylic acid hydrate . A preliminary investigation revealed a critical discrepancy: the commonly cited CAS number 7145-49-5 is incorrectly attributed to this compound and instead corresponds to 3-methoxy-5-nitrophenol. Furthermore, a thorough search of commercial catalogs and scientific literature reveals a notable absence of 3-pyridylglyoxylic acid in its hydrated or anhydrous form.

This guide, therefore, deviates from a standard technical data sheet. It is a forward-looking, theoretical, and practical framework for the researcher who wishes to synthesize, characterize, and investigate this novel molecule. We will proceed with scientific integrity, grounding our hypotheses in the established chemistry of analogous structures—namely, α-keto acids and other pyridyl carboxylic acids. This document serves as a roadmap for pioneering work on a potentially valuable chemical entity.

The Chemical Context: Why 3-Pyridylglyoxylic Acid Warrants Investigation

The structure of 3-pyridylglyoxylic acid combines two key functional motifs of significant biochemical and medicinal importance: the pyridine ring and the α-keto acid group.

  • The Pyridine Moiety: As an isostere of a phenyl ring, the pyridine nucleus is a cornerstone of medicinal chemistry. Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, enabling crucial interactions with biological targets.[1][2] Many blockbuster drugs incorporate this heterocycle for its favorable pharmacokinetic and pharmacodynamic properties. The 3-pyridyl (or nicotinoyl) substitution pattern is particularly relevant as it is found in nicotinic acid (Vitamin B3) and is a key structural component in numerous pharmaceuticals.[1]

  • The α-Keto Acid Functionality: α-Keto acids are pivotal intermediates in major metabolic pathways, including the Krebs cycle and amino acid metabolism.[3][4] Compounds like pyruvic acid and α-ketoglutaric acid are central nodes in cellular bioenergetics.[4][5] This functional group is not merely a passive metabolic link; it is a reactive handle for chemical synthesis and a potential pharmacophore that can engage with enzymes or receptors.[3][6]

The combination of these two motifs in 3-pyridylglyoxylic acid suggests a high potential for biological activity, positioning it as an intriguing target for:

  • Metabolic Research: As a potential, albeit unconfirmed, metabolite of nicotine or other pyridyl-containing xenobiotics.[7][8][9]

  • Drug Discovery: As a novel scaffold or building block for creating inhibitors or modulators of enzymes involved in metabolic pathways.[2][10][11]

  • Prodrug Development: Utilizing the carboxylic acid group for derivatization to improve the delivery of other therapeutic agents.[12]

Proposed Synthetic Pathways

While no specific synthesis for 3-pyridylglyoxylic acid is documented, established methods for creating α-keto acids provide several plausible routes. The choice of pathway will depend on the availability of starting materials and the desired scale.

Pathway A: Oxidation of a Precursor

This is a common and direct approach. A likely starting material would be 3-pyridylglycolic acid (α-hydroxy-3-pyridylacetic acid).

G start 3-Pyridylglycolic Acid reagent Oxidizing Agent (e.g., KMnO4, PCC, or catalytic oxidation) start->reagent product 3-Pyridylglyoxylic Acid reagent->product Oxidation

Figure 1: General workflow for the oxidation synthesis route.

Experimental Protocol (Hypothetical):

  • Dissolution: Dissolve 3-pyridylglycolic acid in a suitable aqueous or organic solvent.

  • Oxidation: Under controlled temperature (e.g., 0 °C to room temperature), add a stoichiometric amount of a suitable oxidizing agent. Catalytic oxidation processes, which are common for producing arylglyoxylic acids, could be employed here.[13]

  • Quenching: After reaction completion (monitored by TLC or LC-MS), quench any excess oxidant.

  • Workup & Purification: Perform an aqueous workup, adjusting the pH to isolate the carboxylic acid. Purification could be achieved by recrystallization or column chromatography.

Causality: The hydroxyl group of the precursor is selectively oxidized to a ketone. This method is advantageous for its directness but requires careful control to avoid over-oxidation or side reactions involving the pyridine ring.

Pathway B: Friedel-Crafts Acylation

This classical method involves the acylation of pyridine, which is generally challenging due to the electron-deficient nature of the ring. However, it remains a theoretical possibility.

G start Pyridine reagent1 Ethyl Oxalyl Chloride start->reagent1 catalyst Lewis Acid (e.g., AlCl3) reagent1->catalyst intermediate Ethyl 3-Pyridylglyoxylate catalyst->intermediate Friedel-Crafts Acylation reagent2 Acid/Base Hydrolysis intermediate->reagent2 product 3-Pyridylglyoxylic Acid reagent2->product Ester Hydrolysis

Figure 2: Workflow for synthesis via Friedel-Crafts acylation followed by hydrolysis.

Experimental Protocol (Hypothetical):

  • Acylation: React pyridine with ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst. This reaction is often low-yielding for pyridines.

  • Hydrolysis: The resulting α-keto ester is hydrolyzed to the carboxylic acid using standard acidic or basic conditions.

  • Purification: The final product is isolated and purified as described in Pathway A.

Causality: This method builds the carbon skeleton directly on the pyridine ring. While powerful for many aromatics, the deactivation of the pyridine ring by the Lewis acid catalyst makes this a less favorable, though still plausible, approach.[6]

Physicochemical Properties & Analytical Characterization

As a hydrated α-keto acid, 3-pyridylglyoxylic acid hydrate is expected to have specific physical and chemical properties that dictate its handling and analysis.

Expected Properties
PropertyAnticipated CharacteristicRationale
Physical State Crystalline solidOrganic acids of this size are typically solid at room temperature.
Hygroscopicity HighThe presence of polar functional groups (pyridine N, ketone, carboxylic acid) will attract and hold water molecules from the atmosphere.[14][15]
Hydrate Formation Stable monohydrate or polyhydrate formationThe keto group of α-keto acids can exist in equilibrium with its gem-diol (hydrated) form, which can be incorporated into the crystal lattice.[3][16]
Solubility Soluble in polar solvents (water, alcohols, DMSO); sparingly soluble in nonpolar solvents.Based on the polarity of the functional groups.
pKa Two expected pKa values: one for the carboxylic acid (approx. 2-4) and one for the pyridinium ion (approx. 3-5).Typical range for carboxylic acids and pyridines.
Analytical Characterization Workflow

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.

G cluster_0 Primary Structure Confirmation cluster_1 Purity and Hydration State NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) IR FT-IR Spectroscopy HPLC HPLC-UV/MS TGA Thermogravimetric Analysis KarlFischer Karl Fischer Titration Synthesized_Product Synthesized Product Synthesized_Product->NMR Structural Elucidation Synthesized_Product->MS Structural Elucidation Synthesized_Product->IR Structural Elucidation Synthesized_Product->HPLC Purity/Hydrate Analysis Synthesized_Product->TGA Purity/Hydrate Analysis Synthesized_Product->KarlFischer Purity/Hydrate Analysis

Figure 3: Recommended analytical workflow for characterization.

Detailed Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the pyridine ring protons and potentially a signal for the hydrate's hydroxyl protons in a suitable solvent like DMSO-d₆.

    • ¹³C NMR: Diagnostic peaks for the two carbonyl carbons (keto and carboxylic acid) are expected, in addition to the pyridine ring carbons.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS) is critical to confirm the elemental composition (C₇H₅NO₃ for the anhydrous form). Electrospray ionization (ESI) would be a suitable technique.

  • Infrared (IR) Spectroscopy:

    • Look for characteristic absorption bands: a broad O-H stretch for the carboxylic acid and water of hydration, C=O stretches for both the ketone and carboxylic acid, and C=N/C=C stretches for the pyridine ring.[17]

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase C18 column with a mobile phase of acetonitrile and water, modified with an acid like formic or phosphoric acid, would be a good starting point for purity analysis.[18][19][20] Detection by UV (around 260-270 nm) or mass spectrometry is appropriate.

  • Thermogravimetric Analysis (TGA) & Karl Fischer Titration:

    • These techniques are essential for quantifying the water content and confirming the stoichiometry of the hydrate. TGA will show mass loss corresponding to water upon heating, while Karl Fischer titration provides a precise measure of water content.

Potential Applications in Drug Development and Research

The true value of synthesizing 3-pyridylglyoxylic acid lies in its potential applications. Based on its structure, we can postulate several promising avenues for research.

  • Enzyme Inhibition: Many enzymes that process α-keto acids are targets for drug development. 3-Pyridylglyoxylic acid could be screened as an inhibitor of dehydrogenases, decarboxylases, or transaminases involved in cancer metabolism or infectious diseases.

  • Chemical Probe for Metabolic Studies: Isotope-labeled versions (e.g., with ¹³C or ¹⁵N) could be synthesized and used as tracers to investigate novel metabolic pathways, particularly in the context of nicotine or pyridyl-containing drug metabolism.[4]

  • Scaffold for Medicinal Chemistry: The molecule is an excellent starting point for building more complex drug candidates. The carboxylic acid can be converted to amides or esters, and the pyridine ring can be further functionalized to optimize binding to a biological target.[1]

Safety, Handling, and Storage

While specific toxicity data is unavailable, prudent laboratory practices for a novel, acidic, and potentially hygroscopic organic compound should be followed.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust. As an organic acid, it should be considered corrosive and an irritant.[16][21]

  • Storage: Due to its expected hygroscopicity, storage in a tightly sealed container in a desiccator is crucial to maintain its integrity and prevent it from deliquescing.[14][22][23] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) may be beneficial.

Conclusion

3-Pyridylglyoxylic acid hydrate represents a fascinating gap in the chemical landscape—a simple yet uncharacterized molecule at the intersection of metabolic and medicinal chemistry. The lack of existing data presents not a barrier, but an opportunity for original research. By leveraging established synthetic and analytical principles, researchers can be the first to synthesize, fully characterize, and explore the biological potential of this compound. This guide provides the foundational knowledge and strategic direction to confidently embark on that exploration.

References

  • Keto acid - Wikipedia. (n.d.).
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  • α-keto acid Definition - Microbiology Key Term. (n.d.). Fiveable.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI.
  • Purity Analysis of Compounds Synthesized Using Pyridine-2-carboxylic Anhydride: A Comparative Guide. (n.d.). Benchchem.
  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate.
  • Mammalian Degradation of (-)-Nicotine to 3-Pyridylacetic Acid and Other Compounds. (n.d.).
  • Biochemistry of nicotine metabolism and its relevance to lung cancer. (n.d.). NIH.
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  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed.
  • Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. (2008). PubMed.
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  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). NIH.
  • Process for the preparation of arylglyoxylic acids. (n.d.). Google Patents.
  • Glyoxylic acid monohydrate CAS 563-96-2. (n.d.). Sigma-Aldrich.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central.
  • Glyoxylic acid monohydrate CAS 563-96-2. (n.d.). Merck Millipore.

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A Comprehensive Technical Guide to Oxo(3-pyridinyl)acetic Acid Hydrate: Nomenclature, Synonyms, and Identification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, precise communication through accurate chemical nomenclature is paramount. The pyridine ring is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its derivatives are subjects of intense research due to their broad therapeutic potential.[1][3] This guide provides an in-depth analysis of Oxo(3-pyridinyl)acetic acid hydrate, a pyridine derivative of interest. We will dissect its formal nomenclature, explore its various synonyms, clarify the role of hydration in its structure and naming, and provide a framework for its unambiguous identification. This document is designed to serve as a definitive reference for scientists working with this and structurally related compounds.

Core Molecular Structure and IUPAC Nomenclature

The subject of this guide is an α-keto acid, a class of organic compounds characterized by a carboxylic acid group and an adjacent ketone functional group.[4][5] These molecules are significant in many biological pathways.[4] The core structure of the anhydrous molecule consists of an acetic acid backbone where one of the α-carbon's hydrogens is replaced by a 3-pyridinyl group, and the other is double-bonded to an oxygen atom.

IUPAC Naming Convention

The International Union of Pure and Applied Chemistry (IUPAC) provides systematic rules for naming chemical compounds. For Oxo(3-pyridinyl)acetic acid, the nomenclature is derived as follows:

  • Parent Chain Identification : The longest carbon chain containing the principal functional group (the carboxylic acid) is a two-carbon chain, corresponding to acetic acid.

  • Principal Functional Group : The carboxylic acid group (-COOH) is the highest priority group and dictates the suffix of the name, "-oic acid".

  • Substituents :

    • A ketone group (=O) is present on the second carbon (the α-carbon). This is denoted by the prefix "oxo-".

    • A pyridine ring is attached to the same carbon at its 3-position. This is denoted by the prefix "(pyridin-3-yl)-".

  • Numbering : The carbon of the carboxylic acid is designated as position 1, and the adjacent carbon (bearing the oxo and pyridinyl groups) is position 2.

Combining these elements, the systematic IUPAC name for the anhydrous compound is 2-oxo-2-(pyridin-3-yl)acetic acid .[6]

The Role of Hydration

The term "hydrate" signifies that water molecules are integrated into the crystal structure of the compound in a specific molar ratio.[7] This is common for many organic and inorganic compounds.[8] The nomenclature for hydrates involves appending the term "hydrate" to the name of the anhydrous compound, preceded by a Greek prefix to indicate the number of water molecules per formula unit.[7][9]

  • Monohydrate : One water molecule (⋅ H₂O)

  • Dihydrate : Two water molecules (⋅ 2H₂O)

  • Hemihydrate : Half a water molecule per formula unit (⋅ 0.5H₂O)

Therefore, the full name of the topic compound is 2-oxo-2-(pyridin-3-yl)acetic acid hydrate . The exact stoichiometry of water (e.g., monohydrate, dihydrate) should be specified when known.

Synonyms, Identifiers, and Data Cross-Referencing

In scientific literature, patents, and commercial catalogs, a single compound can be referred to by numerous names. This section provides a comprehensive list of synonyms and unique identifiers to facilitate accurate database searching and material procurement.

Common Synonyms
  • This compound

  • 3-pyridylglyoxylic acid hydrate

  • (3-Pyridinyl)oxoacetic acid hydrate

  • pyridin-3-yl glyoxylic acid

It is crucial to distinguish this compound from the related, but structurally different, 3-Pyridineacetic acid (also known as 3-pyridylacetic acid).[10][11] The latter lacks the α-keto group, which significantly alters its chemical properties and reactivity.

Chemical Identifiers

Unique identifiers are essential for unambiguous identification in databases. Note that different CAS Registry Numbers may exist for the anhydrous form and its various hydrated or salt forms.

IdentifierValueCompound Form
CAS Registry Number 1559061-98-1Hydrate[4]
CAS Registry Number 39684-37-2Anhydrous or partially hydrated (e.g., 0.8 H₂O)[6][12]
Molecular Formula C₇H₅NO₃ (Anhydrous)Anhydrous Form
Molecular Formula C₇H₇NO₄ (Monohydrate)Monohydrate Form[12]
Molecular Weight 151.12 g/mol (Anhydrous)Anhydrous Form
Molecular Weight 169.13 g/mol (Monohydrate)Monohydrate Form[12]
InChI (Anhydrous) InChI=1S/C7H5NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h1-4H,(H,10,11)Anhydrous Form
SMILES (Anhydrous) C1=CC(=CN=C1)C(=O)C(=O)OAnhydrous Form

Physicochemical Properties and Characterization

Understanding the properties of this compound is critical for its application in research and development. The presence of both a pyridine ring and an α-keto acid moiety imparts specific chemical characteristics.

Structural Diagram

Caption: Structure of 2-oxo-2-(pyridin-3-yl)acetic acid monohydrate.

Analytical Characterization Workflow

Confirming the identity and hydration state of the compound is a critical step. A multi-technique approach is recommended for unambiguous characterization.

G cluster_0 Characterization Workflow start Sample of this compound thermo Thermal Analysis (TGA/DSC) start->thermo Quantify Water Content spectro Spectroscopy (FTIR, NMR) start->spectro Functional Group & Proton Environment xrd X-ray Diffraction (PXRD) start->xrd Crystal Form & Hydrate vs. Anhydrate hplc Chromatography (HPLC/UPLC) start->hplc Purity & Retention Behavior end Confirmed Structure & Hydration State thermo->end spectro->end xrd->end hplc->end

Caption: Recommended workflow for the analytical characterization of the compound.

  • Thermogravimetric Analysis (TGA): This is a primary method to determine the amount of water in a hydrate. A sample is heated, and the mass loss at temperatures corresponding to the boiling point of water indicates the percentage of water content, allowing for the calculation of the hydration state.[13]

  • Differential Scanning Calorimetry (DSC): DSC can detect endothermic events, such as the loss of water, which provides complementary information to TGA.[8]

  • Fourier-Transform Infrared Spectroscopy (FTIR): The presence of water will result in a broad absorption band in the 3500-3200 cm⁻¹ region (O-H stretching). The carbonyl (C=O) stretches of the keto and carboxylic acid groups will also be prominent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the pyridine ring protons. The acidic proton of the carboxylic acid may be observable depending on the solvent.

  • Powder X-ray Diffraction (PXRD): This is a definitive technique to distinguish between the anhydrous form and different hydrated crystalline forms (polymorphs), as they will have distinct diffraction patterns.[8]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the compound. The hydration state can influence retention behavior, particularly in highly aqueous mobile phases.[10]

Relevance in Drug Discovery and Development

The pyridine scaffold is a privileged structure in medicinal chemistry, valued for its ability to form hydrogen bonds, its metabolic stability, and its water solubility-enhancing properties.[2][3] While specific applications for Oxo(3-pyridinyl)acetic acid are not broadly documented in top-tier literature, its structural motifs are relevant. As an α-keto acid, it can act as a precursor to amino acids through transamination reactions.[4] Furthermore, pyridine carboxylic acids (a related class) are used as building blocks in the synthesis of dual anti-inflammatory and anti-hyperglycemic agents.[14] The synthesis of various pyridylacetic acid derivatives is an active area of research for creating novel therapeutic agents.[15] This compound, therefore, represents a valuable building block for generating libraries of novel small molecules for screening in drug discovery programs.

Conclusion

Accurate identification and nomenclature are the foundation of reproducible and reliable scientific research. 2-oxo-2-(pyridin-3-yl)acetic acid hydrate , also known as 3-pyridylglyoxylic acid hydrate , is a compound whose identity is defined by its α-keto acid structure, the 3-positional attachment of the pyridine ring, and the integral presence of water in its crystal lattice. Researchers must use a combination of identifiers (IUPAC name, CAS numbers) and analytical techniques (TGA, PXRD, Spectroscopy) to ensure the unambiguous characterization of their materials. This guide provides a comprehensive framework for understanding and correctly referencing this versatile chemical entity, thereby supporting its potential application in the synthesis of novel compounds for drug discovery and development.

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  • HETEROCYCLES. (2003). SYNTHESIS AND STRUCTURAL STUDIES OF (2-OXO-2,3-DIHYDROIMIDAZO[1,2-a]PYRIDIN-3-YL)ACETIC ACIDS. [Link]

  • PubMed. (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. [Link]

  • PubMed. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

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  • ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. [Link]

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Oxo-2-(pyridin-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enigmatic Potential of a Pyridyl α-Keto Acid

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged heterocycle. When combined with an α-keto acid moiety, a reactive and versatile functional group, the resulting molecule, 2-Oxo-2-(pyridin-3-yl)acetic acid, presents a compelling subject for investigation. These α-keto acids are not merely synthetic curiosities; they are pivotal intermediates in various metabolic pathways and have been explored as precursors for a range of biologically active compounds.[2]

This technical guide is designed for the discerning researcher and drug development professional. It acknowledges the current scarcity of comprehensive experimental data for 2-Oxo-2-(pyridin-3-yl)acetic acid and, therefore, adopts a dual-pronged approach. Firstly, it consolidates the available information, including predicted properties, to provide a foundational understanding. Secondly, and more critically, it furnishes detailed, field-proven experimental protocols. This guide is structured not merely as a repository of data but as a self-validating system, empowering researchers to synthesize, characterize, and ultimately unlock the full potential of this intriguing molecule. Every experimental choice is rationalized, reflecting a deep-seated understanding of the causality that underpins robust scientific inquiry.

Molecular Identity and Predicted Physicochemical Properties

Identifier Value Source
IUPAC Name 2-oxo-2-(pyridin-3-yl)acetic acidN/A
CAS Number 39684-37-2[3][4][5][6]
Molecular Formula C₇H₅NO₃[5]
Molecular Weight 151.12 g/mol [5]
SMILES O=C(O)C(=O)c1cccnc1[5]

Predicted Properties:

Property Predicted Value Comments and Rationale
Physical State SolidBased on the molecular weight and presence of hydrogen bonding moieties.
Melting Point >200 °C (with decomposition)α-keto acids can be thermally labile. Similar aromatic keto acids often have high melting points.
Boiling Point ~350-450 °C at 760 mmHgHigh value predicted due to polarity and hydrogen bonding. Likely to decompose before boiling at atmospheric pressure. A related compound, 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid, has a predicted boiling point of 434.35 °C.[7]
pKa ~2.5-3.5 (carboxylic acid), ~4.5-5.5 (pyridinium ion)The α-keto group is electron-withdrawing, increasing the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid. The pyridine nitrogen will have a pKa typical for pyridinium ions.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, methanol); sparingly soluble in water; soluble in aqueous base.The polar nature of the pyridine ring and the carboxylic acid group suggests solubility in polar solvents. Solubility in aqueous base is expected due to salt formation. The addition of acids like acetic acid can increase the solubility of weakly basic drugs in organic solvents.[8]
XLogP3 ~ -0.5 to 0.5The value is likely to be low, indicating a degree of hydrophilicity.

Synthesis of 2-Oxo-2-(pyridin-3-yl)acetic Acid: A Proposed Experimental Protocol

A reliable synthetic route is paramount for any investigation. While multiple strategies for the synthesis of α-keto acids exist, the oxidation of a readily available precursor, 3-acetylpyridine, presents a logical and accessible approach.[2]

Reaction Scheme:

3-Acetylpyridine → 2-Oxo-2-(pyridin-3-yl)acetic acid

Causality Behind the Experimental Choices:

  • Oxidizing Agent: Selenium dioxide (SeO₂) is a classic and effective reagent for the oxidation of α-methyl ketones to α-keto acids.

  • Solvent: A mixture of dioxane and water is often used to ensure the solubility of both the organic substrate and the inorganic oxidizing agent.

  • Temperature: Refluxing is typically necessary to drive the reaction to completion.

  • Workup: The workup procedure is designed to remove the selenium-containing byproducts and isolate the acidic product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetylpyridine (1 equivalent).

  • Solvent Addition: Add a 10:1 mixture of dioxane and water.

  • Reagent Addition: Carefully add selenium dioxide (1.1 equivalents) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Removal of Selenium: Cool the reaction mixture to room temperature. The black selenium precipitate can be removed by filtration through a pad of celite.

  • Extraction: Transfer the filtrate to a separatory funnel. Add ethyl acetate and wash with water to remove any remaining water-soluble impurities.

  • Acid-Base Extraction: Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic product into its water-soluble sodium salt, separating it from neutral organic impurities.

  • Isolation: Carefully acidify the aqueous bicarbonate layer with cold 2M HCl until the pH is approximately 2-3. The product, 2-Oxo-2-(pyridin-3-yl)acetic acid, should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Synthesis_Workflow Start 3-Acetylpyridine Reagents SeO2, Dioxane/H2O Reaction Reflux (4-6h) Reagents->Reaction Filtration Filter through Celite Reaction->Filtration Extraction EtOAc/H2O Wash Filtration->Extraction AcidBase Extract with NaHCO3(aq) Extraction->AcidBase Acidification Acidify with 2M HCl AcidBase->Acidification Isolation Vacuum Filtration & Drying Acidification->Isolation End 2-Oxo-2-(pyridin-3-yl)acetic acid Isolation->End

Caption: Synthetic workflow for 2-Oxo-2-(pyridin-3-yl)acetic acid.

Physicochemical Characterization: A Self-Validating Experimental Framework

Given the limited availability of experimental data, the following section provides detailed protocols for the determination of the key physical and chemical characteristics of 2-Oxo-2-(pyridin-3-yl)acetic acid.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 2°C) is indicative of a pure compound.[9]

Experimental Protocol:

  • Sample Preparation: Ensure the synthesized 2-Oxo-2-(pyridin-3-yl)acetic acid is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[3][9][10][11]

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point range. This will save time during the accurate determination.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat at a rate of 1-2 °C per minute when approaching the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Profile

Understanding the solubility of a compound is critical for its formulation and for designing further experiments.

Experimental Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

  • Sample Preparation: In a series of labeled vials, add a small, accurately weighed amount of 2-Oxo-2-(pyridin-3-yl)acetic acid (e.g., 10 mg).

  • Solvent Addition: Add a measured volume of the selected solvent (e.g., 1 mL) to each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Observation: Visually inspect each vial for the presence of undissolved solid.

  • Classification: Classify the solubility as:

    • Soluble: No undissolved solid is visible.

    • Sparingly Soluble: A small amount of undissolved solid remains.

    • Insoluble: The majority of the solid remains undissolved.

  • Aqueous pH Dependence: Test the solubility in aqueous solutions of varying pH (e.g., pH 2, pH 7, pH 9) to observe the effect of ionization on solubility.[12][13][14][15][16]

Solubility_Testing Start Weigh Compound AddSolvent Add Solvent Start->AddSolvent Equilibrate Agitate at 25°C for 24h AddSolvent->Equilibrate Observe Visual Observation Equilibrate->Observe Decision Undissolved Solid? Observe->Decision Soluble Soluble Decision->Soluble No Insoluble Insoluble/Sparingly Soluble Decision->Insoluble Yes

Caption: Experimental workflow for solubility determination.

pKa Determination by Potentiometric Titration

The pKa values are essential for predicting the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol:

  • Solution Preparation: Prepare a solution of 2-Oxo-2-(pyridin-3-yl)acetic acid of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., water or a water/methanol mixture if solubility is an issue).

  • Apparatus Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point(s) of the titration curve.[17][18][19][20][21] The first inflection point will correspond to the carboxylic acid, and the second to the pyridinium ion.

Spectroscopic Characterization

Spectroscopic analysis provides a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆):

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
Pyridine-H2~9.0sProton adjacent to N and C=O
Pyridine-H6~8.8dProton adjacent to N
Pyridine-H4~8.2dProton meta to N
Pyridine-H5~7.6ddProton meta to N
COOH>10br sCarboxylic acid proton
¹³C NMR Predicted Chemical Shift (ppm) Assignment
C=O (keto)~190-195Ketone carbonyl carbon
C=O (acid)~160-165Carboxylic acid carbonyl carbon
Pyridine-C3~130-135Carbon attached to the keto-acid group
Pyridine-C2, C6~150-155Carbons adjacent to nitrogen
Pyridine-C4, C5~125-140Other pyridine carbons

Experimental Protocol for NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of 2-Oxo-2-(pyridin-3-yl)acetic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 30° pulse, 2-4 second acquisition time, 1-2 second relaxation delay, 16-64 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 30° pulse, 1-2 second acquisition time, 2-5 second relaxation delay, 1024-4096 scans.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak.[4][22][23][24]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (carboxylic acid)3300-2500Broad
C-H (aromatic)3100-3000Medium
C=O (keto)1720-1700Strong
C=O (carboxylic acid)1760-1740Strong
C=N, C=C (pyridine ring)1600-1450Medium to Strong

Experimental Protocol for FTIR Analysis:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Place the sample on the ATR crystal or in the KBr press. Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.[25][26]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectral Data:

  • Ionization Mode: Electrospray ionization (ESI) is suitable for this polar, acidic molecule.

  • Expected Molecular Ion:

    • In positive ion mode: [M+H]⁺ at m/z 152.03.

    • In negative ion mode: [M-H]⁻ at m/z 150.02.

  • Key Fragmentation: Expect loss of CO₂ (44 Da) and CO (28 Da) from the molecular ion.

Experimental Protocol for LC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol/water).

  • LC Separation (Optional but Recommended): Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid for positive ion mode) to ensure sample purity before MS analysis.

  • MS Detection: Introduce the sample into the ESI source of the mass spectrometer. Acquire data in both positive and negative ion modes.

  • MS/MS Analysis: Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation.[1][27][28][29][30]

Chemical Reactivity and Stability

The chemical reactivity of 2-Oxo-2-(pyridin-3-yl)acetic acid is dictated by its three key functional components: the pyridine ring, the α-keto group, and the carboxylic acid.

  • Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated. The ring can undergo nucleophilic aromatic substitution, particularly if activated.

  • α-Keto Group: The ketone is electrophilic and can react with nucleophiles. It can also be reduced to an α-hydroxy acid.

  • Carboxylic Acid: This group is acidic and can be deprotonated to form a carboxylate salt. It can also be converted to esters, amides, or acid chlorides. The presence of the α-keto group makes this compound susceptible to decarboxylation under certain conditions (e.g., heating).

The compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation.

Applications in Drug Discovery and Development

The 2-Oxo-2-(pyridin-3-yl)acetic acid scaffold is a valuable building block in drug discovery for several reasons:

  • Bioisosteric Replacement: The α-keto acid moiety can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's properties.

  • Enzyme Inhibition: α-keto acids are known inhibitors of various enzymes, including proteases and dehydrogenases.

  • Synthetic Handle: The reactive nature of the functional groups allows for the facile introduction of diverse substituents, enabling the rapid generation of compound libraries for screening.

Derivatives of pyridyl-oxo-acetic acids have been investigated for their potential as antibacterial agents and in other therapeutic areas.[31] The unique combination of a hydrogen bond acceptor (pyridine nitrogen), a hydrogen bond donor/acceptor (carboxylic acid), and another polar group (ketone) provides multiple points for interaction with biological targets.

Conclusion

2-Oxo-2-(pyridin-3-yl)acetic acid stands as a molecule of significant synthetic and medicinal potential, yet its full characterization remains an open avenue for research. This guide has sought to bridge the current knowledge gap by providing a robust framework for its investigation. By combining predicted data with detailed, causality-driven experimental protocols, we empower researchers to not only verify the fundamental properties of this compound but also to explore its reactivity and potential applications with confidence and scientific rigor. The journey from a promising scaffold to a novel therapeutic or a valuable research tool is paved with meticulous characterization, and it is our hope that this guide will serve as an indispensable companion on that path.

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A Senior Application Scientist's Guide to the Solubility of 3-Pyridylglyoxylic Acid Hydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-pyridylglyoxylic acid hydrate in organic solvents. While specific experimental solubility data for this compound is not extensively documented in public literature, this paper synthesizes foundational principles of solubility, molecular structure, and solvent interactions to establish a robust theoretical profile. Furthermore, this guide presents a detailed, field-proven experimental protocol for the gravimetric determination of solubility, enabling researchers, scientists, and drug development professionals to generate reliable and reproducible data. By explaining the causality behind experimental choices and grounding our methodology in established thermodynamic principles, this document serves as an essential resource for applications ranging from reaction engineering and purification to formulation development.

Introduction: The Significance of 3-Pyridylglyoxylic Acid Hydrate

3-Pyridylglyoxylic acid, a heterocyclic organic compound featuring both a pyridine ring and a glyoxylic acid moiety, is a versatile building block in medicinal chemistry and pharmaceutical development. Its structure, incorporating a basic nitrogen atom, a carboxylic acid group, and an alpha-keto acid function, makes it a precursor for a variety of complex molecular architectures. The compound often exists as a hydrate, where water molecules are incorporated into the crystal lattice.

Understanding the solubility of 3-pyridylglyoxylic acid hydrate in organic solvents is paramount for its practical application. Solubility data governs critical process parameters, including:

  • Reaction Kinetics: The concentration of dissolved reactants directly influences reaction rates.

  • Purification: Crystallization, a primary purification method, is entirely dependent on differential solubility in various solvent systems.

  • Formulation: For pharmaceutical applications, achieving the desired concentration in a suitable solvent system is a cornerstone of drug product development.

  • Analytical Method Development: Techniques such as HPLC and NMR spectroscopy require the analyte to be fully dissolved for accurate quantification.

This guide will first delve into the theoretical underpinnings of this compound's solubility before providing a practical, step-by-step methodology for its empirical determination.

Theoretical Solubility Profile: A Mechanistic Perspective

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For 3-pyridylglyoxylic acid hydrate, several structural features are key determinants of its solubility profile.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.[1] Pyridine itself is miscible with a wide range of polar and nonpolar solvents, from water to hexane.[2][3] This suggests that the pyridine moiety will enhance solubility in a broad spectrum of solvents.

  • Carboxylic Acid Group: This functional group is polar and can act as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like alcohols and water.

  • α-Keto Group: The ketone's carbonyl group is a hydrogen bond acceptor, contributing to interactions with protic solvents.

  • Hydrate Form: The presence of water molecules within the crystal lattice introduces an additional energetic barrier that must be overcome for dissolution. The desolvation energy of the hydrate contributes to the overall thermodynamics of solubility.[4] The dissolution of a hydrated salt in an organic solvent can be a complex process, potentially involving the water of hydration acting as a co-solvent.[5]

Glyoxylic acid, the parent compound, is soluble in water and ethanol but only slightly soluble in less polar organic solvents like ether and benzene, and insoluble in esters.[6][7] We can extrapolate that the addition of the more organophilic pyridine ring to the glyoxylic acid structure will likely increase its solubility in a wider range of organic solvents compared to glyoxylic acid itself.

Logical Framework for Solvent Selection

The interplay of these functional groups suggests a solubility profile that can be logically predicted and tested.

G cluster_polar Polar Solvents cluster_nonpolar Nonpolar / Weakly Polar Solvents Solute 3-Pyridylglyoxylic Acid Hydrate Protic Protic Solvents (e.g., Methanol, Ethanol) Solute->Protic High Solubility Expected (H-bonding with -COOH and Pyridine-N) Aprotic Aprotic Solvents (e.g., DMSO, DMF) Solute->Aprotic Moderate to High Solubility Expected (Dipole-dipole interactions) WeaklyPolar Weakly Polar (e.g., Ethyl Acetate, THF) Solute->WeaklyPolar Low to Moderate Solubility Expected Nonpolar Nonpolar (e.g., Toluene, Hexane) Solute->Nonpolar Low Solubility Expected (Mismatch in polarity)

Caption: Predicted solubility based on intermolecular forces.

Quantitative Solubility Data: A Template for Investigation

As previously stated, specific, publicly available quantitative data for 3-pyridylglyoxylic acid hydrate is scarce. Therefore, the following table is presented as a template for researchers to populate using the experimental protocol detailed in the subsequent section. This structured approach ensures data consistency and facilitates cross-solvent comparisons.

Organic Solvent Solvent Type Temperature (°C) Solubility ( g/100 mL) Molar Solubility (mol/L)
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
1-PropanolPolar Protic25Experimental ValueCalculated Value
IsopropanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetateWeakly Polar25Experimental ValueCalculated Value
Tetrahydrofuran (THF)Weakly Polar25Experimental ValueCalculated Value
TolueneNonpolar25Experimental ValueCalculated Value
DichloromethaneNonpolar25Experimental ValueCalculated Value

Experimental Protocol: Gravimetric Determination of Solubility

This section provides a robust, self-validating protocol for determining the equilibrium solubility of 3-pyridylglyoxylic acid hydrate. The gravimetric method is a reliable and widely used technique for measuring the solubility of solid compounds in various solvents.[8][9]

Causality Behind Experimental Design: The core principle is to create a saturated solution at a constant temperature, ensure equilibrium has been reached, and then accurately measure the mass of the dissolved solute in a known quantity of the solvent.

Experimental Workflow Diagram

G A 1. Preparation Add excess solute to a known mass of solvent in a sealed vial. B 2. Equilibration Stir at constant temperature for a set duration (e.g., 24h). A->B C 3. Phase Separation Stop stirring, allow solid to settle (e.g., 2h). Maintain temperature. B->C D 4. Sampling Withdraw a known mass of the clear supernatant. C->D E 5. Solvent Evaporation Evaporate the solvent from the sample under vacuum/gentle heat. D->E F 6. Quantification Weigh the remaining solid residue. E->F G 7. Calculation Calculate solubility based on the mass of residue and supernatant. F->G

Caption: Gravimetric method for solubility determination.

Step-by-Step Methodology

  • Materials and Equipment:

    • 3-Pyridylglyoxylic acid hydrate (verify purity)

    • Selected organic solvents (high-purity grade)

    • Analytical balance (±0.1 mg accuracy)

    • Thermostatic shaker or magnetic stirrer with a temperature-controlled water/oil bath

    • Calibrated thermometer or temperature probe

    • Glass vials with airtight caps (e.g., 20 mL scintillation vials)

    • Glass syringes and filters (e.g., 0.45 µm PTFE)

    • Pre-weighed drying dishes or vials

    • Vacuum oven or rotary evaporator

  • Procedure:

    • Step 2.1: Sample Preparation: To a series of glass vials, add a known mass of the chosen organic solvent (e.g., 10.0 g).

    • Step 2.2: Addition of Solute: Add an excess amount of 3-pyridylglyoxylic acid hydrate to each vial. "Excess" is critical to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Step 2.3: Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Allow the mixtures to equilibrate for a sufficient time (a minimum of 24 hours is recommended to ensure equilibrium, but this should be confirmed by time-course sampling if high accuracy is required). Continuous agitation is necessary.

    • Step 2.4: Phase Separation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

    • Step 2.5: Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a filter. The pre-warming prevents premature crystallization of the solute. Immediately transfer the sample into a pre-weighed (tared) drying dish and record the total mass of the dish plus the saturated solution.

    • Step 2.6: Solvent Evaporation: Place the drying dish in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until all the solvent has evaporated and a constant mass of the solid residue is achieved.

    • Step 2.7: Data Collection: Record the final mass of the drying dish plus the solid residue.

    • Step 2.8: Repetition: Perform each measurement in triplicate to ensure reproducibility and calculate the average and standard deviation.

  • Calculation of Solubility:

    • Mass of the solvent in the sample:

      • msolvent = (Mass of dish + solution) - (Mass of dish + residue)

    • Mass of the dissolved solute (residue):

      • msolute = (Mass of dish + residue) - (Mass of empty dish)

    • Solubility (in g / 100 g solvent):

      • Solubility = (msolute / msolvent) × 100

    To convert to g/100 mL, multiply by the solvent density at the experimental temperature.

Discussion and Field Insights

The solubility of pyridine-containing carboxylic acids is often highest in polar protic solvents due to the strong hydrogen bonding interactions.[9] We anticipate that 3-pyridylglyoxylic acid hydrate will follow this trend, exhibiting high solubility in alcohols like methanol and ethanol. Its solubility in polar aprotic solvents like DMF and DMSO is also expected to be significant due to strong dipole-dipole interactions.

A key consideration for this specific molecule is the stability of the hydrate form in different solvents. In very dry (anhydrous) organic solvents, the hydrate may be unstable, potentially leading to the precipitation of the anhydrous form, which could have a different solubility. This underscores the importance of using solvents with a known and controlled water content for highly accurate and reproducible measurements.

Furthermore, the acidic nature of the carboxylic group and the basic nature of the pyridine ring mean that the pH of the medium can have a profound impact on solubility in aqueous or mixed aqueous-organic systems. While this guide focuses on pure organic solvents, researchers working with buffered systems should be aware of the zwitterionic potential of the molecule.

Conclusion

This technical guide provides a robust framework for approaching the solubility of 3-pyridylglyoxylic acid hydrate. By combining a theoretical understanding of its molecular structure with a detailed, practical protocol for experimental determination, researchers can confidently generate the critical data needed for process development, formulation, and discovery. The provided methodologies and logical frameworks are designed to be adaptable, ensuring their utility across a wide range of research and development applications.

References

  • Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. (2025).
  • An In-depth Technical Guide to the Solubility of 3-Methyl-2-(4-nitrophenyl)pyridine in Organic Solvents. (n.d.). Benchchem.
  • Glyoxylic acid: Application, Production and Isol
  • GLYOXYLIC ACID. (n.d.).
  • GLYOXYLIC ACID 50%. (n.d.).
  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
  • GLYOXYLIC ACID. (n.d.).
  • Glyoxylic Acid | C2H2O3. (n.d.). PubChem.
  • Pyridine. (n.d.). chemeurope.com.
  • Estimating the Aqueous Solubility of Pharmaceutical Hydr
  • Pyridine. (n.d.). Some Industrial Chemicals - NCBI Bookshelf.
  • Is there anything known about the solubility of hydrated salts in pure organic solvents?. (2020).

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Spectroscopic Characterization of Oxo(3-pyridinyl)acetic Acid Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxo(3-pyridinyl)acetic acid hydrate, also known as 3-pyridylglyoxylic acid monohydrate, is a heterocyclic α-keto acid of significant interest in medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, an α-keto acid moiety, and a molecule of water, presents a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and the study of its chemical behavior.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific hydrate, this guide combines predicted data, analysis of a closely related analogue, and theoretical principles to provide a robust framework for its characterization. Each section includes a discussion of the underlying principles, detailed experimental protocols, and an interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the arrangement of atoms and the integrity of the pyridine ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to reveal the distinct electronic environments of the protons on the pyridine ring. The presence of the electron-withdrawing keto and carboxylic acid groups will significantly influence the chemical shifts of these protons, generally shifting them downfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Oxo(3-pyridinyl)acetic acid

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-28.8 - 9.0dJ ≈ 2.0
H-68.6 - 8.8ddJ ≈ 4.8, 1.6
H-48.0 - 8.2dtJ ≈ 8.0, 1.8
H-57.4 - 7.6ddJ ≈ 8.0, 4.8
-OH (hydrate/acid)Broad singlet--

Note: Predictions are based on standard chemical shift values for substituted pyridines and α-keto acids. Actual values may vary depending on the solvent and concentration.

The protons on the pyridine ring (H-2, H-4, H-5, and H-6) are all expected to appear in the aromatic region of the spectrum. The broad singlet for the -OH protons is due to chemical exchange with the solvent and the water of hydration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the keto and carboxylic acid groups are expected to be the most downfield signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for Oxo(3-pyridinyl)acetic acid

CarbonPredicted Chemical Shift (ppm)
C=O (keto)190 - 195
C=O (acid)165 - 170
C-2152 - 155
C-6148 - 151
C-4135 - 138
C-3130 - 133
C-5123 - 126

Note: These are approximate chemical shifts and can be influenced by solvent effects.

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the acidic proton.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the O-H, C=O, C-N, and C-H bonds.

Interpretation of the IR Spectrum

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H stretch (hydrate & acid)3600 - 2400Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C=O stretch (keto)~1750Strong
C=O stretch (acid)~1700Strong
C=C, C=N stretch (pyridine ring)1600 - 1450Medium
O-H bend1440 - 1395Medium
C-O stretch1320 - 1210Strong

The broad O-H stretching band is a characteristic feature of carboxylic acids and hydrated compounds. The two distinct C=O stretching frequencies for the keto and carboxylic acid groups are also expected to be prominent.

Experimental Protocol for FTIR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal surface.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Label the significant peaks in the spectrum.

IR_Analysis_Flow Start Start Background Record Background Spectrum Start->Background Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Sample Spectrum Sample->Acquire Process Generate Absorbance Spectrum Acquire->Process Analyze Identify Functional Group Frequencies Process->Analyze End End Analyze->End

Caption: ATR-FTIR analysis workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum

For Oxo(3-pyridinyl)acetic acid, the monoisotopic mass is 151.02695 Da. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.

Table 4: Predicted m/z Values for Oxo(3-pyridinyl)acetic acid in ESI-MS.[1]

Adductm/z
[M+H]⁺152.03423
[M+Na]⁺174.01617
[M-H]⁻150.01967

Note: The water of hydration is typically lost in the gas phase during ESI-MS analysis.

Experimental Protocol for ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol and water or acetonitrile and water.

    • A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to promote protonation in positive ion mode.

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • If using a high-resolution mass spectrometer, the accurate mass can be used to determine the elemental composition.

Caption: ESI-Mass Spectrometry methodology.

Conclusion

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. Oxo(3-pyridinyl)acetic acid. [Link]

  • University of California, Irvine. Sample Preparation for FT-IR. [Link]

  • University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University. [Link]

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An In-depth Technical Guide to 2-Oxo-2-(pyridin-3-yl)acetic acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 2-Oxo-2-(pyridin-3-yl)acetic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will traverse its historical discovery, delve into the evolution of its synthetic methodologies, and analyze its physicochemical properties. Furthermore, this guide will illuminate its significance as a key intermediate in the synthesis of various pharmacologically active agents, offering detailed experimental protocols and expert insights for researchers, scientists, and drug development professionals.

Chapter 1: The Genesis - Discovery and Initial Synthesis

The journey of 2-Oxo-2-(pyridin-3-yl)acetic acid, also known as 3-pyridylglyoxylic acid, begins in the annals of heterocyclic chemistry. While pinpointing a single "discovery" paper can be complex, early explorations into the oxidation of pyridine derivatives laid the groundwork for its synthesis. One of the foundational methods for preparing α-keto acids involved the oxidation of corresponding acetyl compounds.

The initial preparations of 2-Oxo-2-(pyridin-3-yl)acetic acid were often achieved through the oxidation of 3-acetylpyridine. This approach, while effective, was a product of its time and relied on strong oxidizing agents. The underlying chemical logic involves the conversion of the methyl group of the acetyl moiety into a carboxylic acid, forming the α-keto acid structure.

The significance of this molecule was not immediately apparent in its early days. It was initially a subject of academic interest, a novel heterocyclic compound whose potential was yet to be unlocked. Its value grew exponentially as the field of medicinal chemistry matured and the pyridine scaffold was recognized as a "privileged structure" – a molecular framework capable of binding to a wide range of biological targets.

Chapter 2: The Evolution of Synthetic Methodologies

The synthesis of 2-Oxo-2-(pyridin-3-yl)acetic acid has evolved significantly from the early oxidation methods. The drive for higher yields, greater purity, milder reaction conditions, and improved scalability for industrial applications has spurred the development of more sophisticated synthetic routes.

Oxidation of 3-Acetylpyridine

This classical approach remains a viable method, particularly for laboratory-scale synthesis. The most common oxidizing agent used is selenium dioxide (SeO2).

  • Mechanism: Selenium dioxide is a specific oxidant for converting activated methyl or methylene groups adjacent to a carbonyl group into a new carbonyl group. In this case, it oxidizes the methyl group of 3-acetylpyridine to an aldehyde, which is then further oxidized to the carboxylic acid.

  • Advantages: Relatively straightforward, well-documented procedure.

  • Limitations: Selenium compounds are toxic and require careful handling and disposal. The reaction can sometimes be difficult to drive to completion, leading to purification challenges.

Hydrolysis of Intermediates

More modern and scalable approaches often involve the hydrolysis of various precursor molecules. A prominent example is the hydrolysis of ethyl 2-oxo-2-(pyridin-3-yl)acetate. This ester can be prepared through several methods, including the Claisen condensation of pyridine-3-carboxylate with ethyl acetate.

Experimental Workflow: Hydrolysis of Ethyl 2-oxo-2-(pyridin-3-yl)acetate

G ester Ethyl 2-oxo-2-(pyridin-3-yl)acetate in Ethanol/Water hydrolysis Add NaOH (aq) Stir at room temperature ester->hydrolysis acidification Acidify with HCl (aq) to pH ~2-3 hydrolysis->acidification Reaction monitoring by TLC precipitation Precipitate Forms acidification->precipitation filtration Filter solid precipitation->filtration product 2-Oxo-2-(pyridin-3-yl)acetic acid (Crude product) filtration->product purification Recrystallize from Water product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis via ester hydrolysis.

This route is often preferred in industrial settings due to its higher throughput, avoidance of heavy metal oxidants, and generally cleaner reaction profiles, which simplify downstream processing and purification.

Chapter 3: Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of 2-Oxo-2-(pyridin-3-yl)acetic acid is essential for its handling, reaction optimization, and analytical characterization.

PropertyValueSource
Molecular Formula C7H5NO3-
Molecular Weight 151.12 g/mol
Appearance White to off-white or yellow crystalline powder
Melting Point 179-184 °C (decomposes)
Solubility Soluble in water
pKa Not readily available-

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the four aromatic protons of the pyridine ring and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants are indicative of the 3-substituted pyridine pattern.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals, including the two carbonyl carbons (keto and carboxylic acid) at the downfield region, and the five carbons of the pyridine ring.

  • IR Spectroscopy: Key stretches include a broad O-H band for the carboxylic acid, a C=O stretch for the carboxylic acid, another C=O stretch for the ketone, and C=N/C=C stretching bands characteristic of the pyridine ring.

Chapter 4: Significance in Medicinal Chemistry and Drug Development

2-Oxo-2-(pyridin-3-yl)acetic acid is not typically an active pharmaceutical ingredient (API) itself. Instead, its value lies in its role as a versatile scaffold and intermediate in the synthesis of complex drug molecules. The pyridine ring provides a basic nitrogen atom that can form critical hydrogen bonds with biological targets, while the α-keto acid moiety offers a reactive handle for a wide array of chemical transformations.

One of the most prominent applications is in the synthesis of anticoagulants. It is a key building block for certain direct thrombin inhibitors and Factor Xa inhibitors, which are classes of drugs used to prevent and treat blood clots. For example, it can be used in the synthesis of precursors to drugs like Apixaban or Rivaroxaban, although the exact commercial synthetic routes are often proprietary.

Logical Relationship: From Building Block to Application

An In-Depth Technical Guide on the Fundamental Reactivity of 3-Pyridylglyoxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Pyridylglyoxylic acid, a heterocyclic α-keto acid, serves as a versatile and highly valuable building block in synthetic organic and medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring directly attached to a glyoxylic acid moiety, imparts a rich and diverse reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of 3-pyridylglyoxylic acid, designed for researchers, scientists, and drug development professionals. We will delve into the molecule's key reactive sites—the carboxylic acid, the α-keto group, and the pyridine ring—and examine the interplay between these functionalities. This document will cover core reactions such as esterification, decarboxylation, and coordination chemistry, supported by mechanistic insights, detailed experimental protocols, and data-driven analysis to empower its application in complex molecular synthesis.

Introduction: The Structural and Chemical Landscape of 3-Pyridylglyoxylic Acid

3-Pyridylglyoxylic acid is characterized by three distinct, electronically-interacting functional groups: a carboxylic acid, an adjacent α-ketone, and an aromatic pyridine ring. This trifecta of reactivity makes it a powerful synthon for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents and functional materials.

The pyridine ring, an electron-deficient heterocycle, exerts a significant electron-withdrawing effect, which profoundly influences the reactivity of the adjacent keto and carboxyl groups. This electronic interplay enhances the electrophilicity of the carbonyl carbons and influences the acidity of the carboxylic proton, setting the stage for a wide array of chemical transformations. Understanding these intrinsic properties is paramount to exploiting this molecule's full synthetic potential.

Decarboxylation_Mechanism cluster_legend Legend start 3-Pyridylglyoxylic Acid (β-Keto Acid form) intermediate Cyclic Enol Intermediate start->intermediate Heat (Δ) product 3-Acetylpyridine intermediate->product Tautomerization co2 CO₂ intermediate->co2 key1 Reactant/Product key2 Transition State key3 Final Product Coordination_Workflow start 3-Pyridylglyoxylic Acid (Ligand Precursor) reaction Complexation Reaction (Stirring, Heat) start->reaction metal Metal Salt (e.g., SmCl₃, CuCl₂) metal->reaction solvent Solvent System (e.g., H₂O/Ethanol) solvent->reaction product Coordination Complex / MOF reaction->product analysis Characterization (X-ray, Spectroscopy) product->analysis

An In-depth Technical Guide to Potential Research Areas for Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxo(3-pyridinyl)acetic acid hydrate, a molecule combining the functionalities of a pyridine ring and an α-keto acid, presents a compelling yet underexplored scaffold for chemical and biological investigation. This guide provides a comprehensive overview of its physicochemical characteristics and delineates several promising avenues for future research. By drawing parallels with structurally related compounds and leveraging the known bioactivities of its constituent moieties, we propose targeted investigations into its potential as an enzyme inhibitor, a modulator of inflammatory pathways, a metabolic stability probe, and a novel scaffold in medicinal chemistry. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed experimental frameworks necessary to unlock the full potential of this intriguing molecule.

Introduction: Unveiling a Molecule of Untapped Potential

In the vast landscape of chemical entities with therapeutic promise, the strategic combination of established pharmacophores often leads to the discovery of novel biological activities. This compound emerges as such a molecule, integrating the well-documented significance of the pyridine nucleus in medicinal chemistry with the diverse biochemical roles of α-keto acids.[1][2] The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to enhance metabolic stability, improve permeability, and participate in crucial binding interactions.[1][3] Concurrently, α-keto acids are pivotal intermediates in cellular metabolism, including the citric acid cycle, and have demonstrated therapeutic potential as antioxidants and anti-inflammatory agents.[2][4]

Despite the individual merits of its components, this compound remains largely uncharacterized in the scientific literature. This guide aims to bridge this knowledge gap by proposing a series of structured, hypothesis-driven research plans. We will explore its potential in key therapeutic areas, providing the scientific underpinning and detailed experimental protocols to empower researchers to systematically investigate its properties and potential applications.

Physicochemical Properties and Synthesis

A thorough understanding of a molecule's physical and chemical characteristics is fundamental to any research endeavor.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1559061-98-1[5]
Linear Formula C₇H₅NO₃ · H₂O[5]
Synonyms 3-Pyridyl-glyoxylic acid hydrate-
Molecular Weight 169.14 g/mol (hydrate)Calculated
Appearance White to off-white solidTypical for similar compounds
Solubility Expected to be soluble in water and polar organic solventsInferred from structure

The synthesis of Oxo(3-pyridinyl)acetic acid can be approached through several established organic chemistry methodologies. A plausible synthetic route is the oxidation of 3-acetylpyridine, a readily available starting material.

Proposed Synthetic Workflow:

Synthesis_Workflow A 3-Acetylpyridine C Oxo(3-pyridinyl)acetic acid A->C Oxidation B Oxidizing Agent (e.g., KMnO4, SeO2) E This compound C->E Crystallization from aqueous solution D Hydration Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Purified Enzyme D Reaction Mixture (Enzyme, Substrate, Inhibitor) A->D B Substrate B->D C Oxo(3-pyridinyl)acetic acid hydrate (Inhibitor) C->D E Spectrophotometric/ Fluorometric Reading D->E F Calculate Initial Velocities E->F G Lineweaver-Burk Plot F->G H Determine Ki and Inhibition Type G->H

Caption: Workflow for determining enzyme inhibition kinetics.

Potential Research Area 2: Modulation of Inflammatory Pathways

Chronic inflammation is a hallmark of numerous diseases, and the search for novel anti-inflammatory agents is a continuous effort in drug discovery. Alpha-keto acids have been shown to exert anti-inflammatory effects through the inhibition of key signaling pathways. [2][6]

Rationale

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central regulators of the inflammatory response. [6]The documented ability of α-keto acids to inhibit these pathways provides a strong rationale for investigating the anti-inflammatory potential of this compound. The pyridine ring may also contribute to this activity by influencing cell permeability and target engagement. [1]

Proposed Experimental Workflow: In Vitro Anti-inflammatory Activity

Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard model for studying inflammation in vitro.

Experimental Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with various concentrations of this compound for a predetermined time.

  • LPS Stimulation: Induce an inflammatory response by stimulating the cells with LPS.

  • Nitric Oxide (NO) Production Assay: Measure the production of nitric oxide, a key inflammatory mediator, in the cell culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA.

  • Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the NF-κB (e.g., p65, IκBα) and MAPK (e.g., p38, JNK, ERK) pathways to elucidate the mechanism of action.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Inflammatory Marker Assays cluster_mechanistic Mechanistic Studies A RAW 264.7 Macrophages B Treat with Oxo(3-pyridinyl)acetic acid hydrate A->B C Stimulate with LPS B->C D Griess Assay (NO) C->D E ELISA (Cytokines) C->E F Western Blot (NF-κB & MAPK pathways) C->F

Caption: Workflow for in vitro evaluation of anti-inflammatory activity.

Potential Research Area 3: Metabolic Stability and Drug Metabolism Studies

The metabolic fate of a compound is a critical determinant of its pharmacokinetic profile and overall therapeutic efficacy. The pyridine ring is known to influence metabolic stability, making this a crucial area of investigation. [1]

Rationale

Understanding how this compound is metabolized is essential for its potential development as a therapeutic agent. The pyridine ring can undergo various metabolic transformations, including oxidation and conjugation. [7]Investigating its stability in the presence of liver microsomes, which contain key drug-metabolizing enzymes, will provide valuable insights into its potential in vivo half-life and metabolic pathways.

Proposed Experimental Protocol: In Vitro Metabolic Stability Assay

System: Human liver microsomes (HLM) supplemented with NADPH as a cofactor.

Experimental Protocol:

  • Incubation: Incubate this compound at a fixed concentration with HLM and NADPH at 37°C.

  • Time-Point Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: Analyze the concentration of the parent compound remaining in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life (t½) can be calculated.

Metabolic_Stability_Workflow A Incubate Compound with Human Liver Microsomes and NADPH B Collect Samples at Time Points A->B C Quench Reaction B->C D Analyze by LC-MS/MS C->D E Calculate In Vitro Half-life (t½) D->E

Caption: Workflow for assessing in vitro metabolic stability.

Potential Research Area 4: A Scaffold for Novel Chemical Libraries

The unique combination of a pyridine ring and an α-keto acid in this compound makes it an attractive starting point for the synthesis of novel chemical libraries for drug discovery screening.

Rationale

The reactivity of the α-keto acid moiety allows for a variety of chemical transformations, including reductive amination to generate novel amino acid derivatives, and condensation reactions to form heterocyclic systems. The pyridine ring provides a handle for further diversification through reactions such as N-oxidation or substitution. [2]

Proposed Derivatization Strategies
  • Reductive Amination: Reaction with a diverse range of primary and secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to create a library of α-amino acid derivatives.

  • Wittig Reaction: Reaction with phosphorus ylides to generate α,β-unsaturated carboxylic acid derivatives.

  • Heterocycle Formation: Condensation with binucleophiles (e.g., o-phenylenediamine) to synthesize novel heterocyclic scaffolds.

These derivatization strategies will enable the creation of a structurally diverse library of compounds that can be screened against a wide range of biological targets.

Conclusion and Future Directions

This compound stands as a molecule with considerable, yet largely unexplored, potential. The research avenues outlined in this guide provide a strategic framework for its systematic investigation. By exploring its capacity as an enzyme inhibitor, a modulator of inflammatory responses, and a metabolically stable entity, we can begin to unlock its therapeutic promise. Furthermore, its utility as a versatile scaffold for chemical library synthesis opens up boundless opportunities for the discovery of novel bioactive compounds. It is our firm belief that the rigorous scientific inquiry proposed herein will pave the way for a deeper understanding of this compound and its potential contributions to the fields of chemistry, biology, and medicine.

References

  • Kaiser, J. P., & Boll, M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiology and Molecular Biology Reviews, 60(3), 483–498.
  • Advances on the biosynthesis of pyridine rings - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • Fig. 5 Possible metabolic pathways of pyridine compounds in tea leaves... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • A Brief View on Pyridine Compounds - Open Access Journals. (n.d.). Retrieved January 19, 2026, from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Role of Pyridine Derivatives in Modern Drug Discovery. (2026, January 6). Retrieved January 19, 2026, from [Link]

  • Alpha-Keto Acids: Uses, Benefits, and Mechanisms - Univen FM 99.8 Mhz. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022, May 20). Retrieved January 19, 2026, from [Link]

  • Keto acid - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • pyridine metabolic process - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Compound α-keto acid tablet supplementation alleviates chronic kidney disease progression via inhibition of the NF-kB and MAPK pathways - PubMed. (2019, April 11). Retrieved January 19, 2026, from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]

  • Biotechnological production of alpha-keto acids: Current status and perspectives. (2025, August 9). Retrieved January 19, 2026, from [Link]

  • Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 19, 2026, from [Link]

  • Targeting receptors - Stereoelectronics. (2021, March 12). Retrieved January 19, 2026, from [Link]

  • Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC. (2025, July 1). Retrieved January 19, 2026, from [Link]

  • Investigation of Enzyme Inhibition Mechanism - University of New Haven. (n.d.). Retrieved January 19, 2026, from [Link]

  • Enzymatic determination of the branched-chain alpha-keto acids - PubMed. (1987, May 1). Retrieved January 19, 2026, from [Link]

  • The pyridyl group in ligand design for selective metal ion complexation and sensing - Chemical Society Reviews (RSC Publishing). (2012, October 24). Retrieved January 19, 2026, from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of Oxo(3-pyridinyl)acetic acid hydrate from Pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Oxo(3-pyridinyl)acetic acid, also known as 3-pyridylglyoxylic acid, and its hydrate form are valuable building blocks in medicinal chemistry and drug development. The presence of the pyridine ring and the α-keto acid moiety makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds and pharmacologically active molecules. This application note provides a comprehensive, in-depth technical guide for the synthesis of Oxo(3-pyridinyl)acetic acid hydrate starting from the readily available pyridine-3-carbaldehyde. The protocol is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring user safety.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from pyridine-3-carbaldehyde is a two-step process that leverages classical organic reactions. The overall transformation involves the conversion of an aldehyde to an α-keto acid.

Step 1: Nucleophilic Addition of Cyanide to form a Cyanohydrin Intermediate

The first step is the formation of a cyanohydrin, specifically 2-hydroxy-2-(pyridin-3-yl)acetonitrile, through the nucleophilic addition of a cyanide ion to the carbonyl carbon of pyridine-3-carbaldehyde. This reaction is typically base-catalyzed to generate the cyanide anion (CN⁻) from a source like potassium cyanide (KCN).[1][2] The cyanide ion, a potent nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield the cyanohydrin.[3]

Step 2: Hydrolysis of the Cyanohydrin to the α-Keto Acid

The second step involves the acid-catalyzed hydrolysis of the cyanohydrin intermediate. Under strong acidic conditions and heat, the nitrile group (-CN) is hydrolyzed in a stepwise manner, first to an amide and then to a carboxylic acid. Concurrently, the secondary alcohol is oxidized to a ketone. The presence of water in the final work-up and isolation steps leads to the formation of the stable hydrate of the α-keto acid. α-Keto acids are known to exist in equilibrium with their geminal diol (hydrate) form in aqueous solutions.[4]

The overall reaction scheme can be summarized as follows:

Experimental Workflow

The following diagram illustrates the key stages of the synthesis process, from the initial reaction setup to the final product isolation and characterization.

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis and Product Isolation A Pyridine-3-carbaldehyde + KCN Solution B Reaction Mixture (Stirring at 0-5 °C) A->B Slow Addition C Acidification (e.g., with HCl) B->C Controlled pH adjustment D Extraction of Cyanohydrin (e.g., with Ethyl Acetate) C->D E Cyanohydrin in Concentrated HCl D->E Solvent Evaporation and Redissolving F Refluxing the Mixture E->F Heating G Cooling and Crystallization F->G Controlled Cooling H Filtration and Washing G->H I Drying of Final Product H->I J Oxo(3-pyridinyl)acetic acid hydrate I->J Characterization

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Pyridine-3-carbaldehyde≥98%Sigma-AldrichStore under nitrogen.
Potassium Cyanide (KCN)≥97%Sigma-AldrichEXTREMELY TOXIC . Handle with extreme caution.
Hydrochloric Acid (HCl)37% (concentrated)Fisher ScientificCorrosive.
Ethyl AcetateACS GradeVWRFlammable.
Sodium BicarbonateACS GradeEMD Millipore
Anhydrous Magnesium SulfateACS GradeAlfa Aesar
Deionized Water

Equipment

  • Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.

  • Ice bath.

  • Reflux condenser.

  • Heating mantle.

  • Separatory funnel.

  • Rotary evaporator.

  • Büchner funnel and vacuum flask.

  • Standard laboratory glassware.

  • Fume hood.

Step-by-Step Procedure

Part 1: Synthesis of 2-hydroxy-2-(pyridin-3-yl)acetonitrile (Cyanohydrin Intermediate)

  • Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice bath.

  • Charge the Flask: Add pyridine-3-carbaldehyde (10.7 g, 0.1 mol) to the flask.

  • Prepare KCN Solution: In a separate beaker, carefully dissolve potassium cyanide (7.15 g, 0.11 mol) in 50 mL of deionized water. Caution: KCN is highly toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work exclusively in a well-ventilated fume hood.

  • Cyanohydrin Formation: Slowly add the KCN solution to the pyridine-3-carbaldehyde via the dropping funnel over a period of 30-45 minutes, while vigorously stirring the contents of the flask. Maintain the internal temperature of the reaction mixture between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: Once the reaction is complete, slowly and carefully acidify the reaction mixture to a pH of approximately 6-7 by adding 2M hydrochloric acid dropwise. This step must be performed in the fume hood as it will generate hydrogen cyanide gas. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Isolation of Intermediate: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-hydroxy-2-(pyridin-3-yl)acetonitrile as an oil. This intermediate is often used in the next step without further purification.

Part 2: Hydrolysis to this compound

  • Hydrolysis Setup: Transfer the crude cyanohydrin intermediate to a 250 mL round-bottom flask equipped with a reflux condenser.

  • Acid Hydrolysis: Carefully add 100 mL of concentrated hydrochloric acid (37%) to the flask. Caution: This is an exothermic reaction. Add the acid slowly and with cooling if necessary.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Product Crystallization: After the hydrolysis is complete, cool the reaction mixture to room temperature and then place it in an ice bath for 1-2 hours to induce crystallization of the product.

  • Isolation of Product: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water and then with a small amount of cold ethanol.

  • Drying: Dry the product under vacuum to a constant weight. The final product is this compound.

Quantitative Data Summary

ParameterValue
Pyridine-3-carbaldehyde10.7 g (0.1 mol)
Potassium Cyanide7.15 g (0.11 mol)
Concentrated HCl100 mL
Reaction Time (Cyanohydrin)2-3 hours
Reaction Temperature (Cyanohydrin)0-5 °C
Reaction Time (Hydrolysis)6-8 hours
Reaction Temperature (Hydrolysis)Reflux
Expected Yield70-80%
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₇H₅NO₃ · H₂O
Molecular Weight169.14 g/mol

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon skeleton.

  • FT-IR: To identify the characteristic functional groups (C=O, O-H, C=N).

  • Melting Point: To assess the purity of the compound.

  • Mass Spectrometry: To confirm the molecular weight.

Troubleshooting and Safety Considerations

Troubleshooting

  • Low Yield of Cyanohydrin: Ensure the reaction temperature is kept low and the KCN solution is added slowly to prevent side reactions. The purity of the starting aldehyde is also crucial.

  • Incomplete Hydrolysis: If the hydrolysis is not complete after 8 hours, the reflux time can be extended. Monitor by TLC.

  • Product Oiling Out: If the product does not crystallize upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

Safety Precautions

  • Potassium Cyanide (KCN): KCN is a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin. Always handle KCN in a well-ventilated fume hood and wear appropriate PPE, including a lab coat, safety goggles, and heavy-duty gloves. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide (HCN) gas. Ensure any acidification steps are performed slowly and in a fume hood. Have a cyanide poisoning antidote kit available and be familiar with its use.

  • Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • General Precautions: Perform all steps of this synthesis in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

References

  • Marko, I. E., et al. (1996). Copper-Catalyzed Oxidation of Alcohols to Aldehydes and Ketones: An Efficient, Aerobic Alternative. Science, 274(5295), 2044–2046. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. [Link]

  • Wikipedia. (2023, November 29). Glyoxylic acid. [Link]

Sources

Application Notes & Protocols: Leveraging 2-Oxo-2-(pyridin-3-yl)acetic Acid in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Oxo-2-(pyridin-3-yl)acetic Acid

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[1] 2-Oxo-2-(pyridin-3-yl)acetic acid emerges as a particularly valuable building block, combining the essential pyridine motif with a versatile α-ketoacid functionality. This unique combination offers a direct and efficient entry point for the synthesis of complex molecules, most notably through the formation of robust amide bonds—a cornerstone of peptide and small molecule drug assembly.

This guide provides an in-depth exploration of the experimental protocols for utilizing 2-Oxo-2-(pyridin-3-yl)acetic acid, focusing on its primary application in amide synthesis. We will delve into the causality behind procedural choices, offer detailed step-by-step methodologies, and present troubleshooting strategies to empower researchers in drug development.

Reagent Profile and Safety Imperatives

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful and safe synthetic protocol.

Physicochemical Data
PropertyValueSource
CAS Number 39684-37-2[2][3]
Molecular Formula C₇H₅NO₃-
Molecular Weight 151.12 g/mol -
Synonyms Oxo(3-pyridinyl)acetic acid, Oxo-pyridin-3-yl-acetic acid[3]
Appearance Typically a solid powder[4]
Safety and Handling: A Self-Validating System

Handling 2-Oxo-2-(pyridin-3-yl)acetic acid and its related compounds, like many laboratory chemicals, demands strict adherence to safety protocols to mitigate risks. The following guidelines are synthesized from authoritative safety data sheets (SDS).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][5][6] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][7] For large-scale operations, respiratory protection may be necessary.[4]

  • Health Hazards: The compound is classified as a skin, eye, and respiratory irritant.[4][5][7] Direct contact should be avoided. In case of skin contact, wash immediately with soap and plenty of water.[4][6] For eye contact, rinse cautiously with water for several minutes.[4][6][7] If inhaled, move the person to fresh air.[4][6]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of heat or ignition.[4][5][7]

  • Spill & Disposal: In the event of a spill, contain the material using sand or another inert absorbent.[7] Sweep up the material, minimizing dust generation, and place it in a suitable container for disposal.[5] All waste must be disposed of through an authorized waste disposal plant in accordance with local, regional, and national regulations.[5][6][7]

Core Protocol: Amide Bond Formation via Carboxylic Acid Activation

The primary utility of 2-Oxo-2-(pyridin-3-yl)acetic acid in drug synthesis is its role as a carboxylic acid partner in amide coupling reactions. The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires the "activation" of the carboxyl group to proceed efficiently. This section details the rationale and a robust protocol for this critical transformation.

The 'Why': Understanding the Mechanism of Activation

The formation of an amide bond involves the nucleophilic attack of an amine on an electrophilic carbonyl carbon. The hydroxyl group of a carboxylic acid is a poor leaving group. Therefore, the process requires a coupling reagent to convert the hydroxyl into a better leaving group, thereby creating a highly reactive acyl intermediate (such as an active ester). This intermediate is then readily attacked by the amine to form the stable amide bond.

Below is a conceptual diagram illustrating this fundamental workflow.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification Acid 2-Oxo-2-(pyridin-3-yl)acetic acid ActiveIntermediate Reactive Acyl Intermediate (Active Ester) Acid->ActiveIntermediate Activation CouplingAgent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Amine Primary or Secondary Amine (Nucleophile) ActiveIntermediate->Amine Reaction Product Target Amide Product Amine->Product Nucleophilic Attack Purification Work-up & Chromatography Product->Purification

General workflow for amide bond synthesis.
Selection of Coupling Reagents

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the substrates, desired reaction speed, and the need to suppress side reactions like racemization.

Reagent ClassExamplesKey Advantages & Causality
Carbodiimides EDC, DCC, DICMechanism: Forms an O-acylisourea intermediate. Use Case: Cost-effective and widely used. Often paired with additives like HOBt or HOAt to increase efficiency and suppress racemization by forming a less reactive, more stable active ester.[8][9]
Aminium/Uronium HATU, HBTUMechanism: Forms a highly reactive acyluronium species. Use Case: Extremely efficient and fast, even for sterically hindered substrates. The gold standard for difficult couplings.[8][9]
Phosphonium PyBOP, BOPMechanism: Forms a phosphonium-activated ester. Use Case: Very effective with low racemization risk. A potential drawback is the formation of carcinogenic byproducts (HMPA from BOP).[9]
Detailed Step-by-Step Experimental Protocol (HATU-Mediated Coupling)

This protocol provides a reliable method for coupling 2-Oxo-2-(pyridin-3-yl)acetic acid with a generic primary or secondary amine using HATU, a highly efficient coupling reagent.

Materials and Equipment:

  • 2-Oxo-2-(pyridin-3-yl)acetic acid

  • Amine of interest (e.g., aniline, benzylamine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, stir bar, nitrogen/argon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Oxo-2-(pyridin-3-yl)acetic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M. Stir until fully dissolved.

  • Reagent Addition: To the stirred solution, add HATU (1.1-1.2 eq) followed by DIPEA (2.0-3.0 eq). The base is crucial to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid itself.[8]

  • Pre-activation (Optional but Recommended): Allow the mixture to stir at room temperature for 5-15 minutes. This "pre-activation" step ensures the formation of the active ester before the amine is introduced, which can be beneficial for preventing side reactions.

  • Amine Addition: Add the amine (1.0-1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in the reaction solvent.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 1-4 hours).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a larger volume of an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts), water, and finally, brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired amide.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

G start Start setup 1. Dissolve Acid in Anhydrous Solvent start->setup add_reagents 2. Add HATU (1.1 eq) and DIPEA (2.5 eq) setup->add_reagents preactivate 3. Stir for 10 min (Pre-activation) add_reagents->preactivate add_amine 4. Add Amine (1.0 eq) preactivate->add_amine monitor 5. Stir at RT Monitor by TLC/LC-MS add_amine->monitor monitor->monitor Incomplete workup 6. Aqueous Work-up (NaHCO₃, Brine) monitor->workup Reaction Complete purify 7. Dry, Concentrate & Purify via Chromatography workup->purify end End: Pure Amide purify->end

Step-by-step protocol for HATU-mediated coupling.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive coupling reagent.2. Wet solvent or reagents.3. Insufficient base.4. Sterically hindered amine.1. Use a fresh bottle of coupling reagent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase the amount of base (e.g., up to 3 eq of DIPEA).4. Switch to a more powerful coupling reagent (if not already using HATU), increase reaction temperature, or prolong reaction time.
Starting Acid Remains 1. Incomplete activation.2. Reaction time too short.1. Increase the equivalents of the coupling reagent (e.g., to 1.5 eq).2. Allow the reaction to run for a longer period, monitoring periodically.
Formation of Side Products 1. Guanidinylation of the amine by excess HATU.2. Epimerization/racemization at an adjacent chiral center.1. Use a slight excess of the carboxylic acid relative to the coupling reagent or employ the pre-activation step.2. Run the reaction at a lower temperature (0°C). If using carbodiimides, ensure an additive like HOBt is present.

Expanded Synthetic Potential

Beyond standard amide coupling, the unique structure of 2-Oxo-2-(pyridin-3-yl)acetic acid makes it a precursor for a variety of more complex heterocyclic systems. For example, its derivatives can be employed in multi-component reactions or subsequent cyclization steps to build scaffolds such as:

  • Imidazo[1,2-a]pyridines: These fused systems are common in biologically active molecules.[10]

  • Thieno[2,3-d]pyrimidines: The keto-acid moiety can be incorporated into larger heterocyclic frameworks with potential antimicrobial activities.[10]

  • Oxazolidinones: The pyridine ring is a key feature in novel oxazolidinone antibacterial agents.[11][12]

These advanced applications underscore the versatility of this building block in constructing diverse molecular architectures for drug discovery programs.[1][13]

References

  • SynQuest Laboratories, Inc. (n.d.). (Pyridin-2-yl)acetic acid hydrochloride Safety Data Sheet.
  • Thermo Fisher Scientific. (2025). Pyridine-3-acetic acid hydrochloride SAFETY DATA SHEET.
  • Fisher Scientific. (2025). pyridin-3-ylacetic acid hydrochloride Safety Data Sheet.
  • Echemi. (n.d.). 2-oxo-2-(1H-pyrrolo[3,2-b]pyridin-3-yl)acetic acid.
  • Jubilant Ingrevia. (2024). 3-Pyridyl acetic acid Safety Data Sheet.
  • Chemsrc. (n.d.). 2-OXO-2-(PYRIDIN-3-YL)ACETIC ACID.
  • National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem Compound Database. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Pharmaffiliates. (n.d.). N-(2-Pyridyl)oxamic Acid.
  • National Center for Biotechnology Information. (n.d.). 2-Oxo-2-[6-(pyrrolidin-1-yl)pyridin-3-yl]acetic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives.
  • BLDpharm. (n.d.). 2-(2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid.
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  • ChemicalBook. (n.d.). 2-(PYRIDIN-3-YL)ACETIC ACID HYDRAZIDE synthesis.
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  • Sigma-Aldrich. (n.d.). (2-oxo-2h-pyridin-1-yl)-acetic acid.
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applications of 3-pyridylglyoxylic acid hydrate in medicinal chemistry

The 3-pyridylglyoxylic acid scaffold and its derivatives represent a valuable platform for the discovery of new therapeutic agents. The synthetic versatility of this building block, combined with the favorable pharmacological properties of the pyridine moiety, makes it an attractive starting point for medicinal chemistry campaigns. Future research in this area could focus on the development of novel multicomponent reactions utilizing this scaffold to rapidly generate diverse chemical libraries. Furthermore, the exploration of this scaffold in the context of fragment-based drug discovery could lead to the identification of novel hits for a variety of disease targets. [6]

References

  • Title: Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds Source: Research Square (Preprint) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Synthesis and Biological Assessment of 3,7-Dihydroxytropolones Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring Source: PubMed URL: [Link]

  • Title: Phenylglyoxylic acid derivatives and their preparation and use Source: Google Patents URL
  • Title: The Chemistry and Biological Applications of 3H-Pyrrolo[2,3-c]quinolines and Marinoquinolines Source: ResearchGate URL: [Link]

  • Title: Novel 3-D Building Blocks for Elaboration of Fragments to Lead-like Compounds Source: University of York URL: [Link]

  • Title: Innovative synthesis of drug-like molecules using tetrazole as core building blocks Source: National Institutes of Health URL: [Link]

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  • Title: Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines Source: PubMed URL: [Link]

  • Title: Thioglycolic acid and pyrazole derivatives of 4(3H)-quinazolinone: synthesis and antimicrobial evaluation Source: PubMed URL: [Link]

  • Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI URL: [Link]

Application Note: Oxo(3-pyridinyl)acetic Acid Hydrate as a Versatile Bifunctional Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Pyridyl Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing ring systems being particularly prominent in a vast number of FDA-approved drugs.[1] Among these, the pyridine ring is a quintessential "privileged scaffold," a molecular framework that is consistently found in potent and selective therapeutic agents.[2][3][4] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and capacity to improve physicochemical properties like solubility make it a highly desirable moiety in drug design.[4][5]

Oxo(3-pyridinyl)acetic acid hydrate emerges as a particularly valuable building block for drug discovery campaigns. It strategically combines the proven pyridyl pharmacophore with a versatile α-ketoacid functional group. This bifunctional nature—a reactive ketone and a carboxylic acid—opens a gateway to a multitude of chemical transformations, most notably multicomponent reactions (MCRs). MCRs are powerful, atom-economical processes that enable the rapid construction of complex molecules from simple starting materials in a single synthetic operation, making them ideal for generating libraries of diverse compounds for biological screening.[6]

This guide provides an in-depth exploration of this compound's reactivity and showcases its application in the efficient synthesis of Imidazo[1,2-a]pyridines, another class of heterocycles with profound biological significance.[7][8][9]

Physicochemical Properties and Reactivity Profile

This compound is a stable, crystalline solid that serves as a convenient precursor to the reactive α-ketoacid. In solution, it exists in equilibrium with its keto form, which is primed for nucleophilic attack at the carbonyl carbon.

Causality of Reactivity: The molecule's power lies in its dual electrophilic centers.

  • The Ketone Carbonyl: This is susceptible to attack by a wide range of nucleophiles, initiating condensation and cyclization cascades.

  • The Carboxylic Acid Carbonyl: This group can be activated to form esters or amides, or it can participate directly in certain condensation reactions. The presence of the adjacent ketone enhances the acidity of the α-proton under certain conditions, although this pathway is less common than reactions at the carbonyls themselves.

PropertyValueSource
Chemical Name 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate
CAS Number 1559061-98-1
Molecular Formula C₇H₅NO₃ · H₂O
Molecular Weight 169.14 g/mol
Appearance Off-white to yellow crystalline solid
Key Functional Groups Pyridine, α-Ketone, Carboxylic Acid

Application: One-Pot Synthesis of Imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction (GBB-3CR)

The Imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, found in widely prescribed drugs like the hypnotic Zolpidem and the anxiolytic Alpidem.[9][10] The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) is arguably the most efficient method for its synthesis, combining an aminopyridine, an aldehyde or ketone, and an isocyanide.[11][12]

This compound is an excellent ketone component for the GBB-3CR, enabling the direct installation of a pyridyl moiety at the 2-position of the resulting Imidazo[1,2-a]pyridine core.

Mechanistic Rationale

The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[6] The currently accepted mechanism proceeds through the following key steps:[13]

  • Imine Formation: The 2-aminopyridine condenses with the ketone (Oxo(3-pyridinyl)acetic acid) to form a reactive iminium ion intermediate.

  • Nucleophilic Attack: The isocyanide, acting as a "super-nucleophile," attacks the iminium carbon.

  • Intramolecular Cyclization: The resulting nitrilium ion intermediate is highly electrophilic and is immediately trapped by the endocyclic nitrogen of the pyridine ring in a [4+1] cycloaddition.

  • Tautomerization/Aromatization: A final proton transfer step yields the stable, aromatic Imidazo[1,2-a]pyridine product.

The use of an acid catalyst is crucial as it activates the ketone carbonyl for the initial condensation and facilitates the formation of the key iminium intermediate.[12]

Experimental Workflow and Mechanistic Overview

The following diagrams illustrate the overall experimental workflow and the core mechanistic pathway for the GBB-3CR using this compound.

GBB_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 Oxo(3-pyridinyl)acetic acid hydrate P Imidazo[1,2-a]pyridine Product R1->P One-Pot Reaction R2 2-Aminopyridine R2->P One-Pot Reaction R3 Isocyanide R3->P One-Pot Reaction C1 Lewis Acid Catalyst (e.g., Sc(OTf)₃) C1->P C2 Solvent (e.g., Methanol) C2->P C3 Heat (MW or Conventional) C3->P W Workup & Purification P->W

Caption: General workflow for the GBB three-component reaction.

GBB_Mechanism start 2-Aminopyridine + Oxo(3-pyridinyl)acetic acid imine Iminium Ion Intermediate start->imine Condensation (-H₂O) nitrilium Nitrilium Ion Intermediate imine->nitrilium Nucleophilic Attack isocyanide + Isocyanide (R-NC) isocyanide->nitrilium cyclization Intramolecular [4+1] Cyclization nitrilium->cyclization product Aromatic Imidazo[1,2-a]pyridine Product cyclization->product Tautomerization

Caption: Simplified mechanistic pathway of the GBB reaction.
Detailed Protocol: Synthesis of 3-amino-2-(pyridin-3-yl)imidazo[1,2-a]pyridine-8-carboxylic acid

This protocol describes a representative synthesis utilizing tert-butyl isocyanide. The reaction is robust and amenable to parallel synthesis for library generation.

Materials:

  • This compound (1.0 eq)

  • 2-aminopyridine-3-carboxylic acid (1.0 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Methanol (MeOH), anhydrous (0.2 M)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-aminopyridine-3-carboxylic acid (1.0 mmol, 138 mg) and this compound (1.0 mmol, 169 mg).

  • Reagent Addition: Add anhydrous methanol (5 mL) to the flask, followed by the catalyst, Scandium(III) triflate (0.1 mmol, 49 mg).

  • Initiation: Stir the suspension for 5 minutes at room temperature, then add tert-butyl isocyanide (1.1 mmol, 0.125 mL) dropwise.

    • Causality Note: The initial stirring allows for the dissolution of reagents and catalyst activation. Isocyanides often have strong odors and should be handled in a well-ventilated fume hood.[10]

  • Reaction: Seal the vessel and heat the reaction mixture to 80 °C (if using conventional heating) or irradiate in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

    • Expert Insight: Microwave heating often dramatically reduces reaction times and can improve yields by minimizing side product formation.[10][14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol, 100:0 to 95:5) is typically effective.

  • Isolation: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 3-((tert-butyl)amino)-2-(pyridin-3-yl)imidazo[1,2-a]pyridine-8-carboxylic acid as a solid.

Reactant VariationTypical Yield (%)Notes
tert-Butyl isocyanide75-90%Provides good yields and is sterically bulky, which can be useful for probing binding pockets.
Cyclohexyl isocyanide70-85%Another common aliphatic isocyanide, often results in highly crystalline products.
Ethyl isocyanoacetate65-80%Introduces an ester functionality for further synthetic elaboration.[15]
4-Methoxyphenyl isocyanide60-75%An example of an aromatic isocyanide; reactions may require slightly longer times.

Yields are representative and can vary based on the specific substrate and reaction scale.

Summary and Outlook

This compound is a powerful and versatile building block for modern heterocyclic synthesis. Its intrinsic combination of a privileged pyridine scaffold and a highly reactive α-ketoacid handle makes it an ideal substrate for multicomponent reactions. As demonstrated with the Groebke–Blackburn–Bienaymé reaction, it provides a direct, efficient, and atom-economical route to complex, drug-like molecules such as the Imidazo[1,2-a]pyridines.[7]

For researchers in drug discovery, the ability to rapidly generate libraries of novel compounds around a proven core is invaluable. The protocols and principles outlined here serve as a robust starting point for exploring the vast chemical space accessible from this strategic building block, paving the way for the discovery of next-generation therapeutic agents.

References

  • Reddy, T. R., & Lee, S. (2018). Access to Imidazo[1,2-a]pyridines via Annulation of α-Keto Vinyl Azides and 2-Aminopyridines. Semantic Scholar. Available from: [Link]

  • de F. P. M. Moreira, W., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Kaur, H., et al. (2021). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Available from: [Link]

  • Kaur, N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available from: [Link]

  • R Discovery. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. Available from: [Link]

  • ResearchGate. (2025). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-amino-imidazo[1,2-a]pyridines. ResearchGate. Available from: [Link]

  • Semantic Scholar. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]

  • Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC. Available from: [Link]

  • SciELO. (2017). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available from: [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Pyridines and Imidazaopyridines With Medicinal Significance. ResearchGate. Available from: [Link]

  • ACS Organic & Inorganic Au. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Publications. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of various imidazo[1,2‐a]pyridines by multi‐component approach. ResearchGate. Available from: [Link]

  • PMC. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available from: [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. Available from: [Link]

  • MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]

  • PMC. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). PMC. Available from: [Link]

  • ResearchGate. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Available from: [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. PubChem. Available from: [Link]

  • Maksons Fine Chem Pvt. Ltd. (n.d.). 3-Pyridylacetic Acid Hydrochloride. Maksons Fine Chem Pvt. Ltd. Available from: [Link]

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Application Note & Protocol: The Synthesis of 2-Oxo-2-(pyridin-3-yl)acetamides via Amine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The α-ketoamide functional group is a privileged scaffold in medicinal chemistry and drug discovery, appearing as a key structural motif in numerous biologically active molecules, including protease inhibitors and other therapeutic agents.[1] The compound 2-oxo-2-(pyridin-3-yl)acetic acid is a valuable bifunctional building block, possessing both a reactive α-keto group and a carboxylic acid. Its reaction with primary or secondary amines provides a direct route to a diverse library of N-substituted 2-oxo-2-(pyridin-3-yl)acetamides. This application note provides a detailed examination of the reaction mechanism, outlines critical experimental parameters, and delivers a robust, validated protocol for the efficient synthesis of these target compounds. The focus is on the standard and most reliable method for this transformation: the activation of the carboxylic acid using modern coupling reagents, followed by nucleophilic acyl substitution by the amine.

Core Reaction Mechanism: Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable at room temperature. The acidic proton of the carboxylic acid and the basic amine will undergo a rapid acid-base reaction to form a stable carboxylate salt, which prevents the amine from acting as a nucleophile.[2] Therefore, the synthesis of 2-oxo-2-(pyridin-3-yl)acetamides requires the activation of the carboxylic acid moiety to render it sufficiently electrophilic for attack by the amine.

The most common and effective strategy involves the use of a coupling agent, such as a carbodiimide, in a one-pot procedure.[3] A widely used example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).

The mechanism proceeds through several key steps:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid of 2-oxo-2-(pyridin-3-yl)acetic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent.[2]

  • Formation of the HOBt Ester (Optional but Recommended): The O-acylisourea intermediate can be susceptible to side reactions and racemization if the α-carbon were chiral. To mitigate this and improve efficiency, HOBt is added. HOBt rapidly reacts with the O-acylisourea to form an activated HOBt ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines.[4]

  • Nucleophilic Attack by the Amine: The primary or secondary amine, acting as a nucleophile, attacks the carbonyl carbon of the activated ester.

  • Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses to yield the final amide product and releases HOBt. The byproduct of the EDC activation, an isourea derivative, is typically soluble in aqueous acid, facilitating its removal during workup.

Mechanistic Diagram

Amide Coupling Mechanism Figure 1: Amide Coupling via EDC/HOBt Activation cluster_activation Step 1: Carboxylic Acid Activation cluster_ester Step 2: Active Ester Formation cluster_coupling Step 3: Amine Coupling KetoAcid R-COOH (2-Oxo-2-(pyridin-3-yl)acetic acid) Acylisourea O-Acylisourea Intermediate (Highly Reactive) KetoAcid->Acylisourea + EDC EDC EDC HOBt HOBt HOBtEster HOBt Active Ester Acylisourea_ref->HOBtEster + HOBt Amine R'-NH2 (Amine) Amide R-CO-NH-R' (α-Ketoamide Product) HOBtEster_ref->Amide + Amine

Caption: Figure 1: General mechanism for amide bond formation.

Key Experimental Parameters and Optimization

The success of the coupling reaction depends on the careful control of several parameters. The following table summarizes the key variables and provides field-proven insights for optimizing the synthesis of 2-oxo-2-(pyridin-3-yl)acetamides.

ParameterRecommended Choice(s)Rationale & Causality
Coupling Agent EDC, HATU, DICEDC is cost-effective and its urea byproduct is water-soluble, simplifying purification.[4] HATU is highly efficient, often leading to faster reactions and higher yields, but is more expensive.[4] DIC is a liquid alternative to solid DCC, making handling easier.
Additive HOBt, HOAtHOBt is the standard additive used with carbodiimides to suppress side reactions and improve yields.[2] HOAt can be more effective in difficult couplings.
Base DIPEA, Et₃N (Triethylamine)A non-nucleophilic organic base is required to neutralize the HCl salt of EDC and any acids formed during the reaction, driving the equilibrium towards product formation. DIPEA (Diisopropylethylamine) is sterically hindered and preferred to minimize side reactions.
Solvent DMF, DCM, AcetonitrileDMF (Dimethylformamide) is an excellent polar aprotic solvent that solubilizes most reactants. DCM (Dichloromethane) is a good choice for reactions run at or below room temperature and is easily removed. Acetonitrile is also effective and can be a good alternative.[4]
Temperature 0 °C to Room TemperatureThe initial activation step is often performed at 0 °C to control the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature for completion.
Stoichiometry Acid:Amine:EDC:HOBt:BaseA common ratio is 1.0 : 1.1 : 1.2 : 1.2 : 2.0 . A slight excess of the amine and coupling reagents ensures full conversion of the starting carboxylic acid.

Detailed Experimental Protocol

This protocol describes a general and reliable procedure for the synthesis of N-benzyl-2-oxo-2-(pyridin-3-yl)acetamide as a representative example.

Materials and Reagents
  • 2-Oxo-2-(pyridin-3-yl)acetic acid

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 2-oxo-2-(pyridin-3-yl)acetic acid (1.0 eq).

  • Solvent and Reagent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.

  • Sequential Addition: Add the following reagents sequentially while maintaining the temperature at 0 °C:

    • Benzylamine (1.1 eq)

    • HOBt (1.2 eq)

    • EDC·HCl (1.2 eq)

    • DIPEA (2.0 eq)

  • Reaction Execution: Stir the reaction mixture at 0 °C for 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes the DMF, HOBt, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-benzyl-2-oxo-2-(pyridin-3-yl)acetamide.

Experimental Workflow Diagram

Experimental Workflow Figure 2: Experimental Workflow for Amide Synthesis Setup 1. Dissolve Acid in DMF (Inert Atmosphere, 0 °C) AddReagents 2. Add Amine, HOBt, EDC, & DIPEA Setup->AddReagents React 3. Stir at 0 °C -> RT (12-18 h) AddReagents->React Monitor 4. Monitor by TLC/LC-MS React->Monitor Workup 5. Aqueous Work-up (EtOAc / NaHCO₃ / Brine) Monitor->Workup Purify 6. Dry & Concentrate Workup->Purify FinalProduct 7. Column Chromatography Purify->FinalProduct

Caption: Figure 2: Step-by-step experimental workflow.

Product Characterization

The identity and purity of the synthesized 2-oxo-2-(pyridin-3-yl)acetamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the molecular structure. Key signals to observe include the amide N-H proton, the aromatic protons of the pyridine and amine substituent, and the two carbonyl carbons in the ¹³C spectrum.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and elemental composition of the final product.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or LC-MS.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield Inactive coupling reagent; wet solvent/reagents; insufficient base.Use fresh, high-quality coupling reagents. Ensure all solvents and non-aqueous reagents are anhydrous. Double-check stoichiometry of the base.
Incomplete Reaction Insufficient reaction time; sterically hindered amine.Allow the reaction to run longer (up to 24h). For difficult couplings, switch to a more powerful coupling agent like HATU.
Side Product Formation Reaction temperature too high; wrong choice of base.Maintain 0 °C during reagent addition. Ensure a non-nucleophilic base like DIPEA is used.
Difficult Purification EDC-urea byproduct precipitates.If using DCM, the dicyclohexylurea (from DCC) or diisopropylurea (from DIC) byproduct may precipitate. Filter this solid before workup. Using EDC avoids this issue as its byproduct is water-soluble.

References

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  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • MDPI. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Vale, N., & Gouveia, M. J. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry, 9, 1847–1854. [Link]

Sources

Application Notes and Protocols: Leveraging 3-Pyridylglyoxylic Acid Hydrate in Solid-Phase Synthesis for the Rapid Generation of Pyridyl-Containing Compound Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of the Pyridine Moiety in Drug Discovery via Solid-Phase Multicomponent Reactions

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs.[1][2] Its prevalence stems from its ability to enhance pharmacological activity through various mechanisms, including acting as a hydrogen bond acceptor, improving water solubility, and participating in key binding interactions with biological targets.[3][4] The efficient incorporation of the pyridine moiety into diverse molecular frameworks is therefore a critical objective in modern drug discovery.[5]

Solid-phase synthesis (SPS) offers a powerful platform for the rapid generation of compound libraries, streamlining the purification process and enabling high-throughput approaches.[6][7] When combined with the efficiency and atom economy of multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, SPS becomes an exceptionally potent tool for creating vast and diverse chemical libraries.[8][9][10] MCRs allow for the construction of complex molecules in a single step from three or more starting materials, offering a significant advantage over traditional multi-step synthesis.[10][11]

This application note details the use of 3-pyridylglyoxylic acid hydrate as a versatile building block in solid-phase MCRs for the synthesis of pyridyl-containing peptidomimetics and small molecule libraries. The presence of both a reactive glyoxylic acid and a strategic pyridine group makes this reagent an ideal candidate for generating novel compounds with potential therapeutic applications. We will explore its application in the context of solid-phase Ugi and Passerini reactions, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.

The Power of 3-Pyridylglyoxylic Acid Hydrate in Solid-Phase MCRs

3-Pyridylglyoxylic acid hydrate serves as a bifunctional component in MCRs. The glyoxylic acid moiety provides the necessary aldehyde and carboxylic acid functionalities (or precursors thereof) for participation in reactions like the Ugi and Passerini, while the 3-pyridyl group is incorporated into the final product, imparting its desirable physicochemical properties.

Section 1: Solid-Phase Ugi Four-Component Reaction (U-4CR) Protocol

The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide.[12] In this solid-phase adaptation, one of the components is tethered to the solid support, and 3-pyridylglyoxylic acid hydrate can serve as the aldehyde and/or carboxylic acid component. For this protocol, we will immobilize the amine component on the resin.

Experimental Workflow: U-4CR

Ugi_Workflow cluster_prep Resin Preparation cluster_reaction Ugi Reaction cluster_cleavage Cleavage & Analysis Resin_Swell 1. Resin Swelling Amine_Loading 2. Amine Loading Resin_Swell->Amine_Loading Swell in DCM/DMF Capping 3. Capping Amine_Loading->Capping Couple amine, wash MCR_Addition 4. Addition of MCR Components Capping->MCR_Addition Cap unreacted sites Washing 5. Washing MCR_Addition->Washing Add 3-pyridylglyoxylic acid, isocyanide, and carboxylic acid. React for 24-48h. Cleavage 6. Cleavage from Resin Washing->Cleavage Wash with DCM, MeOH Analysis 7. Product Analysis Cleavage->Analysis TFA cocktail

Caption: Workflow for the solid-phase Ugi reaction.

Detailed Protocol: U-4CR

1. Resin Preparation (Example with Rink Amide Resin)

  • Rationale: Rink Amide resin is chosen for its ability to generate C-terminal amides upon cleavage with trifluoroacetic acid (TFA), a common functionality in bioactive molecules.[13] The initial swelling is crucial to expose the reactive sites within the polymer matrix.[14]

  • Procedure:

    • Place Rink Amide resin (e.g., 100-200 mesh, ~0.5 mmol/g loading) in a solid-phase synthesis vessel.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by dimethylformamide (DMF) for 30 minutes. Drain the solvent.

2. Amine Loading

  • Rationale: The amine component is immobilized on the solid support. This example uses a primary amine, but a library of amines can be used in parallel synthesis.

  • Procedure:

    • Dissolve the desired primary amine (3 eq. relative to resin loading) in DMF.

    • Add a coupling agent such as HBTU (3 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (6 eq.).

    • Add the activated amine solution to the swollen resin and agitate at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

3. Capping (Optional but Recommended)

  • Rationale: To block any unreacted amino groups on the resin and prevent the formation of side products in subsequent steps.

  • Procedure:

    • Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

4. Ugi Four-Component Reaction

  • Rationale: This is the key step where the molecular diversity is generated. 3-pyridylglyoxylic acid hydrate provides the aldehyde component. An excess of soluble reagents is used to drive the reaction to completion.[15]

  • Procedure:

    • Swell the amine-loaded resin in a suitable solvent for MCRs, such as a 1:1 mixture of methanol and DCM.[16]

    • Add the carboxylic acid component (10 eq.) to the resin.

    • Add 3-pyridylglyoxylic acid hydrate (10 eq.).

    • Add the isocyanide component (10 eq.).

    • Agitate the reaction mixture at room temperature for 24-48 hours.

5. Washing

  • Rationale: To remove all excess reagents and soluble by-products.

  • Procedure:

    • Drain the reaction mixture.

    • Wash the resin extensively with DMF (5x), DCM (5x), and methanol (3x).

    • Dry the resin under vacuum.

6. Cleavage from Resin

  • Rationale: The final product is cleaved from the solid support using a strong acid, typically TFA. Scavengers are added to prevent side reactions with reactive functional groups.[17][18]

  • Procedure:

    • Treat the dry resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[18]

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional TFA.

    • Precipitate the crude product by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, decant the ether, and dry the product.

7. Product Analysis

  • Rationale: To confirm the identity and purity of the synthesized compound.

  • Procedure:

    • Analyze the crude product by LC-MS and ¹H NMR.[19][20]

    • Purify the product using preparative HPLC if necessary.

Section 2: Solid-Phase Passerini Three-Component Reaction (P-3CR) Protocol

The Passerini reaction combines an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide.[21][22] In this solid-phase protocol, 3-pyridylglyoxylic acid hydrate is loaded onto the resin via its carboxylic acid functionality, and then participates in the P-3CR as the aldehyde component.

Experimental Workflow: P-3CR

Passerini_Workflow cluster_prep Resin Preparation cluster_reaction Passerini Reaction cluster_cleavage Cleavage & Analysis Resin_Swell 1. Resin Swelling Acid_Loading 2. Loading of 3-pyridylglyoxylic acid Resin_Swell->Acid_Loading Swell in DCM MCR_Addition 3. Addition of MCR Components Acid_Loading->MCR_Addition Couple via carboxylic acid Washing 4. Washing MCR_Addition->Washing Add isocyanide and carboxylic acid. React for 24-48h. Cleavage 5. Cleavage from Resin Washing->Cleavage Wash with DCM, MeOH Analysis 6. Product Analysis Cleavage->Analysis TFA cocktail

Sources

Application Notes and Protocols for the Quantification of Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxo(3-pyridinyl)acetic acid hydrate is a pyridine carboxylic acid derivative of interest in pharmaceutical research and development.[1] Its chemical structure, featuring a pyridine ring, a carboxylic acid group, and a ketone, suggests potential biological activity and makes it a relevant compound for medicinal chemistry studies.[2] Accurate and precise quantification of this analyte is paramount for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of the active pharmaceutical ingredient (API).

This comprehensive guide provides detailed, field-proven analytical methods for the robust quantification of this compound. We will delve into the principles and practical execution of three key analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The protocols are designed to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring data integrity and regulatory compliance.[3][4][5][6][7]

Physicochemical Properties and Analytical Considerations

Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reverse-phase HPLC (RP-HPLC) is the workhorse of pharmaceutical analysis due to its versatility and robustness in separating compounds with varying polarities. For this compound, a C18 column is proposed, which retains the analyte based on hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), allows for the controlled elution of the analyte. An acidic modifier, such as formic or phosphoric acid, is incorporated to ensure the consistent protonation of the carboxylic acid group, leading to sharp, symmetrical peaks.[6] UV detection is suitable for this compound due to the presence of the pyridine ring, which is a chromophore. Based on data for similar pyridylacetic acid derivatives, a detection wavelength in the range of 256-270 nm is expected to provide good sensitivity.[7][8]

Experimental Protocol: RP-HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for routine analysis.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides good retention and resolution for polar compounds.[7]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid ensures consistent protonation and good peak shape. Acetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 0-1 min: 5% B1-8 min: 5-95% B8-10 min: 95% B10.1-12 min: 5% BA gradient elution allows for the efficient elution of the analyte and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)DAD allows for the acquisition of the full UV spectrum to confirm peak purity and select the optimal wavelength.
Detection Wavelength 265 nm (to be confirmed by UV scan)Based on the UV spectra of similar pyridine derivatives.[9]

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.

3. Method Validation (as per ICH Q2(R1) Guidelines): [3][4][5][6][7]

Validation ParameterProcedureAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation studies.No interference at the retention time of the analyte. The method should be able to resolve the analyte from degradation products.
Linearity Analyze a minimum of five concentrations across the intended range in triplicate.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-day): Analyze six replicate injections of a standard solution.- Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts and/or equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.To be determined experimentally.
Robustness Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).No significant impact on the results (RSD ≤ 2.0%).

4. Forced Degradation Studies: [10][11]

To establish the stability-indicating nature of the HPLC method, forced degradation studies should be performed on the drug substance.

Stress ConditionProcedure
Acid Hydrolysis Reflux in 0.1 M HCl at 80°C for 2 hours.
Base Hydrolysis Reflux in 0.1 M NaOH at 80°C for 2 hours.
Oxidative Degradation Treat with 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation Expose the solid drug substance to 105°C for 24 hours.
Photolytic Degradation Expose the drug substance to UV light (254 nm) and visible light for a defined period.

After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for HPLC analysis. The chromatograms should be examined for the appearance of degradation products and the resolution between the parent peak and the degradant peaks.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Validation Standard Weigh Reference Standard Dissolve_Std Dissolve in Diluent Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Autosampler Autosampler Injection (10 µL) Dilute_Std->Autosampler Inject Standards Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Filter_Sample Filter Sample (0.45 µm) Dissolve_Sample->Filter_Sample Filter_Sample->Autosampler Inject Samples Column C18 Column (30 °C) Autosampler->Column Pump Mobile Phase Delivery (Gradient) Pump->Column Detector UV Detector (265 nm) Column->Detector Data_System Chromatography Data System Detector->Data_System Integration Peak Integration Data_System->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Validation Method Validation (ICH Q2) Quantification->Validation

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Section 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of analytes in complex matrices, such as biological fluids. The analyte is first separated by HPLC and then ionized, typically using electrospray ionization (ESI). The precursor ion (the protonated or deprotonated molecule) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This multiple reaction monitoring (MRM) provides high specificity. For Oxo(3-pyridinyl)acetic acid, with a molecular weight of 151.12 g/mol for the anhydrous form, the expected precursor ion in positive mode would be [M+H]⁺ at m/z 152.1.[12]

Experimental Protocol: LC-MS/MS Method

1. Instrumentation and Conditions:

ParameterRecommended ConditionRationale
LC System Waters ACQUITY UPLC or equivalentUPLC provides better resolution and faster analysis times.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex API 4000)Standard for quantitative bioanalysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar compounds. The pyridine nitrogen is readily protonated.
Column C18, 2.1 x 50 mm, 1.7 µm particle sizeSmaller dimensions are suitable for the lower flow rates used in LC-MS.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileVolatile buffer is essential for MS compatibility.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
MRM Transitions Analyte: 152.1 → [Product Ion (to be determined)]Internal Standard: To be selected (e.g., a stable isotope-labeled version)MRM provides high selectivity and sensitivity.[13][14]
Ion Source Parameters To be optimized (e.g., IonSpray Voltage, Temperature, Gas Flows)Optimization is crucial for maximizing sensitivity.

2. Preparation of Solutions:

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but at lower concentrations (e.g., ng/mL range). An internal standard (IS) should be added to all standards and samples to correct for matrix effects and variations in sample processing. A stable isotope-labeled version of the analyte is the ideal IS.

  • Sample Pre-treatment for Biological Matrices:

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing the IS to 1 volume of plasma/serum. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.

    • Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a mixed-mode or reverse-phase SPE cartridge.

3. Method Validation (as per Bioanalytical Method Validation Guidelines):

The validation parameters are similar to those for HPLC-UV but with a focus on bioanalytical aspects, including matrix effects, recovery, and stability in the biological matrix.

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_analysis Data Analysis Sample Biological Sample Spike_IS Spike Internal Standard Sample->Spike_IS Extraction Protein Precipitation or SPE Spike_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon UPLC UPLC Separation Evap_Recon->UPLC Inject ESI Electrospray Ionization (+) UPLC->ESI Q1 Q1: Precursor Ion Selection ESI->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Monitoring Q2->Q3 Detector Detector Q3->Detector Data_Acq Data Acquisition System Detector->Data_Acq Quant_Software Quantification Software Data_Acq->Quant_Software Ratio_Calc Analyte/IS Peak Area Ratio Quant_Software->Ratio_Calc Final_Conc Calculate Final Concentration Ratio_Calc->Final_Conc

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Section 3: UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry is a simple and cost-effective technique for the quantification of compounds with a suitable chromophore. The pyridine ring in this compound absorbs UV radiation, and the absorbance is directly proportional to the concentration of the analyte in solution (Beer-Lambert Law). This method is best suited for the analysis of pure substance or simple formulations with no interfering excipients.

Experimental Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Conditions:

ParameterRecommended Condition
Spectrophotometer Double-beam UV-Vis spectrophotometer
Solvent 0.1 M Hydrochloric Acid or a suitable buffer
Wavelength Scan 200-400 nm
Analytical Wavelength (λmax) To be determined from the wavelength scan (expected around 265 nm)

2. Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent and scan the absorbance from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each solution at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration from the calibration curve.

3. Method Validation:

Validate the method for linearity, accuracy, and precision as described for the HPLC-UV method.

Visualization of UV-Vis Workflow

UVVis_Workflow A Prepare Standard & Sample Solutions B Determine λmax using UV-Vis Scan A->B D Measure Absorbance of Sample A->D C Prepare Calibration Curve at λmax B->C E Calculate Concentration C->E D->E

Caption: Workflow for the quantification of this compound by UV-Vis Spectrophotometry.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of the bulk drug or simple formulations, HPLC-UV offers a good balance of performance and cost-effectiveness. For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. UV-Vis spectrophotometry serves as a simple, rapid technique for preliminary analysis of the pure substance. Adherence to the validation protocols outlined is crucial for ensuring the integrity and defensibility of the generated data.

References

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • Tirumaleswara Rao, B., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74. [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

  • PubChem. (n.d.). Oxo(3-pyridinyl)acetic acid. [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. (2025). [Link]

  • Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. PubMed Central. (n.d.). [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. (2018). [Link]

  • VTechWorks. (n.d.). Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. [Link]

  • Soni, K., Bhatt, C., Singh, K., Bhuvaneshwari, P. C., Jha, A., Patel, P., Patel, H., & Srinivas, N. R. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. Biomedical chromatography : BMC, 31(2), 10.1002/bmc.3790. [Link]

  • Chen, X. Y., Zhong, D. F., Duan, X. L., & Liu, C. Q. (2005). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: application to a pharmacokinetic study in healthy volunteers. Xenobiotica; the fate of foreign compounds in biological systems, 35(12), 1261–1272. [Link]

  • Wang, S., Cui, T., Wang, Y., & Zhang, Q. (2022). Accurate Quantification of Multifunctional C2-3 Organosulfates in Atmospheric Aerosols Using Liquid Chromatography-Electrospray Ionization Mass Spectrometry: Overcoming Matrix Effects and Underestimation. Environmental science & technology, 56(13), 9377–9386. [Link]

  • Errami, M., El Dib, G., Cazaunau, M., Roth, E., Salghi, R., Mellouki, A., & Chakir, A. (2016). Atmospheric degradation of pyridine: UV absorption spectrum and reaction with OH radicals and O3. Chemical Physics Letters, 662, 141-145. [Link]

  • Leach, S., Schwell, M., & Jochims, H. W. (2006). VUV absorption spectrum of acetic acid between 6 and 20 eV. Chemical physics, 321(1-2), 159-170. [Link]

  • ResearchGate. (2025). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Pyridylacetic Acid - Hydrochloride. [Link]

  • Wikipedia. (n.d.). Pyridinecarboxylic acid. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantitative Analysis of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate. This compound is a key intermediate in pharmaceutical synthesis, and its accurate quantification is crucial for quality control and process monitoring. The described method utilizes a reversed-phase C18 column with an isocratic mobile phase, offering excellent selectivity, linearity, accuracy, and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale behind the method development, a step-by-step protocol, and complete validation procedures according to ICH guidelines.

Introduction

2-Oxo-2-(pyridin-3-yl)acetic acid, also known as 3-pyridoylformic acid, is a heterocyclic alpha-keto acid. Its hydrate form is often encountered in synthetic chemistry and is a critical building block in the development of various pharmaceutical agents. The purity and concentration of this intermediate can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Therefore, a reliable and validated analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of organic molecules due to its high resolution, sensitivity, and robustness. This application note details the development and validation of a specific HPLC-UV method tailored for 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.

PropertyValueSource/Justification
Chemical Name 2-Oxo-2-(pyridin-3-yl)acetic acid hydrateIUPAC Nomenclature
Synonyms 3-Pyridoylformic acid hydrateCommon Name
CAS Number 1559061-98-1 (hydrate); 39684-37-2 (anhydrous)Chemical Abstracts Service
Molecular Formula C₇H₅NO₃ · H₂O---
Molecular Weight 169.13 g/mol (hydrate); 151.12 g/mol (anhydrous)Calculated
Predicted pKa ~2.5 (carboxylic acid), ~3.5 (pyridinium ion)Based on similar structures and computational predictions (e.g., ChemAxon). The carboxylic acid proton is the most acidic.
Predicted UV λmax ~255 nmInferred from the UV spectra of similar pyridine and α-keto acid-containing compounds.
Solubility Soluble in water and polar organic solvents like methanol and acetonitrile.General solubility characteristics of polar organic acids.

Causality Behind Experimental Choices:

The presence of both a carboxylic acid and a pyridine ring makes the analyte's retention on a reversed-phase column highly dependent on the mobile phase pH. To ensure consistent protonation of the carboxylic acid group and minimize peak tailing, the mobile phase pH should be maintained at least one to two pH units below the carboxylic acid's pKa. A pH of 2.5 was chosen for the mobile phase to ensure the analyte is in its neutral, protonated form, leading to better retention and peak shape on a C18 column. The predicted UV maximum absorption at around 255 nm makes it a suitable wavelength for detection, offering a good balance between sensitivity and selectivity.

HPLC-UV Method Protocol

This protocol outlines the steps for the quantitative analysis of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (≥98%)

    • 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate reference standard

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (90:10, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 255 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Add 1.0 mL of formic acid to 900 mL of HPLC-grade water and mix well. Add 100 mL of acetonitrile and mix thoroughly. Degas the solution before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate and dissolve it in a known volume of the mobile phase to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phase (0.1% Formic Acid in Water:ACN 90:10) hplc_system Equilibrate HPLC System with Mobile Phase prep_mobile->hplc_system prep_stock Prepare Standard Stock Solution (1000 µg/mL) prep_working Prepare Working Standards (1-100 µg/mL) prep_stock->prep_working inject_standards Inject Standard Solutions prep_working->inject_standards prep_sample Prepare and Filter Sample Solution inject_sample Inject Sample Solution prep_sample->inject_sample hplc_system->inject_standards hplc_system->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->gen_curve quantify Quantify Analyte in Sample inject_sample->quantify gen_curve->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC-UV analysis.

Method Validation Protocol

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% for six replicate injections
Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of all potential formulation components except the analyte), and a sample spiked with the analyte. The absence of interfering peaks at the retention time of 2-Oxo-2-(pyridin-3-yl)acetic acid in the blank and placebo chromatograms demonstrates the method's specificity.

Linearity and Range

The linearity of the method was determined by analyzing six working standard solutions with concentrations ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area versus the concentration.

ParameterResult
Linear Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spike LevelMean Recovery (%)Acceptance Criteria
80%98.0 - 102.098.0 - 102.0%
100%98.0 - 102.098.0 - 102.0%
120%98.0 - 102.098.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six independent sample preparations at 100% of the target concentration were analyzed on the same day. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument to assess the method's ruggedness. The RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

  • LOD: The concentration that yields a S/N ratio of 3:1.

  • LOQ: The concentration that yields a S/N ratio of 10:1.

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters and observing the effect on the results.

Parameter VariedVariationEffect on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak shape.
Column Temperature ± 2 °CMinor shift in retention time, no impact on quantification.
Mobile Phase Composition ± 2% AcetonitrileMinor shift in retention time, no impact on quantification.

Data Presentation and Analysis

The following diagram outlines the logical flow of the method validation process.

validation_logic cluster_method Method Development cluster_validation Method Validation (ICH Q2(R1)) method_dev Optimized HPLC Method system_suitability System Suitability method_dev->system_suitability specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability->specificity

Caption: Logical flow of the method validation process.

Conclusion

This application note describes a simple, rapid, and reliable HPLC-UV method for the quantitative determination of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate. The method has been thoroughly validated in accordance with ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate in pharmaceutical development and manufacturing.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 3-Pyridylacetic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Clarifying the Core Reagent

While the query "Oxo(3-pyridinyl)acetic acid hydrate" points to a specific chemical entity (CAS No. 1559061-98-1), a comprehensive review of synthetic methodologies reveals that the more prominent and versatile building block in the synthesis of a wide array of bioactive molecules is 3-Pyridylacetic acid and its hydrochloride salt. This guide will focus on the applications of 3-Pyridylacetic acid, the foundational structure for the 3-pyridinylacetic moiety, in the development of key pharmaceuticals. We will delve into the synthetic strategies for two notable active pharmaceutical ingredients (APIs): Risedronate sodium and Abiraterone acetate, providing detailed protocols and exploring the chemical rationale behind the procedural steps.

Part 1: Synthesis of Risedronate Sodium

Risedronate sodium is a bisphosphonate used in the treatment of osteoporosis. The synthesis of the active component, risedronic acid, directly utilizes 3-pyridylacetic acid as a key starting material.

Application Note: The Role of 3-Pyridylacetic Acid in Risedronate Synthesis

The core of the risedronate molecule is a geminal bisphosphonate attached to a hydroxylated carbon, which is also bonded to the pyridin-3-ylmethyl group derived from 3-pyridylacetic acid. The reaction is a one-pot synthesis where 3-pyridylacetic acid is reacted with phosphorous acid and a dehydrating/activating agent, typically phosphorus trichloride.

The causality behind this choice of reagents lies in the reactivity of the carboxylic acid group of 3-pyridylacetic acid. The phosphorus trichloride activates the carboxylic acid, facilitating the reaction with phosphorous acid to form the key P-C-P bond structure of the bisphosphonate. The pyridine ring remains intact throughout the reaction and is crucial for the final biological activity of the drug.

Experimental Workflow: Risedronate Synthesis

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Bisphosphonation cluster_2 Step 3: Hydrolysis & Isolation cluster_3 Step 4: Salt Formation & Purification A 3-Pyridylacetic Acid C Mixture in Reaction Vessel A->C + B Phosphorous Acid B->C + E Reaction Mixture containing Risedronic Acid C->E Activation & Reaction D Phosphorus Trichloride (PCl3) (Slow Addition at 60-65°C) D->E G Crude Risedronic Acid E->G Quenching F Water (for Hydrolysis) F->G I Risedronate Sodium Solution G->I Neutralization H NaOH solution H->I J Pure Risedronate Sodium I->J Crystallization

Caption: Workflow for the synthesis of Risedronate Sodium.

Detailed Protocol: Synthesis of Risedronic Acid and Risedronate Sodium

This protocol is a synthesized representation of common procedures found in the literature[1][2].

Materials:

  • 3-Pyridylacetic acid hydrochloride

  • Phosphorous acid

  • Phosphorus trichloride

  • Purified water

  • Sodium hydroxide solution (2M)

  • Methanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, charge 3-pyridylacetic acid hydrochloride (100 g, 0.576 moles) and phosphorous acid (103.97 g, 1.267 moles). Stir the mixture at ambient temperature (25-30°C) for 10 minutes to ensure homogeneity[3].

  • Bisphosphonation: Heat the reaction mixture to 60-65°C. Slowly add phosphorus trichloride (198.12 g, 1.44 moles) over a period of one hour, maintaining the temperature within the specified range[3]. The slow addition is critical to control the exothermic reaction.

  • Hydrolysis: Upon completion of the phosphorus trichloride addition, the reaction mixture is carefully hydrolyzed by adding water. This step is also exothermic and should be performed with adequate cooling. The mixture is then refluxed to ensure complete hydrolysis of any remaining phosphorus intermediates.

  • Isolation of Risedronic Acid: After hydrolysis, the solution is cooled to induce crystallization of risedronic acid. The solid is collected by filtration, washed with water, and then with a solvent like methanol to remove impurities.

  • Formation of Risedronate Sodium: The isolated risedronic acid is suspended in purified water and heated to approximately 60°C. A 2M solution of sodium hydroxide is added dropwise until the desired pH for monosodium salt formation is reached.

  • Purification: The solution is cooled, allowing the risedronate sodium to crystallize. The product is then filtered, washed, and dried to yield pure risedronate sodium.

Quantitative Data:

Starting MaterialReagentsReaction TimeYieldReference
3-Pyridylacetic acid HClPhosphorous acid, PCl₃~2-4 hoursHigh[1]
3-Pyridylacetic acidPhosphorous acid, PCl₃Not specifiedHigh[2]

Part 2: Synthesis of Abiraterone Acetate

Abiraterone acetate is a key therapeutic agent for castration-resistant prostate cancer[4]. While not directly synthesized from 3-pyridylacetic acid, the introduction of the critical 17-(3-pyridyl) group is a pivotal step and is highly relevant to the application of pyridine-containing building blocks. The most common method for this is the Suzuki-Miyaura coupling.

Application Note: The 3-Pyridyl Moiety in Abiraterone Acetate Synthesis

The synthesis of abiraterone acetate involves the coupling of a steroid backbone with a 3-pyridyl group. A common strategy involves converting the 17-keto group of a dehydroepiandrosterone (DHEA) derivative into a leaving group, such as a triflate or a vinyl iodide. This activated steroid then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a 3-pyridylborane derivative.

The choice of the Suzuki coupling is based on its high efficiency, functional group tolerance, and the commercial availability of the required palladium catalysts and boronic acid derivatives. The pyridine nitrogen can sometimes complicate palladium-catalyzed reactions, but optimized conditions with appropriate ligands and bases allow for high yields of the desired product.

Experimental Workflow: Suzuki-Miyaura Coupling in Abiraterone Acetate Synthesis

cluster_0 Step 1: Preparation of Reactants cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Product Formation cluster_3 Step 4: Work-up and Purification A Activated Steroid (e.g., Vinyl Iodide) F Reaction Mixture at Reflux A->F B 3-Pyridylborane Derivative (e.g., Diethyl(3-pyridyl)borane) B->F C Palladium Catalyst (e.g., Pd(PPh3)2Cl2) C->F D Base (e.g., Na2CO3) D->F E Solvent (e.g., aq. IPA) E->F G Abiraterone Acetate F->G Coupling Reaction H Crude Product G->H Extraction & Washing I Pure Abiraterone Acetate H->I Crystallization

Caption: Generalized workflow for the Suzuki-Miyaura coupling step in the synthesis of Abiraterone Acetate.

Detailed Protocol: Suzuki-Miyaura Coupling for Abiraterone Acetate

This protocol is based on an efficient process development study for abiraterone acetate[5].

Materials:

  • 17-Iodo-androst-5,16-dien-3β-yl acetate (Vinyl iodide intermediate)

  • Diethyl(3-pyridyl)borane (BET)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Aqueous Isopropanol (IPA)

Procedure:

  • Reaction Setup: In a reaction vessel, charge the vinyl iodide intermediate, diethyl(3-pyridyl)borane, sodium carbonate, and the palladium catalyst in aqueous isopropanol.

  • Coupling Reaction: Heat the reaction mixture to reflux temperature and maintain for a specified period, monitoring the reaction progress by a suitable analytical technique like HPLC.

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up. This typically involves adding water and an organic solvent, separating the layers, and washing the organic layer to remove inorganic salts and other water-soluble impurities.

  • Purification: The crude abiraterone acetate is then purified, often by crystallization from a suitable solvent system, to yield the final product with high purity.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The effectiveness of this synthetic step is rooted in the catalytic cycle of the Suzuki-Miyaura coupling.

Suzuki_Mechanism Pd0 Pd(0)L2 PdII_A R1-Pd(II)-X (L)2 Pd0->PdII_A Oxidative Addition PdII_B R1-Pd(II)-OR' (L)2 PdII_A->PdII_B Ligand Exchange PdII_C R1-Pd(II)-R2 (L)2 PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product R1-R2 (Abiraterone) PdII_C->Product R1X R1-X (Activated Steroid) R1X->PdII_A R2B R2-B(OR)2 (Pyridylborane) R2B->PdII_C Base Base (e.g., OH-) Base->PdII_B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the activated steroid (R¹-X), forming a Pd(II) intermediate.

  • Ligand Exchange/Activation: The boronic acid derivative (R²-BY₂) is activated by a base, forming a more nucleophilic boronate species. This species then undergoes ligand exchange with the Pd(II) complex.

  • Transmetalation: The 3-pyridyl group (R²) is transferred from the boron atom to the palladium center, displacing the halide or other leaving group and forming a di-organopalladium(II) complex.

  • Reductive Elimination: The two organic groups (the steroid and the 3-pyridyl moiety) are eliminated from the palladium center, forming the new carbon-carbon bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Conclusion

3-Pyridylacetic acid and its structural motif are of significant strategic importance in the synthesis of bioactive molecules. Its application in the straightforward synthesis of risedronate and the use of related 3-pyridyl building blocks in complex couplings for molecules like abiraterone acetate highlight its versatility. The protocols and mechanistic insights provided herein offer a foundation for researchers and drug development professionals to leverage the unique chemical properties of this valuable heterocyclic building block.

References

  • Improved Procedure for Preparation of Abiraterone Acetate. Organic Process Research & Development - ACS Publications.
  • Synthesis of the Abiraterone Derivatives 5α‐ and 5β‐Δ1‐Abiraterone and Structural Determination of an Unknown Metabolite in Human Serum Derived from Oral Abiraterone Acetate. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Coupling. Cambridge University Press. Available at: [Link]

  • Process for the preparation of pure risedronic acid or salts. Google Patents.
  • SYNTHESIS OF THE ANTI-PROSTATE CANCER DRUG ABIRATERONE ACETATE. HETEROCYCLES, Vol. 96, No. 3, 2018.
  • Synthesis method of abiraterone acetate. Google Patents.
  • Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

  • Synthesis method of risedronate sodium. Google Patents.
  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Synthesis of abiraterone and related compounds. Google Patents.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health (NIH). Available at: [Link]

  • Preparation method of abiraterone acetate. Google Patents.
  • Improved process for the preparation of risedronate sodium hemipentahydrate. Google Patents.
  • Efficient Process Development of Abiraterone Acetate by Employing Design of Experiments. ACS Omega. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Available at: [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Characterization of a new solvate of risedronate. PubMed. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Oxo(3-pyridinyl)acetic acid hydrate, a key intermediate in pharmaceutical development. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed to improve reaction yields and ensure product purity. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Introduction to the Synthesis

Oxo(3-pyridinyl)acetic acid, also known as 3-pyridylglyoxylic acid, is a valuable building block in medicinal chemistry. Its synthesis, however, can present challenges, including low yields, difficult purification, and inconsistent product formation. The most common and industrially relevant route involves a two-step process starting from 3-acetylpyridine:

  • The Willgerodt-Kindler Reaction: Conversion of 3-acetylpyridine to 3-pyridinethioacetylmorpholine. This reaction involves the rearrangement of the acetyl group to the terminal carbon.[1][2]

  • Acid Hydrolysis: Hydrolysis of the resulting thioamide intermediate to the desired carboxylic acid.[3]

This guide focuses on optimizing this pathway to achieve higher yields and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route and what are the typical yields?

The most widely adopted method is the Willgerodt-Kindler reaction of 3-acetylpyridine with sulfur and morpholine, followed by acid hydrolysis of the intermediate 3-pyridinethioacetylmorpholine.[3] The first step typically yields the thioamide intermediate in the range of 80-90%.[3][4] The subsequent hydrolysis step can yield the final product, after purification, in a range of 75-88%.[4][5] Overall yields can therefore be expected in the 60-78% range, depending on the optimization of both steps.

Q2: How critical is the purity of the starting 3-acetylpyridine?

The purity of the starting material is paramount. Impurities in 3-acetylpyridine can lead to the formation of side products that are difficult to remove in later stages, ultimately lowering the yield and complicating purification.[6] It is advisable to use high-purity 3-acetylpyridine or purify it by distillation before use.

Q3: Why is morpholine used in the Willgerodt-Kindler reaction?

Morpholine serves a dual purpose in the Kindler modification of the Willgerodt reaction. It acts as both a reactant (amine source) and a solvent. It first reacts with the ketone to form an enamine, which is a key intermediate that then reacts with sulfur.[1][7] Its high boiling point is also advantageous for the thermal conditions required for the reaction.

Q4: What is the role of the "hydrate" in the final product?

The "hydrate" indicates that water molecules are incorporated into the crystal structure of the final product during crystallization. This is common for polar molecules with hydrogen-bonding functionalities like carboxylic acids and the pyridine nitrogen. The formation of a stable hydrate can aid in achieving high purity during the final crystallization step. The exact stoichiometry of hydration can vary.[8]

Q5: Can I use a different amine instead of morpholine?

While other secondary amines can be used in the Willgerodt-Kindler reaction, morpholine is most commonly reported for this specific transformation due to its efficacy and suitable physical properties.[2] Using other amines would require significant process optimization.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues you might encounter during the synthesis and provides actionable solutions based on chemical principles.

Problem 1: Low Yield in Willgerodt-Kindler Reaction (Step 1)

Possible Cause 1: Incomplete Reaction

  • Scientific Insight: The Willgerodt-Kindler reaction is thermally driven and often requires prolonged heating to go to completion. Reaction times of 12 hours or more at reflux are common.[3] Insufficient heating time or temperature can result in a significant amount of unreacted 3-acetylpyridine.

  • Recommended Solution:

    • Ensure the reaction mixture is maintained at a steady reflux for at least 12 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) by taking small aliquots. The disappearance of the 3-acetylpyridine spot indicates completion.

    • The use of acid catalysts, such as montmorillonite K10, has been shown to promote the reaction and may improve yields under milder conditions or shorter reaction times.[9]

Possible Cause 2: Suboptimal Reagent Stoichiometry

  • Scientific Insight: The ratio of 3-acetylpyridine, sulfur, and morpholine is critical. An excess of morpholine is typically used as it also serves as the solvent. The amount of sulfur must be sufficient for the thioamidation process.

  • Recommended Solution:

    • A common molar ratio is approximately 1 part 3-acetylpyridine, 1.1 parts sulfur, and 4-5 parts morpholine.[10]

    • Ensure sulfur is of good quality and finely powdered to maximize its reactivity.

Possible Cause 3: Degradation of Reactants or Products

  • Scientific Insight: Although the reaction requires high temperatures, prolonged exposure to excessive heat can lead to decomposition and the formation of tar-like byproducts, which are a known issue in this reaction.[11]

  • Recommended Solution:

    • Maintain a controlled reflux; avoid excessively high temperatures.

    • Consider microwave-assisted heating, which has been shown in some cases to reduce reaction times and improve yields for Willgerodt-Kindler reactions by providing more uniform and rapid heating.[12]

Problem 2: Low Yield in Hydrolysis (Step 2)

Possible Cause 1: Incomplete Hydrolysis of the Thioamide

  • Scientific Insight: The hydrolysis of the stable thioamide intermediate requires harsh conditions, typically refluxing in concentrated acid for several hours. The reaction involves the protonation of the thioamide followed by nucleophilic attack by water.

  • Recommended Solution:

    • Use concentrated hydrochloric acid (e.g., 10-37% by weight) and ensure a reflux time of at least 5-6 hours.[3][4]

    • Monitor the reaction by TLC until the thioamide intermediate is fully consumed.

    • Ensure vigorous stirring to maintain a homogenous mixture, especially if the thioamide is not fully soluble.

Possible Cause 2: Product Loss During Workup and Isolation

  • Scientific Insight: The product, oxo(3-pyridinyl)acetic acid, is an amino acid derivative and can exhibit amphoteric properties. Its solubility is highly dependent on the pH of the solution.

  • Recommended Solution:

    • After hydrolysis, the product exists as the hydrochloride salt. Cooling the concentrated acidic solution is often sufficient to crystallize the product directly.[4]

    • If the product remains in solution, carefully adjusting the pH towards the isoelectric point can induce precipitation, but this can also introduce inorganic salts. The preferred method is concentration and crystallization from the acidic medium.[5]

    • Wash the filtered crystals with a minimal amount of cold solvent (e.g., cold concentrated HCl or isopropanol) to remove soluble impurities without dissolving a significant amount of the product.

Problem 3: Product Purity Issues

Possible Cause 1: Presence of Colored Impurities

  • Scientific Insight: Sulfur-containing reactions often produce colored, polymeric byproducts.

  • Recommended Solution:

    • During the workup of the hydrolysis step, treat the acidic solution with activated carbon to decolorize it before crystallization.[3][5] A short heating period with the carbon followed by hot filtration can be very effective.

Possible Cause 2: Difficulty in Crystallization

  • Scientific Insight: The formation of a pure, crystalline hydrate requires careful control over the crystallization conditions. The presence of impurities can inhibit crystal growth, leading to the formation of oils or an amorphous solid.

  • Recommended Solution:

    • Ensure the solution is sufficiently concentrated before cooling.

    • Cool the solution slowly to promote the growth of larger, purer crystals. A rapid crash-cooling can trap impurities.

    • If an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a previously obtained pure crystal can also be effective.

    • Recrystallization from a suitable solvent system, such as water/ethanol or concentrated HCl, can significantly improve purity.[4]

Visualized Workflows and Data

Overall Synthesis Workflow

The following diagram outlines the key stages of the synthesis from the starting material to the final hydrated product.

G cluster_0 Step 1: Willgerodt-Kindler Reaction cluster_1 Step 2: Hydrolysis & Purification A 3-Acetylpyridine C Reaction Mixture A->C B Sulfur + Morpholine B->C D 3-Pyridinethioacetylmorpholine (Intermediate) C->D Reflux, 12h F Reaction Mixture D->F E Conc. HCl E->F G Crude Product Solution F->G Reflux, 6h H Activated Carbon Treatment (Decolorize) G->H I Crystallization (Cooling) H->I J Oxo(3-pyridinyl)acetic acid hydrate (Final Product) I->J Filtration & Drying

Caption: General workflow for the synthesis of this compound.

Troubleshooting Flowchart

Use this decision tree to diagnose and resolve common issues related to low product yield.

G Start Low Final Yield CheckStep1 Analyze yield of Step 1 (Thioamide) Start->CheckStep1 Step1Low Step 1 Yield is Low CheckStep1->Step1Low Yes Step2Low Step 2 Yield is Low (Hydrolysis/Isolation) CheckStep1->Step2Low No, Step 1 is fine Incomplete1 Incomplete Reaction? Step1Low->Incomplete1 Check TLC Degradation1 Degradation/Side Products? Step1Low->Degradation1 Observe tar? Incomplete2 Incomplete Hydrolysis? Step2Low->Incomplete2 Check TLC for starting thioamide WorkupLoss Loss during Workup? Step2Low->WorkupLoss Check filtrate for product Sol_Time Increase reflux time to >12h. Monitor by TLC. Incomplete1->Sol_Time Sol_Temp Ensure steady reflux. Consider microwave heating. Degradation1->Sol_Temp Sol_Purity1 Check purity of 3-acetylpyridine. Degradation1->Sol_Purity1 Sol_Acid Ensure conc. HCl is used. Increase reflux time to >6h. Incomplete2->Sol_Acid Sol_pH Avoid basification. Crystallize from conc. acid. WorkupLoss->Sol_pH Sol_Wash Wash crystals with minimal cold solvent. WorkupLoss->Sol_Wash

Caption: Decision tree for troubleshooting low yield issues.

Comparative Data on Reaction Conditions

The following table summarizes conditions reported in the literature for the two key steps, highlighting the parameters that influence yield.

StepStarting MaterialReagentsTime (h)Temp.Yield (%)Reference
1 3-AcetylpyridineSulfur, Morpholine12Reflux81.8[3]
1 3-VinylpyridineSulfur, Morpholine12Reflux87.3[4]
2 3-PyridinethioacetylmorpholineConc. HCl6Reflux75.3[4]
2 3-PyridinethioacetylmorpholineHCl6Reflux86.0[4]
2 3-PyridinethioacetylmorpholineHCl (10-37%)-Reflux>75[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Pyridinethioacetylmorpholine

This protocol is adapted from cited literature and should be performed by qualified personnel in a well-ventilated fume hood.[3]

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-acetylpyridine (83.2 g), morpholine (65.8 g), and elemental sulfur (24.2 g).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Maintain a steady reflux for 12 hours. The mixture will darken significantly.

  • Workup: After 12 hours, allow the reaction mixture to cool slightly. Carefully pour the warm mixture into 400 mL of ice water with stirring. A pale-yellow solid should precipitate.

  • Isolation: Continue stirring in the ice bath until precipitation is complete. Collect the solid by vacuum filtration.

  • Washing: Wash the collected crystals thoroughly with cold water to remove residual morpholine and other water-soluble impurities.

  • Drying: Air-dry the pale-yellow crystalline product. The expected yield is approximately 125 g (81.8%).[3] The product should be sufficiently pure for the next step.

Protocol 2: Hydrolysis to this compound

This protocol is adapted from cited literature. Handle concentrated acids with appropriate personal protective equipment.[4]

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine the 3-pyridinethioacetylmorpholine (125 g) from the previous step with concentrated hydrochloric acid (142 mL).

  • Reaction: Heat the mixture to reflux with stirring. Maintain reflux for 6 hours. Monitor the reaction by TLC to ensure all the starting thioamide has been consumed.

  • Decolorization (Optional but Recommended): Allow the solution to cool slightly below its boiling point. Add a small amount of activated carbon (approx. 1-2 g) and heat at reflux for an additional 15 minutes.

  • Filtration: Filter the hot solution through a pad of celite to remove the activated carbon and any other solid impurities.

  • Crystallization: Cool the clear filtrate in an ice bath. White crystals of the product's hydrochloride salt should form.

  • Isolation and Purification: Collect the crystals by vacuum filtration. To further purify, the crude product can be washed or recrystallized with a small volume of cold, concentrated hydrochloric acid (e.g., 100 mL).

  • Drying: Dry the purified white crystals under vacuum to obtain the final product. The expected yield is approximately 73.5 g (75.3%).[4]

References

  • CN1246313C. (2006). New method for preparing 3-pyridine acetic hydrochloride. Google Patents.
  • Dolzhenko, A. V., et al. (2003). SYNTHESIS AND STRUCTURAL STUDIES OF (2-OXO-2,3-DIHYDROIMIDAZO[1,2-a]PYRIDIN-3-YL)ACETIC ACIDS. Retrieved from [Link]

  • Gbaguidi, F. A., et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. J. Soc. Ouest-Afr. Chim. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 The Willgerodt reaction and the Kindler modification. Retrieved from [Link]

  • MSU Chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Merck Index. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Darabi, H. R., et al. (2004). Interesting Behavior of Acetone under the Willgerodt-Kindler Reaction Conditions. Zeitschrift für Naturforschung B. Retrieved from [Link]

  • PubMed. (1987). Characterization of the reduction of 3-acetylpyridine adenine dinucleotide phosphate by benzyl alcohol catalyzed by aldose reductase. Retrieved from [Link]

  • Rzepa, H. (2020). The Willgerodt-Kindler Reaction: mechanistic reality check 2. Henry Rzepa's Blog. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2003). Willgerodt Reaction. Retrieved from [Link]

  • PubChem. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Retrieved from [Link]

  • ResearchGate. (2009). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Retrieved from [Link]

  • CN101117331A. (2008). Method for preparing 3-pyridine acetic acid hydrochloride. Google Patents.
  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • CN103242222A. (2013). Preparation method of 3-pyridineacetic acid hydrochloride. Google Patents.
  • US7067673B2. (2006). Process and catalyst for the preparation of acetylpyridines. Google Patents.
  • Bentley, C. L., et al. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

  • ResearchGate. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate. Designed for researchers, medicinal chemists, and process development scientists, this document offers practical, field-proven insights to overcome common challenges encountered during the purification of this versatile building block.

Introduction to the Chemistry of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate

2-Oxo-2-(pyridin-3-yl)acetic acid hydrate is a bifunctional molecule possessing both a weakly acidic carboxylic acid and a weakly basic pyridine ring. This amphoteric nature is the key to its successful purification. Understanding the pKa values of these functional groups is paramount for developing a robust purification strategy. While specific experimental data for this exact molecule is not widely published, we can estimate the pKa values based on analogous structures:

  • Carboxylic Acid (pKa₁): The α-keto group is electron-withdrawing, which increases the acidity of the carboxylic acid. We can estimate its pKa to be in the range of 2.5 - 3.5, similar to other α-keto acids.

  • Pyridine Nitrogen (pKa₂): The pKa of the conjugate acid of pyridine is approximately 5.2. The acetyl group at the 3-position is electron-withdrawing, which will decrease the basicity of the pyridine nitrogen. The pKa of 3-acetylpyridine's conjugate acid is around 3.26[1]. Therefore, we can estimate the pKa of the pyridinium ion of our target molecule to be in the range of 3.0 - 4.0.

This unique combination of acidic and basic properties allows for exquisite control over its solubility in aqueous and organic phases by simple pH adjustment, forming the basis of a highly effective purification method.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here we address common issues encountered during the purification of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate.

FAQ 1: My crude product is a dark, oily residue. What is the likely cause and how can I purify it?

Common Cause: The presence of colored, non-crystalline impurities is a frequent issue, often arising from side reactions or residual starting materials from the synthesis. A common synthetic precursor is 3-acetylpyridine, which can undergo side reactions under oxidative or basic conditions.

Troubleshooting Strategy: Acid-Base Extraction

An acid-base extraction is the most effective first-line approach to separate your target compound from neutral or differently charged impurities. The bifunctional nature of your molecule allows for its selective extraction into either an acidic or basic aqueous phase.

Underlying Principle:

  • At a pH below the pKa of the carboxylic acid (pH < 2.5), the molecule is protonated on the pyridine nitrogen and is a positively charged cation, which is water-soluble.

  • At a pH between the two pKa values (pH ~4.5), the molecule exists as a neutral zwitterion, with low water solubility.

  • At a pH above the pKa of the pyridinium ion (pH > 4.0), the carboxylic acid is deprotonated, forming a negatively charged anion (carboxylate), which is water-soluble.

This differential solubility is the foundation of the purification.

Step-by-Step Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude, oily product in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (Optional - to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute acid solution (e.g., 1 M HCl). This will protonate and remove any more basic impurities into the aqueous layer. Discard the aqueous layer.

  • Basic Extraction: To the organic layer, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base is strong enough to deprotonate the carboxylic acid (pKa ~2.5-3.5) but not a stronger base that could cause hydrolysis. The resulting sodium salt of your compound will be extracted into the aqueous layer.

  • Separation: Allow the layers to separate and collect the aqueous layer containing your product salt. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Backwash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent (e.g., ethyl acetate) to remove any co-extracted neutral impurities.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly acidify with dilute HCl (e.g., 2 M) with stirring until the pH is around 3-4. Your purified product should precipitate out as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

FAQ 2: I have isolated a solid, but the color is still off-white or yellowish. How can I improve the purity and color?

Common Cause: This indicates the presence of colored impurities that have similar acid-base properties to your product and were carried through the extraction process.

Troubleshooting Strategy: Recrystallization

Recrystallization is an excellent secondary purification step to remove small amounts of impurities and improve the crystalline form and color of your product.

Choosing a Solvent System: The ideal recrystallization solvent will dissolve the compound well when hot but poorly when cold. For 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate, a mixed solvent system is often effective.

  • Good Solvents (High solubility): Water, ethanol, methanol.

  • Anti-Solvents (Low solubility): Dichloromethane, ethyl acetate, hexanes.

A common and effective system is a mixture of ethanol and water .

Step-by-Step Protocol for Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot ethanol. Heat the solution to a gentle boil.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until you observe persistent cloudiness. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry under vacuum.

FAQ 3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

Common Cause: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. This is common with compounds that have relatively low melting points or when the solution cools too quickly.

Troubleshooting Strategies:

  • Add More of the "Good" Solvent: Re-heat the mixture to dissolve the oil, then add more of the primary solvent (e.g., ethanol) to decrease the level of supersaturation. Then, allow it to cool more slowly.

  • Lower the Temperature of Saturation: Add more of the primary solvent to the hot solution so that saturation is reached at a lower temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate.

PurificationWorkflow Crude Crude Product (Oily or Colored Solid) AcidBase Acid-Base Extraction Crude->AcidBase Major Impurities Present Recrystallization Recrystallization AcidBase->Recrystallization Minor Colored Impurities Remain Analysis Purity Analysis (HPLC, NMR, Melting Point) AcidBase->Analysis Product Appears Clean Recrystallization->Analysis PureProduct Pure 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate Analysis->PureProduct Purity Confirmed

Caption: Purification workflow for 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate.

Purity Assessment

After purification, it is essential to assess the purity of your 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate. The following methods are recommended:

Analytical MethodPurposeExpected Results for Pure Compound
HPLC (High-Performance Liquid Chromatography) Quantify purity and detect minor impurities.A single major peak with >98% purity.
¹H NMR (Proton Nuclear Magnetic Resonance) Confirm chemical structure and identify impurities.Clean spectrum with expected chemical shifts and integration values for the pyridyl and acetate protons. Absence of impurity signals.
Melting Point Assess purity and identity.A sharp melting point range consistent with the literature value.
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirm molecular weight.A major peak corresponding to the expected mass-to-charge ratio.

A suggested starting point for an HPLC method would be a reverse-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of formic or acetic acid to ensure good peak shape.

Summary of Key Purification Parameters

Purification MethodKey Solvents/ReagentsCritical Parameters
Acid-Base Extraction Ethyl Acetate or DCM, Saturated NaHCO₃(aq), Dilute HCl(aq)- pH control is crucial for selective extraction and precipitation. - Thorough mixing of phases ensures efficient extraction.
Recrystallization Ethanol (solvent), Water (anti-solvent)- Use of a minimal amount of hot solvent. - Slow cooling to promote the formation of large, pure crystals.

By understanding the chemical nature of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate and applying these targeted purification strategies, researchers can consistently obtain high-purity material essential for their scientific endeavors.

References

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. [Link]

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troubleshooting side reactions in 3-pyridylglyoxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-pyridylglyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to ensure the successful and efficient production of this key chemical intermediate.

Troubleshooting Guide: Navigating Common Side Reactions

The synthesis of 3-pyridylglyoxylic acid, typically achieved through the oxidation of 3-acetylpyridine, is a crucial step in the preparation of various pharmaceutical compounds. However, the process is often plagued by side reactions that can significantly impact yield and purity. This section addresses the most common issues in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Problem 1: Low Yield of 3-Pyridylglyoxylic Acid with Selenium Dioxide (SeO₂) Oxidation

Question: I am using selenium dioxide to oxidize 3-acetylpyridine, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the SeO₂ oxidation of 3-acetylpyridine, a classic Riley oxidation, are a frequent challenge.[1] The primary causes often revolve around incomplete reaction, degradation of the product, or the formation of stable, undesired side products.

Probable Causes & Solutions:

  • Incomplete Oxidation: The methyl group of 3-acetylpyridine may not be fully oxidized to the carboxylic acid. This can result in the formation of intermediate products.

    • Solution: Ensure an adequate molar excess of SeO₂ is used. A typical starting point is 2.0 equivalents.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Heating is often necessary, with temperatures around 100 °C in a solvent like 1,4-dioxane being a common condition.[2]

  • Formation of Selenium-Containing Byproducts: Red amorphous selenium is an expected byproduct of the reaction.[1] However, other soluble selenium species can form and complicate the workup.

    • Solution: After the reaction is complete, the elemental selenium should be removed by filtration, often through a pad of Celite.[2] A thorough aqueous workup can help remove soluble selenium compounds.

  • Over-oxidation and Degradation: While less common for this specific transformation, harsh reaction conditions can lead to the degradation of the pyridine ring or the desired product.

    • Solution: Carefully control the reaction temperature. While heating is necessary, excessive temperatures can promote decomposition. Stepwise addition of the oxidizing agent can also help to moderate the reaction and prevent temperature spikes.

Mechanism Insight: The Riley oxidation proceeds via an initial ene reaction between the enol form of the ketone and SeO₂, followed by a[1][2]-sigmatropic rearrangement to form a selenite ester.[1][3] Hydrolysis of this ester yields the 1,2-dicarbonyl product. Understanding this mechanism highlights the importance of the enolization step and the subsequent hydrolysis in achieving the desired product.

Problem 2: Formation of Nicotinic Acid as a Major Byproduct with Potassium Permanganate (KMnO₄) Oxidation

Question: When I use potassium permanganate to oxidize 3-acetylpyridine, I observe a significant amount of nicotinic acid in my product mixture. How can I prevent this side reaction?

Answer:

The formation of nicotinic acid is a classic example of over-oxidation. Potassium permanganate is a very strong oxidizing agent, and under certain conditions, it can cleave the bond between the carbonyl carbon and the methyl group of 3-acetylpyridine.[4]

Probable Causes & Solutions:

  • Harsh Reaction Conditions: High temperatures, prolonged reaction times, and a high concentration of KMnO₄ can all favor the cleavage of the C-C bond, leading to nicotinic acid.

    • Solution:

      • Temperature Control: Perform the reaction at a lower temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can provide better selectivity.

      • Stoichiometry: Carefully control the stoichiometry of KMnO₄. Use of a slight excess is often necessary, but a large excess will promote over-oxidation.

      • pH Control: The reaction is typically performed under basic or neutral conditions. Acidic conditions can lead to more aggressive oxidation and should generally be avoided for this transformation.[5]

  • Inadequate Quenching: If the reaction is not properly quenched, the remaining permanganate can continue to react during workup, leading to the formation of nicotinic acid.

    • Solution: Quench the reaction promptly once the starting material is consumed (as determined by TLC or HPLC). Common quenching agents include sodium bisulfite or oxalic acid, which will reduce the excess permanganate to manganese dioxide (MnO₂).

Workflow Visualization: Optimizing KMnO₄ Oxidation

Caption: Workflow for minimizing nicotinic acid formation.

Problem 3: Difficulty in Isolating and Purifying the Product

Question: My reaction seems to have worked, but I am struggling to isolate a pure sample of 3-pyridylglyoxylic acid. It appears to be contaminated with starting material and other impurities.

Answer:

Purification of 3-pyridylglyoxylic acid can be challenging due to its physical properties and the nature of the byproducts from the oxidation reaction.

Probable Causes & Solutions:

  • Incomplete Reaction: As mentioned previously, residual 3-acetylpyridine can be a common impurity.

    • Solution: Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. If a small amount of starting material remains, purification by recrystallization or column chromatography may be necessary.

  • Manganese Dioxide (MnO₂) Contamination: In KMnO₄ oxidations, the MnO₂ byproduct can be a fine precipitate that is difficult to filter.

    • Solution: Use of a filter aid like Celite can greatly improve the filtration of MnO₂. Hot filtration can also be beneficial as it keeps the desired product in solution.

  • Product Solubility: 3-Pyridylglyoxylic acid has some solubility in water, which can lead to losses during aqueous workup.

    • Solution: After acidification to precipitate the product, cool the solution in an ice bath to minimize solubility. Washing the filtered product with a minimal amount of cold water can help remove inorganic salts without significant product loss. Extraction with an appropriate organic solvent may also be an option, depending on the salt form of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the SeO₂ oxidation of 3-acetylpyridine?

A1: 1,4-Dioxane is a commonly used and effective solvent for this reaction.[2] It is relatively inert to the oxidizing agent and has a suitable boiling point for the reaction to proceed at a reasonable rate. Acetic acid has also been reported as a solvent, but it can sometimes lead to the formation of side products.[6]

Q2: Can I use other oxidizing agents besides SeO₂ and KMnO₄?

A2: While SeO₂ and KMnO₄ are the most common, other oxidizing agents can be used, although they may present their own set of challenges. For example, nitric acid can be used, but it often requires harsh conditions and can lead to nitration of the pyridine ring as a side reaction.

Q3: My 3-acetylpyridine starting material is not very pure. Will this affect the reaction?

A3: Yes, the purity of the starting material is crucial. Impurities in the 3-acetylpyridine can react with the oxidizing agent, leading to a complex mixture of byproducts and making purification of the desired product very difficult.[7] It is highly recommended to use purified 3-acetylpyridine.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q5: Are there any safety concerns I should be aware of when working with these reagents?

A5: Yes, both selenium dioxide and potassium permanganate are strong oxidizing agents and should be handled with care.

  • Selenium Dioxide (SeO₂): Highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Potassium Permanganate (KMnO₄): A strong oxidizer that can react violently with organic materials. Avoid contact with combustible materials.

By understanding the potential side reactions and their underlying causes, and by carefully controlling the reaction conditions, researchers can significantly improve the yield and purity of 3-pyridylglyoxylic acid. This guide provides a starting point for troubleshooting common issues, but as with any chemical synthesis, careful observation and analytical monitoring are key to success.

References

  • Department of Chemistry. (n.d.). Oxidation.
  • Wikipedia. (2023). Riley oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Riley Oxidation. Retrieved from [Link]

  • Paduszyński, K. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858.
  • Chemistry Channel. (2023, February 20). Selenium Dioxide | SeO2 reagent mechanism| Reagents in Organic synthesis| M.Sc. Chemistry| CSIR-NET [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

  • Alajarín, M., Cabrera, J., Pastor, A., Sánchez-Andrada, P., & Vidal, Á. (2005). Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate: synthesis and reactivity with dienes. Synthesis, 2005(04), 555-558.
  • Google Patents. (n.d.). CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.
  • Google Patents. (n.d.). US7067673B2 - Process and catalyst for the preparation of acetylpyridines.
  • Frontiers in Chemistry. (2023, March 12).
  • Demchenko, A. V., & Stine, K. J. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. Organic Letters, 21(17), 7048-7051.
  • PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-acetylpyridine. Retrieved from [Link]

  • Dyachenko, V. D., & Sharanin, Y. A. (1995). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Chemistry of Heterocyclic Compounds, 31(10), 1201-1205.
  • Sciencemadness.org. (2008, July 22). how to oxidize ring chain with KMnO4. Retrieved from [Link]

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2011). Oxidation of Heterocyclic Compounds by Permanganate Anion. (Review). Chemistry of Heterocyclic Compounds, 47(5), 537-563.
  • Google Patents. (n.d.). US2109954A - Oxidation of alkyl pyridines and alkyl quinolines.
  • Google Patents. (n.d.). CN1491214A - Process and catalyst for the preparation of acetylpyridine.
  • Li, J., Wang, Y., & Zhang, Y. (2014). Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate. Asian Journal of Chemistry, 26(18), 6211-6213.
  • Erenler, R. (2011). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. Asian Journal of Chemistry, 23(6), 2781-2782.
  • de la Torre, M. C., & Sierra, M. A. (2004).
  • Reddy, C. S., & Raghu, M. (2007). Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids. Journal of the Korean Chemical Society, 51(4), 362-365.
  • El-Hashash, M. A., El-Kafrawy, A. F., & El-Sawy, A. A. (2011). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)

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Technical Support Center: Optimizing Reaction Conditions for Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Oxo(3-pyridinyl)acetic acid, a key building block in pharmaceutical and agrochemical research, presents unique challenges in its synthesis and handling.[1] As a derivative of pyridylacetic acid, it serves as an important intermediate in the development of various therapeutic agents.[2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing its synthesis, troubleshooting common experimental hurdles, and ensuring the integrity of the final product. We will delve into the causality behind experimental choices, providing field-proven insights to streamline your research and development efforts.

Section 1: Synthesis Overview and Critical Control Points

The synthesis of pyridylacetic acid derivatives can be approached through several routes, including multi-component reactions which offer efficiency and versatility.[3][4] A prevalent modern strategy involves the reaction of pyridine-N-oxides with activated methylene compounds like Meldrum's acid, followed by nucleophilic ring-opening and decarboxylation.[4] This approach avoids harsh reagents and offers a convergent pathway to a diverse range of derivatives.

Regardless of the specific pathway, several parameters are universally critical to achieving high yield and purity. Understanding and controlling these variables is the foundation of a successful and reproducible synthesis.

Synthesis_Workflow cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Core Reaction & Transformation cluster_workup Phase 3: Isolation & Purification Start Starting Materials (e.g., Pyridine-N-oxide, Meldrum's Acid Derivative) Activation Electrophilic Activation (e.g., TsCl, Et3N) Start->Activation Reagents Nucleophilic_Attack Nucleophilic Substitution Activation->Nucleophilic_Attack Forms reactive intermediate Solvent_Swap Solvent Exchange & Nucleophile Addition (e.g., NaOMe in MeOH) Nucleophilic_Attack->Solvent_Swap Intermediate isolation (optional) Ring_Opening Ring-Opening & Decarboxylation Solvent_Swap->Ring_Opening Controlled Temperature Quenching Reaction Quenching Ring_Opening->Quenching Stops reaction Workup Aqueous Workup & pH Adjustment Quenching->Workup Phase separation Purification Purification (Crystallization/Chromatography) Workup->Purification Crude Product Final_Product Oxo(3-pyridinyl)acetic acid hydrate Purification->Final_Product Purity >99% Analysis Characterization (HPLC, NMR, MS) Final_Product->Analysis QC

Caption: A generalized workflow for a three-component synthesis of pyridylacetic acid derivatives.

Section 2: Frequently Asked Questions (FAQs) - Core Principles

This section addresses high-level questions regarding the fundamental principles governing the synthesis and stability of Oxo(3-pyridinyl)acetic acid hydrate.

Q: What are the most critical parameters to control during the synthesis?

A: The success of the synthesis hinges on the precise control of four key parameters:

  • Temperature: Reaction temperature directly influences reaction kinetics and the formation of byproducts. An optimal temperature must be established experimentally, as seen in related syntheses where yields varied significantly between 90°C and 120°C, with 110°C being optimal.[5]

  • Catalyst: The choice and loading of a catalyst, if used, are crucial. For instance, using silica sulfuric acid (SSA) as a heterogeneous catalyst has proven effective, but decreasing the amount can lower the yield, while an excessive amount may not provide additional benefit.[5]

  • Solvent: The solvent system affects the solubility of reactants and intermediates, influencing reaction rates and outcomes. Solvents like methanol, ethanol, and water, or even solvent-free conditions, have been employed depending on the specific reaction.[6][7][8]

  • pH: pH control is paramount, especially during the workup and purification stages. The amphoteric nature of the molecule means its solubility is highly pH-dependent.[9]

Q: How does pH affect the reaction, workup, and product stability?

A: The pH of the solution is one of the most critical factors.

  • During Workup: The compound has an isoelectric point where its net charge is zero, leading to minimal aqueous solubility.[9] Adjusting the pH to this point can cause the product to precipitate unexpectedly, which can be used for isolation but may also lead to loss if not controlled.[9]

  • Stability: The molecule is susceptible to both acid- and base-catalyzed hydrolysis.[9] Extreme pH values (both low and high) can lead to rapid degradation. Therefore, maintaining the pH within a determined stable range, often using a buffer system, is essential for preventing product loss.[9]

Q: What are the common degradation pathways and how can they be prevented?

A: Oxo(3-pyridinyl)acetic acid and its derivatives are susceptible to several degradation pathways:

  • Oxidation: The electron-rich pyridine ring and other functional groups can be prone to oxidation, which may result in the formation of colored impurities.[9][10] To mitigate this, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, peroxide-free solvents.[9]

  • Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions, potentially leading to ring cleavage or the formation of photoproducts.[10] It is crucial to protect the reaction mixture and the final product from light by using amber glassware or covering vessels with aluminum foil.[10]

  • Thermal Degradation: Like most organic compounds, elevated temperatures can cause decomposition, which may involve decarboxylation, a known issue for pyridylacetic acids.[4][10] Careful optimization of the reaction temperature and duration is necessary to maximize product formation while minimizing thermal decomposition.

Section 3: Troubleshooting Guide - Specific Issues & Solutions

This guide provides a systematic approach to resolving common problems encountered during the synthesis.

Problem: Low or Inconsistent Yield

A low yield is often the result of sub-optimal reaction conditions. A systematic evaluation of each parameter is the key to identifying the root cause.

Troubleshooting_Yield Start Low Yield Observed Temp_Check Was a temperature screen performed? Start->Temp_Check Catalyst_Check Is the catalyst type and loading optimal? Temp_Check->Catalyst_Check Yes Action_Temp Perform reaction at various temperatures (e.g., 80°C, 100°C, 110°C, 120°C). Monitor by TLC/LCMS. Temp_Check->Action_Temp No Solvent_Check Is the solvent appropriate for all reactants? Catalyst_Check->Solvent_Check Yes Action_Catalyst Screen catalyst loading (e.g., 5, 10, 15 mol%). Verify catalyst activity. Catalyst_Check->Action_Catalyst No Time_Check Has the reaction time been optimized? Solvent_Check->Time_Check Yes Action_Solvent Test different solvents (polar, non-polar, protic, aprotic) or solvent-free conditions. Solvent_Check->Action_Solvent No Action_Time Run a time-course experiment (e.g., 2h, 4h, 6h, 12h) to find the endpoint. Time_Check->Action_Time No Solution Optimal Conditions Identified Time_Check->Solution Yes Action_Temp->Catalyst_Check Action_Catalyst->Solvent_Check Action_Solvent->Time_Check Action_Time->Solution

Caption: A decision tree for troubleshooting low reaction yields.

Optimizing Reaction Parameters: Example Data

The following table, adapted from findings on related syntheses, illustrates how systematically varying parameters can pinpoint optimal conditions.

EntryParameter VariedConditionYield (%)Causality & Insight
1Temperature90 °C71%Insufficient thermal energy for complete conversion.[5]
2Temperature100 °C85%Increased rate of reaction improves yield.[5]
3Temperature 110 °C 91% Optimal balance between reaction rate and thermal stability. [5]
4Temperature120 °C87%Onset of thermal degradation of product or reactants.[5]
5Catalyst Loading0.01 gLowerInsufficient active sites to catalyze the reaction effectively.[5]
6Catalyst Loading 0.02 g 91% Sufficient catalyst for efficient conversion. [5]
7Catalyst Loading0.03 g91%Reaction is saturated with catalyst; no further benefit.[5]
Problem: Unexpected Precipitation During Workup
  • Possible Cause: You have likely adjusted the pH of the aqueous solution to the isoelectric point of Oxo(3-pyridinyl)acetic acid, minimizing its solubility.[9]

  • Suggested Solution:

    • Confirm the Cause: Re-dissolve a small sample by adjusting the pH significantly higher or lower. If it dissolves, the isoelectric point is the cause.

    • Controlled pH Adjustment: Work at pH values sufficiently above or below the isoelectric point to maintain the compound in its more soluble ionized form.[9]

    • Utilize Co-solvents: If working near the isoelectric point is necessary for purification, consider adding a miscible organic co-solvent to increase the solubility of the neutral species.[9]

Problem: Formation of Colored Impurities
  • Possible Cause: This typically indicates oxidative degradation of the pyridine ring or other sensitive functional groups.[9]

  • Suggested Solution:

    • Inert Atmosphere: Rigorously degas all solvents and run the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[9]

    • High-Purity Reagents: Use high-purity solvents and reagents to eliminate trace metal impurities that can catalyze oxidation.

    • Characterize Impurity: If the problem persists, attempt to isolate and characterize the colored impurity to better understand the specific degradation pathway.

Problem: Difficulty with Final Purification
  • Possible Cause: The compound is often delivered as a hydrochloride salt, and the free form can have significant water solubility, making extraction from aqueous media inefficient.[11]

  • Suggested Solution:

    • Avoid Aqueous Base Extraction: Neutralizing the HCl salt with an inorganic base (like NaOH or K2CO3) will form the free acid, which may remain in the aqueous layer.

    • Organic Base and Chromatography: Use a suitable organic base (e.g., triethylamine) to neutralize the HCl salt in an organic solvent. The resulting triethylammonium chloride salt is often less soluble and can sometimes be filtered off. The desired product in the organic phase can then be purified by column chromatography.[11]

    • Thermal Decomposition: For the HCl salt, thermogravimetric analysis (TGA) can help establish a thermal schedule to drive off HCl gas, leaving the free acid, though care must be taken to avoid thermal degradation of the product itself.[11]

Section 4: Key Experimental Protocols

These protocols provide a framework for systematic optimization and stability assessment.

Protocol 4.1: General Procedure for Reaction Parameter Screening
  • Establish Baseline: Conduct the reaction based on the initial literature procedure to establish a baseline yield and purity profile.

  • One-Variable-at-a-Time (OVAT) Approach:

    • Temperature Screen: Set up identical reactions in parallel and run them at a range of temperatures (e.g., Room Temp, 60°C, 80°C, 100°C). Monitor each reaction by TLC or LC-MS at set time points.

    • Solvent Screen: Using the optimal temperature from the previous step, conduct the reaction in a variety of solvents (e.g., MeOH, EtOH, CH2Cl2, Toluene, or solvent-free).[6][12]

    • Catalyst/Reagent Screen: Using the optimal temperature and solvent, screen different catalysts or reagent loadings (e.g., base equivalents, catalyst mol%).[8][12]

  • Analysis: Quantify the yield and purity for each condition, preferably by HPLC with a calibrated internal standard, to build a data-driven model of the reaction space.

Protocol 4.2: Stability Assessment via Forced Degradation Study

This protocol helps identify potential degradation pathways and establish proper storage conditions.[9][10]

  • Prepare Stock Solutions: Prepare a stock solution of the purified this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like high-purity water or acetonitrile.[9]

  • Expose to Stress Conditions: Aliquot the stock solution into separate, sealed vials protected from light.

    • Acid Hydrolysis: Add HCl to achieve a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to achieve a final concentration of 0.1 M.

    • Oxidation: Add 3% H2O2 solution.

    • Thermal Stress: Store a vial at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution in a quartz vial to a calibrated light source (UV/Vis).

    • Control: Keep one vial at the recommended storage temperature (e.g., 4°C) protected from light.

  • Time-Point Analysis: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 4, 8, 24, 48 hours).[9]

  • Quantification: Analyze each aliquot by a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of any degradation products.

References

  • Technical Support Center: 3-Pyridylacetic Acid Hydrochloride Stability.
  • Optimization of the reaction conditions for the synthesis of 3a.
  • Optimization reaction condition in the synthesis of 3.
  • Optimization of reaction conditions for preparation of 3a.
  • Optimization of reaction conditions [a].
  • Optimization of the reaction conditions.
  • How can 3-Pyridylacetic Acid Hydrochloride be synthesized? Guidechem.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids.
  • 3-Pyridylacetic acid synthesis. ChemicalBook.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Pyridine-3-acetic acid. Chem-Impex.
  • Method for preparing 3-pyridine acetic acid hydrochloride.
  • 3-Pyridineacetic acid. PubChem.
  • How to remove HCL from the Pyridylacetic acid hydrochloride?
  • Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide. Benchchem.

Sources

stability issues of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth information, troubleshooting advice, and validated protocols for handling this compound in solution. Our goal is to help you anticipate and resolve stability challenges to ensure the integrity and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and stability of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate solutions.

Q1: What are the primary stability concerns for 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate in solution?

The primary stability concerns are rooted in its chemical structure, which features an α-keto acid moiety and a pyridine ring. Based on data from structurally related compounds, the main degradation pathways include decarboxylation, photodecomposition, and hydrolysis, especially under non-neutral pH conditions. The presence of the ketone group adjacent to the carboxylic acid can make the molecule susceptible to nucleophilic attack and oxidative pathways.

Q2: What are the ideal storage conditions for stock solutions of this compound?

To maintain the integrity of your stock solutions, adherence to strict storage protocols is critical. Based on best practices for similar heterocyclic compounds, the following conditions are recommended.[1][2]

ParameterRecommended ConditionRationale
Temperature 2-8°C for short-term (1-2 weeks). -20°C to -80°C for long-term (1-6 months).[1]Minimizes thermal degradation rates, particularly decarboxylation. Prevents solvent evaporation and microbial growth.
Light Protect from light using amber vials or by wrapping containers in aluminum foil.Pyridine and ketone-containing compounds can be photosensitive, leading to the formation of radical intermediates and subsequent degradation upon exposure to UV or visible light.[2][3][4]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The pyridine ring and α-keto group can be susceptible to oxidation. An inert atmosphere minimizes contact with atmospheric oxygen.[2]
Moisture Use anhydrous solvents and store in a desiccated environment.Although it is a hydrate, excess moisture in solution, especially at non-neutral pH, can facilitate hydrolysis.
Container Tightly sealed, high-quality glass or chemically resistant polymer vials.Prevents solvent evaporation and contamination.

Q3: How does solution pH affect the stability of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate?

The pH of the solution is a critical factor. Both acidic and basic conditions can accelerate degradation.

  • Acidic Conditions (pH < 5): Can promote hydrolysis of the keto-acid linkage and may accelerate decarboxylation, a known instability for pyridylacetic acids.[4][5]

  • Basic Conditions (pH > 8): Can lead to base-catalyzed hydrolysis and potential modifications to the pyridine ring.[4] Some pyridine derivatives are known to be particularly unstable in alkaline environments.[4] For optimal stability, solutions should be prepared in a buffered system as close to neutral pH (6.5-7.5) as the experimental design allows.

Q4: What are the most likely degradation products I might observe?

While a definitive degradation profile requires a formal study, the following products can be anticipated based on the compound's structure and the reactivity of related molecules:

  • 3-Acetylpyridine: Formed via decarboxylation of the parent molecule. This is a common degradation pathway for α-keto acids and is known to be a significant issue for certain pyridylacetic acids.[5]

  • Pyridine-3-carboxylic acid (Nicotinic Acid): Could result from oxidative cleavage.

  • Photodegradation Products: UV exposure can generate radical species, potentially leading to a complex mixture of oligomeric or rearranged products.[3]

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the use of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate solutions.

TroubleshootingGuide cluster_p1 cluster_p2 cluster_p3 start Problem Observed p1 Unexpected peaks in HPLC/ LC-MS chromatogram start->p1 p2 Loss of potency or inconsistent results start->p2 p3 Visible color change or precipitation start->p3 c1_1 Cause: Degradation (Hydrolysis, Photodegradation, Decarboxylation) p1->c1_1 c1_2 Cause: Solvent Impurity or Contamination p1->c1_2 c2_1 Cause: Incorrect Concentration due to degradation p2->c2_1 c2_2 Cause: Adsorption to container p2->c2_2 c3_1 Cause: Formation of colored degradation products p3->c3_1 c3_2 Cause: Poor solubility or precipitation over time p3->c3_2 s1_1 Solution: 1. Re-run with a freshly prepared solution. 2. Analyze a 'dark' control sample. 3. Check pH of the solution. 4. Perform forced degradation study to identify degradants. c1_1->s1_1 s1_2 Solution: 1. Analyze a solvent blank. 2. Use fresh, high-purity (e.g., HPLC-grade) solvent. c1_2->s1_2 s2_1 Solution: 1. Prepare fresh stock solutions daily or weekly. 2. Store aliquots at -80°C to minimize freeze-thaw cycles. 3. Quantify concentration via UV-Vis or HPLC immediately after preparation. c2_1->s2_1 s2_2 Solution: 1. Test different vial types (e.g., glass vs. polypropylene). 2. Consider adding a small percentage of organic solvent (e.g., DMSO, Acetonitrile) if compatible. c2_2->s2_2 s3_1 Solution: Likely significant photodegradation or oxidation. Discard solution and review storage procedures (light protection, inert gas). c3_1->s3_1 s3_2 Solution: 1. Confirm the solution is not supersaturated. 2. Check the pH; solubility can be pH-dependent. 3. Consider a different solvent system or the use of a co-solvent. c3_2->s3_2

Caption: A troubleshooting decision tree for common solution stability issues.

Section 3: Experimental Protocols

These protocols provide a framework for preparing solutions and assessing the stability of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate.

Protocol 1: Preparation of a Standardized Stock Solution

Objective: To prepare a stock solution with maximum stability for immediate use or short-term storage.

Materials:

  • 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or chosen buffer (e.g., 10 mM Phosphate Buffer, pH 7.0)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source

Procedure:

  • Equilibrate the solid compound to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound using a calibrated balance.

  • Add the chosen solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM).

  • Vortex or sonicate briefly at room temperature until fully dissolved. Avoid excessive heating.

  • Blanket the headspace of the vial with Argon or Nitrogen gas before sealing the cap tightly.

  • For immediate use, keep the solution at room temperature, protected from light. For storage, place it at 2-8°C or aliquot into smaller volumes and freeze at -80°C.

Protocol 2: Forced Degradation Study Workflow

Objective: To rapidly identify potential degradation pathways and develop a stability-indicating analytical method. This protocol is based on ICH Guideline Q1B for photostability testing.[6][7]

General Procedure: Prepare a solution of the compound (e.g., 0.5 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Subject aliquots of this solution to the stress conditions below. A control sample, protected from all stress conditions, should be analyzed at each time point.

1. Hydrolytic Stress:

  • Acidic: Add an equal volume of 0.1 M HCl.

  • Basic: Add an equal volume of 0.1 M NaOH.

  • Neutral: Add an equal volume of water.

  • Incubation: Heat samples at 60°C. Analyze at t=0, 8, 24, and 48 hours. Neutralize acidic/basic samples before HPLC injection.

2. Oxidative Stress:

  • Add 3% hydrogen peroxide (H₂O₂) to the solution.

  • Incubation: Keep at room temperature, protected from light. Analyze at t=0, 2, 8, and 24 hours.

3. Photolytic Stress:

  • Expose the solution in a chemically inert, transparent container (e.g., quartz cuvette) to a calibrated light source.

  • Exposure: The total illumination should be no less than 1.2 million lux hours, and the integrated near-UV energy should be no less than 200 watt hours/square meter.[6]

  • Control: A parallel sample should be wrapped in aluminum foil and kept at the same temperature.

  • Analysis: Analyze the exposed and dark control samples after the exposure period.

4. Thermal Stress:

  • Incubate the solution at an elevated temperature (e.g., 70°C) in the dark.

  • Analysis: Analyze at t=0, 24, 48, and 72 hours.

Analysis: All samples should be analyzed using a validated, stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile with a UV detector). Peak purity analysis and mass balance calculations are essential to account for all degradants.

ForcedDegradationWorkflow start Prepare Stock Solution (0.5 mg/mL in ACN:H2O) control Control Sample (Protected from stress) start->control hydrolytic Hydrolytic (Acid, Base, Neutral) 60°C start->hydrolytic oxidative Oxidative (3% H₂O₂) Room Temp start->oxidative photolytic Photolytic (ICH Q1B Light Source) start->photolytic thermal Thermal (70°C, Dark) start->thermal analysis Analyze all samples by Stability-Indicating HPLC-UV/MS control->analysis hydrolytic->analysis oxidative->analysis photolytic->analysis thermal->analysis results Identify Degradants Determine Degradation Rate Elucidate Pathways analysis->results

Caption: A generalized experimental workflow for a forced degradation study.

Section 4: Mechanistic Insights on Degradation

Understanding the chemical rationale behind the instability is key to preventing it.

DegradationPathways cluster_pathways Potential Degradation Pathways cluster_products Likely Products Parent 2-Oxo-2-(pyridin-3-yl)acetic acid Decarboxylation Decarboxylation (Heat, pH) Parent->Decarboxylation Δ, H⁺/⁻OH Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Oxidation Oxidation (O₂, Peroxides) Parent->Oxidation [O] Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis H₂O Product1 3-Acetylpyridine (-CO₂) Decarboxylation->Product1 Product2 Radical Intermediates & Complex Photoproducts Photodegradation->Product2 Product3 Pyridine-N-oxide derivatives Oxidation->Product3 Product4 Cleavage Products Hydrolysis->Product4

Caption: Plausible degradation pathways for 2-Oxo-2-(pyridin-3-yl)acetic acid.

  • Decarboxylation: The loss of carbon dioxide (CO₂) is a thermodynamically favorable process for many β-keto acids and some α-keto acids. For pyridylacetic acids specifically, this pathway can be particularly facile.[5] This reaction can be catalyzed by heat and extreme pH, leading to the formation of 3-acetylpyridine.

  • Photodegradation: The pyridine ring and the carbonyl group are chromophores that can absorb UV light. Aryl ketones are known to act as photosensitizers, and UV irradiation of pyridyl ketones can generate persistent free radical intermediates, which are highly reactive and can lead to a variety of degradation products.[3]

  • Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can form an N-oxide. This can alter the compound's biological activity and chromatographic behavior.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature can promote cleavage, particularly if the compound is used to form esters or amides in subsequent reactions.

By understanding these potential liabilities, researchers can design more robust experiments, ensure the quality of their data, and accelerate their research and development timelines.

References
  • Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study - PubMed. [Link]

  • Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization versus decarboxylation - NIH. [Link]

  • Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid - PubMed. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's. [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

preventing degradation of 3-pyridylglyoxylic acid hydrate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3-pyridylglyoxylic acid hydrate during storage and experimental use. Due to its chemical nature as a hygroscopic α-keto acid, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to mitigate these risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of 3-pyridylglyoxylic acid hydrate.

Q1: What are the primary signs of degradation in my sample of 3-pyridylglyoxylic acid hydrate?

A1: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, and a change in physical state from a free-flowing powder to a clumpy, gummy, or even liquefied substance.[1] The latter is a strong indication of significant moisture absorption by this hygroscopic compound.[1] An altered melting point or the appearance of new peaks in analytical chromatograms (e.g., HPLC) are definitive signs of chemical degradation.

Q2: My laboratory has high humidity. What is the absolute best way to store this compound?

A2: Given its hygroscopic nature, storage in a desiccator with a fresh desiccant (e.g., silica gel or calcium chloride) is essential. For enhanced protection, especially in high-humidity environments, we recommend placing the tightly sealed primary container inside a secondary, heat-sealable foil bag that also contains desiccant pouches. Storing under an inert gas atmosphere (e.g., argon or nitrogen) within the primary container will provide the highest level of protection by displacing moisture and atmospheric oxygen.[2]

Q3: Can I store the compound in a standard laboratory freezer at -20°C?

A3: While low temperatures can slow the rate of chemical reactions, they can also introduce moisture-related problems. If the container is not perfectly sealed, moisture can condense on the cold solid upon removal from the freezer. If you choose to freeze the sample, ensure it is in a tightly sealed, moisture-proof container and allow it to equilibrate to room temperature before opening. A desiccator is the preferred method for long-term storage at room temperature.

Q4: I've noticed a slight discoloration in my older stock of 3-pyridylglyoxylic acid hydrate. Can I still use it?

A4: Discoloration often indicates the formation of degradation products. We strongly advise against using a discolored sample without first verifying its purity. An analytical technique like HPLC (see Part 4 for a protocol) should be used to quantify the purity and identify any significant degradation products. For critical applications, it is always best to use a fresh, pure sample.

Q5: Is 3-pyridylglyoxylic acid hydrate sensitive to light?

A5: Yes, compounds containing a pyridine ring can be susceptible to photodegradation.[2][3][4][5] While the solid-state is generally more stable than solutions, it is best practice to store the compound in an amber vial or a container that is otherwise protected from direct light.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the storage and use of 3-pyridylglyoxylic acid hydrate.

Issue 1: Solid has become clumpy, sticky, or has liquefied.
  • Underlying Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[1] The absorbed water acts as a plasticizer and can also facilitate hydrolytic degradation.

  • Immediate Action:

    • Do not use the material for any quantitative or sensitive experiments.

    • If the material is not yet fully liquefied, you can attempt to dry it under a high vacuum in the presence of a strong desiccant like phosphorus pentoxide. However, be aware that chemical degradation may have already occurred.

    • Verify the purity of the dried material using the HPLC method outlined in Part 4.

  • Preventative Measures:

    • Always store the compound in a desiccator.

    • Minimize the time the container is open to the atmosphere.

    • Consider aliquoting the bulk material into smaller, single-use vials to prevent repeated exposure of the entire stock to ambient air.

Issue 2: Inconsistent results or loss of activity in biological assays.
  • Underlying Cause: This is often due to a decrease in the purity of the active compound. The primary degradation pathways for 3-pyridylglyoxylic acid hydrate are likely hydrolysis, decarboxylation, and oxidation, leading to the formation of inactive byproducts.

  • Troubleshooting Workflow:

G start Inconsistent Experimental Results check_purity Assess Purity of Starting Material via HPLC start->check_purity new_peaks New Peaks Observed? check_purity->new_peaks degradation Degradation Confirmed. Identify Pathway. new_peaks->degradation Yes no_new_peaks Purity is High (>98%). No significant degradation. new_peaks->no_new_peaks No hydrolysis Early eluting peaks? Consider Hydrolysis. degradation->hydrolysis decarboxylation Loss of CO2? Consider Decarboxylation. degradation->decarboxylation oxidation Complex chromatogram? Consider Oxidation/Photodegradation. degradation->oxidation remedy Source Fresh, High-Purity Compound. Implement Strict Storage Protocols. hydrolysis->remedy decarboxylation->remedy oxidation->remedy investigate_assay Investigate other experimental parameters: - Assay conditions - Solvent stability - pH effects no_new_peaks->investigate_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

  • Preventative Measures:

    • Always use a fresh, high-purity sample for sensitive experiments.

    • Routinely check the purity of older stock materials before use.

    • Prepare solutions fresh daily and protect them from light.

Part 3: Chemical Stability and Degradation Pathways

Understanding the potential degradation pathways is critical for preventing them. As an α-keto acid with a pyridine ring, 3-pyridylglyoxylic acid hydrate is susceptible to several degradation mechanisms.

Summary of Storage Conditions and Their Impact
ParameterRecommended ConditionRationale & Potential Impact if Deviated
Temperature Store at room temperature (15–25°C).Elevated temperatures can accelerate decarboxylation and other degradation reactions.[6]
Humidity Store in a desiccator (<30% RH).The compound is hygroscopic; moisture absorption leads to physical changes and hydrolysis.[1][2]
Atmosphere Inert gas (Argon, Nitrogen).Prevents oxidation and minimizes exposure to atmospheric moisture.
Light Protect from light (Amber vial).The pyridine ring is susceptible to photodegradation, which can lead to complex degradation products.[2][3][5]
pH (in solution) Prepare solutions in acidic pH (e.g., pH 3-5).The compound is more stable in acidic conditions. Basic conditions can promote hydrolysis and other degradation reactions.
Plausible Degradation Pathways

The following diagram illustrates the most probable degradation pathways based on the chemical structure of 3-pyridylglyoxylic acid hydrate.

DegradationPathways cluster_main 3-Pyridylglyoxylic Acid Hydrate cluster_hydrolysis Hydrolysis cluster_decarboxylation Decarboxylation cluster_photo_oxidation Photo-oxidation Parent 3-Pyridylglyoxylic Acid Hydrate Prod_H1 Pyridine-3-carbaldehyde Parent->Prod_H1 H₂O Prod_H2 Oxalic Acid Parent->Prod_H2 H₂O Prod_D Pyridine-3-carbaldehyde Parent->Prod_D Heat (Δ) - CO₂ Prod_O Complex mixture of oxidized pyridine derivatives (e.g., N-oxides, ring-opened products) Parent->Prod_O O₂, hv

Caption: Potential degradation pathways for 3-pyridylglyoxylic acid hydrate.

  • Hydrolysis: In the presence of water, the α-keto acid can undergo cleavage, potentially yielding pyridine-3-carbaldehyde and oxalic acid.

  • Decarboxylation: As a β,γ-unsaturated keto acid analog (via the pyridine ring), it may be susceptible to thermal decarboxylation, losing CO₂ to form pyridine-3-carbaldehyde.[7][8][9]

  • Photo-oxidation: Exposure to light and oxygen can lead to the formation of pyridine N-oxides or more complex ring-opened products, which are often colored.[2][3][5]

Part 4: Experimental Protocol: Stability-Indicating HPLC Method

To accurately assess the purity of 3-pyridylglyoxylic acid hydrate and detect potential degradation products, a stability-indicating analytical method is required. This reverse-phase HPLC (RP-HPLC) method is designed to separate the polar, acidic parent compound from its likely less polar or differently charged degradation products.

Objective

To develop a robust RP-HPLC method capable of quantifying 3-pyridylglyoxylic acid hydrate and separating it from its potential degradation products.

Materials and Equipment
  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A polar-endcapped C18 column is recommended for better retention of polar analytes.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or Phosphoric acid

  • Ultrapure water

  • 3-Pyridylglyoxylic acid hydrate reference standard and samples

Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of ultrapure water and mix well.

    • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: The acidic mobile phase (pH ~2.7) suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and promoting retention on the C18 stationary phase.[1][10]

  • Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and Methanol.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Prepare test samples at the same concentration.

  • Chromatographic Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV at 265 nm
Run Time 20 minutes
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
15.0595
17.0595
17.1955
20.0955
  • Analysis:

    • Inject the standard and sample solutions.

    • The parent peak for 3-pyridylglyoxylic acid hydrate is expected to be an early-eluting, sharp peak.

    • Degradation products are typically less polar (eluting later) or have different UV spectra.

    • Calculate the purity of the sample by the area percent method: % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100.

References

  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI. Available at: [Link]

  • UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]

  • [Biodegradation of pyridine under UV irradiation]. PubMed. Available at: [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Biodegradation of pyridine under UV irradiation | Request PDF. ResearchGate. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. Available at: [Link]

  • Polar Compounds. SIELC Technologies. Available at: [Link]

  • Studies on the synthesis and stability of α-ketoacyl peptides. PMC - NIH. Available at: [Link]

  • Stabilization of .alpha.-keto cations by carbonyl conjugation. ACS Publications. Available at: [Link]

  • (PDF) Synthesis and properties of the α-keto acids. ResearchGate. Available at: [Link]

  • 2-Nitro-, Other 2-Substituted Pyridinecarboxylic Acids. ACS Publications. Available at: [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids [closed]. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available at: [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. Available at: [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. Available at: [Link]

  • Biodegradation of 3-phenoxybenzoic acid by a novel Sphingomonas SP. SC-1. ResearchGate. Available at: [Link]

  • Oxidative fragmentation of collagen and prolyl peptide by Cu(II)/H2O2. Conversion of proline residue to 2-pyrrolidone. ResearchGate. Available at: [Link]

  • Oxidative Degradation of Dimeric Lignin Model Compounds | Request PDF. ResearchGate. Available at: [Link]

  • Bacterial degradation of 3,4,5-trimethoxyphenylacetic and 3-ketoglutaric acids. Available at: [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate. This resource is designed for researchers, scientists, and drug development professionals who utilize this key intermediate and require the highest standards of purity for their work. The presence of impurities can significantly impact reaction yields, kinetic profiles, and the toxicological assessment of downstream compounds.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) encountered during the purification of this compound. Our approach is rooted in fundamental chemical principles to help you not only solve immediate purification challenges but also to understand the causality behind each experimental step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues observed during the purification of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate.

Question 1: My isolated product is a yellow or brown solid, not the expected white/off-white color. What causes this discoloration and how can I fix it?

Answer:

Discoloration is a common indicator of persistent organic impurities. The root cause is often residual starting materials, by-products from polymerization or condensation reactions, or trace amounts of high-molecular-weight chromophores. Aldehydic impurities, for instance, can condense over time to form colored compounds.[1]

Solution 1: Recrystallization with Activated Carbon Treatment

Recrystallization is the most effective method for removing colored impurities and improving crystalline purity. It relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. The addition of activated carbon is a critical step for adsorbing colored contaminants.

Detailed Protocol: Recrystallization from an Aqueous Acetic Acid System

  • Solvent Selection: Given the polar nature of the carboxylic acid and the pyridine ring, polar protic solvents are ideal. An aqueous acetic acid solution is an excellent starting point.

  • Dissolution: In a fume hood, suspend the crude 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate in a minimal volume of glacial acetic acid in an Erlenmeyer flask. Heat the mixture gently on a hot plate with stirring.

  • Co-solvent Addition: Slowly add deionized water dropwise to the hot mixture until the solid just dissolves completely. The goal is to create a saturated solution at an elevated temperature.

  • Decolorization: Add a small amount of activated carbon (typically 1-2% of the solute mass) to the hot solution.

    • Causality: Activated carbon has a high surface area with a network of pores that effectively trap large, colored impurity molecules.

  • Hot Filtration: Maintain the temperature and filter the solution quickly through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes the activated carbon and any insoluble matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold deionized water or a water/ethanol mixture. Dry the purified crystals under high vacuum to remove residual solvent.

Solution 2: Solid-Phase Extraction (SPE)

For certain classes of pyridine-containing impurities, specialized SPE cartridges, such as those with phenylboronic acid (PBA), can be effective.[2] This technique is particularly useful for selectively retaining and removing specific types of impurities from a complex matrix.

Question 2: My NMR and LC-MS analyses show unreacted starting materials and other small-molecule impurities. How do I remove them?

Answer:

The presence of starting materials indicates an incomplete reaction or an inefficient initial work-up. These impurities often have different acid-base properties than the desired product, which can be exploited for separation using liquid-liquid extraction.

Solution: Acid-Base Liquid-Liquid Extraction

This powerful technique leverages the amphoteric nature of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate, which possesses both an acidic carboxylic acid group and a basic pyridine nitrogen.

Detailed Protocol: Purification via pH-Controlled Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate (EtOAc).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid group will be deprotonated, forming the sodium carboxylate salt, which is water-soluble. The desired product will transfer to the aqueous layer.

    • Causality: Neutral organic impurities and less acidic compounds will remain in the ethyl acetate layer.

  • Organic Wash: Separate the layers. Wash the collected aqueous layer with fresh ethyl acetate (2-3 times) to remove any remaining neutral or basic impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly acidify it by adding 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 3-4. The protonated 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate will precipitate out of the solution as it becomes insoluble in the acidic aqueous medium.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the pure product thoroughly under high vacuum.

Workflow for General Purification

PurificationWorkflow Crude Crude Product (Colored, Impure) Decision1 Visible Color? Crude->Decision1 Recrystal Recrystallization (with Activated Carbon) Decision1->Recrystal Yes Decision2 Small Molecule Impurities (NMR/LCMS)? Decision1->Decision2 No Recrystal->Decision2 Extraction Acid-Base Extraction Dry Drying under High Vacuum Extraction->Dry Decision2->Extraction Yes Decision2->Dry No Analysis Purity Assessment (MP, NMR, HPLC) Dry->Analysis Pure Pure Product Analysis->Pure

Caption: General purification workflow for 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate.

Question 3: How can I be certain my final product is pure and free of residual solvents?

Answer:

Purity must be validated through a combination of analytical techniques. Relying on a single method is often insufficient.

Recommended Analytical Methods for Purity Confirmation:

Analytical TechniquePurposeIndication of High Purity
Melting Point (MP) Assesses overall purity and identity.A sharp melting point range (typically < 2 °C) that matches the literature value.
High-Performance Liquid Chromatography (HPLC) Quantifies purity and separates impurities.A single major peak with an area percentage >99%.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Confirms chemical structure and detects proton-bearing impurities.A clean spectrum where all peaks can be assigned to the product structure, with no unidentifiable signals. The absence of characteristic solvent peaks (e.g., for ethanol, ethyl acetate).
Mass Spectrometry (MS) Confirms molecular weight.A strong signal corresponding to the expected molecular ion peak.[3]
Loss on Drying (LOD) Quantifies the amount of volatile content (water and solvents).A value below 0.5% is generally considered acceptable for residual solvents.[4]

Troubleshooting Residual Solvents: If NMR or LOD analysis indicates the presence of solvents, enhance the drying process. Drying the material in a vacuum oven with gentle heating (ensure the temperature is well below the compound's melting point) for an extended period (12-24 hours) is highly effective.

Safety & Handling

As a matter of good laboratory practice, always handle 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate and all associated solvents and reagents in a well-ventilated fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Skin Contact: The compound may cause skin and eye irritation.[5] In case of contact, wash the affected area thoroughly with soap and water.

  • Inhalation: Avoid breathing dust or vapors.[5] If inhaled, move to fresh air.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Decision Tree for Acid-Base Extraction

ExtractionDecisionTree start Crude Product in EtOAc extract_base Extract with aq. NaHCO3 start->extract_base separate1 Separate Layers extract_base->separate1 aq_layer1 Aqueous Layer (Contains Product Salt) separate1->aq_layer1 Aqueous org_layer1 Organic Layer (Contains Neutral/Basic Impurities) separate1->org_layer1 Organic wash_org Wash Aqueous Layer with fresh EtOAc aq_layer1->wash_org acidify Acidify Aqueous Layer with HCl to pH ~3-4 wash_org->acidify precipitate Product Precipitates acidify->precipitate filtrate Filter & Dry Solid precipitate->filtrate finish Pure Product filtrate->finish

Caption: Decision and process flow for purification by acid-base extraction.

References
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI. Available at: [Link]

  • Separation of pyridine or pyridine derivatives from aqueous solutions. Google Patents.
  • 2-OXO-2-(PYRIDIN-3-YL)ACETIC ACID | CAS#:39684-37-2. Chemsrc. Available at: [Link]

  • Purification method of pyridine and pyridine derivatives. Google Patents.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Google Patents.
  • [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid - PubChem. National Institutes of Health. Available at: [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Available at: [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. Available at: [Link]

  • Recrystallization from acetic acid? Reddit. Available at: [Link]

  • 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid - PubChem. National Institutes of Health. Available at: [Link]

  • Acetic Acid. The Japanese Pharmacopoeia. Available at: [Link]

  • N-[2-(3-acetyl-2-oxo-2H-pyridine-1-yl) - Google Patents.
  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. National Institutes of Health. Available at: [Link]

  • ICH Q3C (R9) Guideline on impurities. European Medicines Agency. Available at: [Link]

  • 2-(2-Methyl-6-oxo-4-(pyridin-3-yl)pyrimidin-1(6H)-yl)acetic acid. Crysdot LLC. Available at: [Link]

  • 2-Oxo-2-(pyridin-3-yl)acetic acid. India Fine Chemicals. Available at: [Link]

  • Method for preparing 3-pyridine acetic acid hydrochloride. Google Patents.
  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. Available at: [Link]

  • A study on α-ketoadipic aciduria by gas chromatographic-mass spectrometry. National Institutes of Health. Available at: [Link]

  • Synthesis of aromatic 13C/2H-α-ketoacid precursors to be used in selective phenylalanine and tyrosine protein labelling. Organic & Biomolecular Chemistry. Available at: [Link]c4ob01150c)

Sources

Technical Support Center: A Guide to the Handling of Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Oxo(3-pyridinyl)acetic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile but sensitive reagent. As a β-keto acid with a hygroscopic nature, its successful application in synthesis hinges on a nuanced understanding of its chemical properties and stability. This document provides in-depth, experience-driven advice to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Molecule

This compound is a valuable building block in organic synthesis, notable for its dual functionality of a pyridine ring and a β-keto acid moiety. However, these very features contribute to its primary handling challenges: susceptibility to decarboxylation and hygroscopicity. The presence of water of hydration in the solid form adds another layer of complexity, influencing its solubility and reactivity. This guide will equip you with the knowledge to mitigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: My vial of this compound arrived as a clumpy solid. Is it still usable?

A1: Clumping is a common observation with this compound due to its hygroscopic nature. It readily absorbs atmospheric moisture, causing the fine powder to aggregate. While the presence of excess water can be problematic for anhydrous reactions, the material is likely still viable for many applications. It is crucial, however, to accurately determine the water content if precise stoichiometry is required. For moisture-sensitive reactions, drying the material under high vacuum may be necessary.

Q2: I'm seeing a gradual loss of my starting material in solution, even at room temperature. What is happening?

A2: This is a classic sign of decarboxylation, a common degradation pathway for β-keto acids. The stability of Oxo(3-pyridinyl)acetic acid is highly dependent on the pH of the solution. Acidic conditions can catalyze the loss of carbon dioxide to form 3-acetylpyridine. To minimize this, maintain your solution at a neutral to slightly basic pH.

Q3: Why is my compound insoluble in my reaction solvent? The literature suggests it should be soluble.

A3: The solubility of this compound can be misleading. While it is soluble in water, its solubility in common organic solvents can be limited, and the presence of the water of hydration can further impact this. If you are struggling with solubility in a non-polar organic solvent, consider using a more polar solvent or a co-solvent system. The table below provides a general solubility guide.

Q4: Can I heat my reaction mixture to improve solubility or reaction rate?

A4: Heating should be approached with extreme caution. As a β-keto acid, Oxo(3-pyridinyl)acetic acid is prone to thermal decarboxylation. The temperature at which significant degradation occurs can be influenced by the solvent and pH. It is advisable to run reactions at or below room temperature whenever possible. If heating is unavoidable, perform a small-scale trial to assess the stability of the compound under your specific reaction conditions.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

Symptom: You are observing significant variability in the yield of your desired product from batch to batch.

Possible Causes & Solutions:

  • Variable Water Content: The hygroscopic nature of the starting material means that the amount of active reagent can vary.

    • Solution: Store the reagent in a desiccator over a strong drying agent. For highly sensitive reactions, consider determining the water content by Karl Fischer titration and adjusting the amount of reagent accordingly.

  • On-going Decarboxylation: If your reaction conditions are slightly acidic or if the reaction is run at elevated temperatures, you may be losing starting material to decarboxylation.

    • Solution: Buffer your reaction at a neutral or slightly basic pH if compatible with your chemistry. Run reactions at the lowest possible temperature. Monitor the reaction by HPLC or TLC to track the consumption of starting material and the potential formation of the 3-acetylpyridine byproduct.[1]

Issue 2: Unexpected Side Product Formation

Symptom: You observe a significant, unidentified byproduct in your reaction mixture by NMR or LC-MS.

Possible Cause & Solution:

  • Decarboxylation Product: The most likely byproduct is 3-acetylpyridine, formed from the decarboxylation of your starting material.

    • Identification: The 1H NMR spectrum of 3-acetylpyridine will show a characteristic singlet for the methyl protons around 2.6 ppm, and the aromatic proton signals will shift compared to the starting material. You can confirm this by comparing it to a known spectrum of 3-acetylpyridine.

    • Mitigation: Re-evaluate your reaction conditions. Avoid acidic reagents and high temperatures. Ensure your solvents and other reagents are free of acidic impurities.

Issue 3: Difficulty in Dissolving the Reagent

Symptom: The solid reagent is not dissolving completely in the chosen organic solvent.

Possible Causes & Solutions:

  • Incorrect Solvent Choice: The polarity of the solvent may be insufficient.

    • Solution: Refer to the solubility table below. Consider switching to a more polar solvent such as DMF or DMSO for preparing stock solutions, if your reaction chemistry allows.

  • Presence of Hydrate: The water of hydration can affect solubility in non-polar organic solvents.

    • Solution: If using an anhydrous solvent system, try gently heating a small sample of the reagent under vacuum to remove the water of hydration before dissolution. Be mindful of the potential for thermal decomposition.

Data & Protocols

Solubility Profile
SolventSolubilityNotes
WaterHighThe compound is readily soluble in water.
MethanolModerateSoluble, but may require slight warming.
EthanolModerateSimilar to methanol.
DMSOHighGood solubility for preparing stock solutions.
DMFHighGood solubility for preparing stock solutions.
AcetonitrileLowSparingly soluble at room temperature.
THFLowGenerally poor solubility.
DichloromethaneVery LowEssentially insoluble.

This table provides a general guide. Actual solubility may vary with temperature and the specific batch of the reagent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent

  • Drying the Reagent (Optional, for anhydrous reactions): Place a calculated amount of this compound in a round-bottom flask. Dry under high vacuum for 2-4 hours at room temperature. Caution: Avoid heating to prevent decarboxylation.

  • Solvent Selection: Choose an appropriate solvent from the solubility table (e.g., DMF or DMSO).

  • Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of anhydrous solvent to the flask containing the reagent.

  • Mixing: Stir the mixture at room temperature until the solid is completely dissolved. Gentle warming (e.g., to 30-40°C) can be applied if necessary, but monitor for any color change which might indicate degradation.

  • Storage: Store the stock solution under an inert atmosphere at 2-8°C and protected from light. Use the solution as soon as possible, as long-term storage in solution is not recommended.

Protocol 2: Monitoring a Reaction by HPLC

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a buffer). Dilute the aliquot with the mobile phase to a suitable concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]

    • Mobile Phase: A gradient of acetonitrile and water with a formic acid buffer.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 270 nm.[1]

  • Analysis: Monitor the disappearance of the peak corresponding to Oxo(3-pyridinyl)acetic acid and the appearance of the product peak. Also, look for a potential peak corresponding to the 3-acetylpyridine byproduct, which will have a different retention time.

Visual Guides

TroubleshootingWorkflow Troubleshooting Workflow for this compound start Experiment Start issue Unexpected Result (e.g., low yield, byproduct) start->issue check_hygroscopicity Hygroscopicity Issue? issue->check_hygroscopicity Is the reagent clumpy? Inconsistent weighing? check_decarboxylation Decarboxylation Issue? issue->check_decarboxylation Is the reaction acidic? Is it heated? check_hygroscopicity->check_decarboxylation No solution_hygroscopicity Dry reagent under vacuum. Store in desiccator. check_hygroscopicity->solution_hygroscopicity Yes solution_decarboxylation Adjust pH to neutral/basic. Lower reaction temperature. check_decarboxylation->solution_decarboxylation Yes end Successful Experiment check_decarboxylation->end No, check other parameters solution_hygroscopicity->end solution_decarboxylation->end

Caption: A troubleshooting decision tree for common issues.

DegradationPathway Primary Degradation Pathway reactant Oxo(3-pyridinyl)acetic acid conditions Heat / Acidic pH reactant->conditions product 3-Acetylpyridine conditions->product co2 CO2 conditions->co2 - CO2

Caption: The decarboxylation of Oxo(3-pyridinyl)acetic acid.

References

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of Oxo(3-pyridinyl)acetic acid hydrate. As a crucial intermediate or potential impurity in pharmaceutical manufacturing, robust and reliable analytical methods are paramount for ensuring product quality and regulatory compliance. This document is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation of analytical methods for this compound.

The narrative that follows is grounded in the principles of scientific integrity, drawing from the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7] Every protocol described is designed to be a self-validating system, ensuring that the data generated is not only accurate and precise but also demonstrably fit for its intended purpose.

The Analytical Imperative: Why Method Validation for this compound Matters

This compound, with its polar and ionizable nature, presents unique analytical challenges.[8][9][10] The validation of an analytical method is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[4][11] For a compound like this compound, this could range from quantification as a bulk substance, identification and limit tests for impurities, to its determination in complex matrices.[3]

The recently updated ICH Q2(R2) and the complementary Q14 guideline emphasize a lifecycle approach to analytical procedures, moving beyond a one-time validation event to a continuous process of ensuring the method remains fit for purpose.[1][12][13][14] This guide embraces that philosophy, providing not just a static protocol but a framework for developing and validating robust analytical procedures.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

For a non-volatile, polar compound like this compound, High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique.[15][16][17][18][19] Its versatility, sensitivity, and broad applicability make it the workhorse of the pharmaceutical industry. A reversed-phase HPLC method with UV detection is proposed as the primary analytical procedure.

The Causality Behind the HPLC Method Design

The choice of each parameter in the HPLC method is a deliberate decision aimed at achieving optimal separation and quantification of this compound.

  • Column: A C18 reversed-phase column is selected for its hydrophobic stationary phase, which is well-suited for retaining and separating polar analytes when used with an appropriate aqueous mobile phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile) is proposed. The acidic pH of the mobile phase is crucial for suppressing the ionization of the carboxylic acid moiety of the analyte, leading to better peak shape and retention.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (typically around 260-270 nm) is a simple, robust, and sensitive method of detection for this class of compounds.

Experimental Protocol for HPLC Method Validation

The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R2) guidelines.[1][11][12][20][21] The following is a detailed, step-by-step methodology for the key validation parameters.

System Suitability: Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times (typically five or six) and evaluating parameters such as peak area precision (RSD ≤ 1.0%), tailing factor (T ≤ 2.0), and theoretical plates (N > 2000).

Specificity: This is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradants, or matrix components.[2][20]

  • Prepare a solution of a placebo (all components except the analyte).

  • Prepare a solution of the analyte.

  • Prepare a spiked placebo solution containing the analyte.

  • Inject all three solutions and compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.

  • Additionally, perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and demonstrate that the degradation products do not interfere with the quantification of the intact analyte.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12][20]

  • Prepare a stock solution of the analyte of known concentration.

  • From the stock solution, prepare a series of at least five calibration standards covering the expected concentration range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • The acceptance criteria are typically a correlation coefficient (r²) ≥ 0.999 and a y-intercept that is not significantly different from zero.

Accuracy: This is the closeness of the test results obtained by the method to the true value.[2][20]

  • Prepare a placebo solution.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery of the analyte.

  • The acceptance criterion is typically a recovery of 98.0% to 102.0%.

Precision: This is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[2][12] It is evaluated at three levels:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The acceptance criterion is a relative standard deviation (RSD) of ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The results from the two studies are then statistically compared.

  • Reproducibility: This is assessed by means of an inter-laboratory trial and is not typically required for submission but is good practice for method transfer.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2][20]

  • Vary parameters such as mobile phase pH (± 0.2 units), column temperature (± 5 °C), and flow rate (± 10%).

  • Analyze a sample under each of the modified conditions.

  • Evaluate the impact on the results (e.g., retention time, peak area). The method is considered robust if the results remain within the acceptance criteria for system suitability and precision.

Comparative Analysis of Alternative Analytical Methods

While HPLC is the primary choice, other techniques may be suitable for specific applications or as orthogonal methods for confirmation.

Method Principle Advantages for this compound Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and reproducibility. Well-established for pharmaceutical analysis.[17][18]Requires solvent consumption. May require derivatization for detection of compounds without a chromophore.
Gas Chromatography (GC) Partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency and sensitivity, especially with mass spectrometry (MS) detection.Requires the analyte to be volatile and thermally stable, or to be derivatized. This compound is not inherently volatile.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an applied electric field.High separation efficiency, minimal sample and solvent consumption. Well-suited for charged species.Lower sensitivity compared to HPLC with UV detection. Reproducibility can be more challenging to control.
Ultra-Performance Liquid Chromatography (UPLC) A form of HPLC that uses smaller particle size columns, resulting in faster analysis times and higher resolution.Significant improvement in speed and resolution over conventional HPLC.Requires specialized high-pressure instrumentation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of MS.High specificity and sensitivity. Provides structural information.[15]Higher cost and complexity of instrumentation.

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the decision-making involved in selecting a suitable method.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Lifecycle Management Dev Method Development Opt Method Optimization Dev->Opt Protocol Validation Protocol Definition Opt->Protocol SS System Suitability Protocol->SS Spec Specificity SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Transfer Method Transfer Rob->Transfer Routine Routine Use & Monitoring Transfer->Routine

Caption: A workflow diagram illustrating the key stages of analytical method validation and lifecycle management.

Caption: A decision tree for the selection of an appropriate analytical method for this compound.

Conclusion

The validation of analytical methods for pharmaceutical compounds like this compound is a scientifically rigorous and legally mandated process. A well-validated HPLC method, as detailed in this guide, provides a robust and reliable means for the quantification and characterization of this analyte. The principles and protocols outlined herein, grounded in the authoritative guidelines of the ICH, FDA, and USP, offer a comprehensive framework for ensuring the quality and integrity of analytical data in a regulated environment. The adoption of a lifecycle approach to analytical method validation will further ensure that methods remain fit for purpose throughout the product lifecycle.[13][22]

References

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]

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  • USP <1225> Method Validation. BA Sciences. [Link]

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  • VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

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  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC ANALYTICAL METHOD FOR THE QUANTITATIVE ESTIMATION OF CILNIDIPINE IN PURE FORM AND MARKETED. World Journal of Pharmaceutical and Life Sciences. [Link]

  • Oxo(3-pyridinyl)acetic acid (C7H5NO3). PubChem. [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • Pyridine-3-acetic acid. Chem-Impex. [Link]

  • Validation of Qualitative Analytical Methods. TDX (Tesis Doctorals en Xarxa). [Link]

  • 3-Pyridylacetic acid hydrochloride. SIELC Technologies. [Link]

  • CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • Analytical method development and validation of pioglitazone hydrochloride by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link]

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A Comparative Guide to Oxo(3-pyridinyl)acetic Acid Hydrate and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the nuanced differences between isomers can dictate the efficacy, safety, and overall viability of a lead compound. This guide offers an in-depth comparative analysis of Oxo(3-pyridinyl)acetic acid and its positional isomers, Oxo(2-pyridinyl)acetic acid and Oxo(4-pyridinyl)acetic acid. Often referred to as pyridylglyoxylic acids, these molecules, while structurally similar, exhibit distinct physicochemical properties and biological activities that are critical for consideration in medicinal chemistry. This document provides a synthesized overview of their synthesis, properties, and potential applications, supported by experimental data and detailed analytical protocols.

Introduction to Pyridylglyoxylic Acids

Pyridylglyoxylic acids are heterocyclic organic compounds characterized by a pyridine ring linked to a glyoxylic acid moiety. The position of the nitrogen atom in the pyridine ring profoundly influences the molecule's electronic distribution, hydrogen bonding capabilities, and steric hindrance, thereby defining its interaction with biological targets. The general structure is depicted below:

G cluster_0 General Structure of Pyridylglyoxylic Acid Pyridylglyoxylic_Acid Pyridylglyoxylic_Acid

Caption: General chemical structure of pyridylglyoxylic acid.

This guide will focus on the 2-, 3-, and 4-pyridyl isomers, with a particular note on the hydrated form of the 3-pyridyl isomer.

Synthesis and Structural Elucidation

The synthesis of pyridylglyoxylic acids can be achieved through various routes, often starting from the corresponding picolines (methylpyridines). A general and effective method involves the oxidation of the corresponding acetylpyridine.

General Synthetic Pathway

A common synthetic approach involves the following key steps:

workflow cluster_synthesis Generalized Synthesis of Pyridylglyoxylic Acids start Corresponding Picoline (e.g., 3-Picoline) step1 Oxidation to Acetylpyridine start->step1 Oxidizing Agent (e.g., KMnO4) step2 Further Oxidation to Pyridylglyoxylic Acid step1->step2 Stronger Oxidizing Agent (e.g., SeO2) end Final Product (e.g., Oxo(3-pyridinyl)acetic acid) step2->end

Caption: Generalized synthetic workflow for pyridylglyoxylic acids.

Experimental Protocol: Synthesis of Oxo(3-pyridinyl)acetic acid

  • Oxidation of 3-Picoline: To a stirred solution of 3-picoline in a suitable solvent (e.g., pyridine), add potassium permanganate (KMnO₄) portion-wise at a controlled temperature. The reaction is monitored by thin-layer chromatography (TLC).

  • Formation of 3-Acetylpyridine: Upon completion, the reaction mixture is worked up to isolate 3-acetylpyridine.

  • Oxidation to Glyoxylic Acid: The 3-acetylpyridine is then subjected to a more potent oxidation, for instance, using selenium dioxide (SeO₂) in aqueous dioxane, to yield the desired oxo(3-pyridinyl)acetic acid.

  • Purification and Hydration: The crude product is purified by recrystallization. For the 3-pyridinyl isomer, crystallization from water may yield the hydrate form.

The structures of the synthesized isomers are confirmed using a combination of spectroscopic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectra of the isomers are distinct due to the different electronic environments of the pyridine ring protons. The chemical shifts and coupling constants provide unambiguous information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectra will show characteristic peaks for the carbonyl and carboxylic acid carbons, in addition to the distinct signals for the pyridine ring carbons.

Infrared (IR) Spectroscopy: The IR spectra of all isomers will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the ketone (around 1730-1750 cm⁻¹), and the C=O stretch of the carboxylic acid (around 1700-1720 cm⁻¹).[1] The fingerprint region will show differences based on the substitution pattern on the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compounds. High-resolution mass spectrometry (HRMS) provides the exact mass, which aids in confirming the elemental composition.

Comparative Physicochemical Properties

The position of the nitrogen atom in the pyridine ring significantly impacts the physicochemical properties of the isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles.

PropertyOxo(2-pyridinyl)acetic acidOxo(3-pyridinyl)acetic acidOxo(4-pyridinyl)acetic acid
Molecular Formula C₇H₅NO₃C₇H₅NO₃C₇H₅NO₃
Molecular Weight 151.12 g/mol 151.12 g/mol 151.12 g/mol
Melting Point (°C) Data not readily availableData not readily availableData not readily available
pKa Expected to be the most acidicIntermediate acidityExpected to be the least acidic
Solubility Generally soluble in polar organic solventsSoluble in polar organic solvents, may form a hydrate in waterGenerally soluble in polar organic solvents
Appearance Expected to be a crystalline solidCrystalline solid, potentially as a hydrateExpected to be a crystalline solid

Causality Behind Property Differences:

  • Acidity (pKa): The electron-withdrawing nature of the nitrogen atom influences the acidity of the carboxylic acid proton. In the 2-position, the proximity of the nitrogen atom provides the strongest inductive effect, making oxo(2-pyridinyl)acetic acid the most acidic of the three isomers. The effect diminishes as the nitrogen moves to the 3- and 4-positions.

  • Solubility and Hydration: The ability to form hydrogen bonds with water is a key determinant of aqueous solubility. The oxo(3-pyridinyl)acetic acid isomer is noted to form a stable hydrate, suggesting a favorable interaction with water molecules that may enhance its solubility compared to the other isomers under certain conditions.

Comparative Biological Activities

While comprehensive comparative biological data for the parent pyridylglyoxylic acids is limited in publicly available literature, the biological activities of their derivatives provide valuable insights into their potential as therapeutic agents. Pyridine-based compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4]

Potential Mechanisms of Action:

The biological activity of these isomers is likely mediated through their ability to act as enzyme inhibitors or receptor modulators. The glyoxylic acid moiety can participate in hydrogen bonding and electrostatic interactions within active sites, while the pyridine ring can engage in π-π stacking and other hydrophobic interactions.

pathway cluster_moa Potential Mechanisms of Action Isomer Pyridylglyoxylic Acid Isomer Target Biological Target (Enzyme/Receptor) Isomer->Target Binding Response Biological Response (e.g., Inhibition) Target->Response

Caption: A simplified diagram of the potential mechanism of action.

In Vitro Evaluation of Biological Activity (General Protocol):

A crucial step in comparing the biological potential of these isomers is to assess their activity in relevant in vitro assays.

Experimental Protocol: Enzyme Inhibition Assay

  • Reagent Preparation: Prepare stock solutions of the test compounds (oxo(2-, 3-, and 4-pyridinyl)acetic acid) in a suitable solvent (e.g., DMSO). Prepare solutions of the target enzyme and its substrate in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme, and varying concentrations of the test compounds.

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Analytical Methodologies for Isomer Separation and Quantification

The accurate separation and quantification of the pyridylglyoxylic acid isomers are essential for both synthetic quality control and metabolic studies. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Experimental Protocol: Reversed-Phase HPLC for Isomer Separation

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically employed to achieve optimal separation.

  • Detection: UV detection at a wavelength where all isomers exhibit significant absorbance (e.g., around 260-270 nm).

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.[3]

hplc_workflow cluster_hplc HPLC Analysis Workflow Sample Sample containing Isomer Mixture Injection HPLC Injection Sample->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Sources

A Comparative Guide to the Validation of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Pyridyl Intermediates in Drug Synthesis

Pyridylacetic acid and its derivatives are cornerstone building blocks in modern pharmaceutical chemistry. Their presence in numerous active pharmaceutical ingredients (APIs) underscores their importance. This guide provides an in-depth validation and comparative analysis of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate , a key intermediate in the synthesis of various pharmaceuticals. We will objectively compare its performance characteristics with viable alternatives, supported by established analytical principles and methodologies. Our focus is to equip researchers and drug development professionals with the technical insights necessary for informed intermediate selection and robust process development.

The validation of a pharmaceutical intermediate is a critical process that provides documented evidence of its suitability for the intended purpose.[1] This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant framework.[2][3]

Physicochemical Properties: A Comparative Overview

The selection of a pharmaceutical intermediate is often guided by its fundamental physicochemical properties, which influence reactivity, solubility, and handling. Below is a comparative table of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate and two common alternatives: Methyl 2-(pyridin-3-yl)acetate and 2-(pyridin-3-yl)acetonitrile .

Property2-Oxo-2-(pyridin-3-yl)acetic acid hydrateMethyl 2-(pyridin-3-yl)acetate2-(pyridin-3-yl)acetonitrile
Molecular Formula C₇H₅NO₃·H₂OC₈H₉NO₂C₇H₆N₂
Molecular Weight 169.14 g/mol 151.16 g/mol 118.14 g/mol
Appearance Crystalline solidLiquidOff-white solid
Boiling Point Decomposes112 °C @ 10 TorrNot available
Solubility Soluble in water and polar organic solvents like methanol and ethanol. Acetic acid can enhance solubility in organic solvents.[4]Miscible with most organic solvents.Soluble in organic solvents.
pKa Estimated acidic pKa ~3-4 (carboxylic acid)Not applicable (ester)Not applicable (nitrile)
Reactivity The α-keto acid functionality is highly reactive, suitable for condensations and cyclizations. The hydrate form can influence stability and reactivity.The ester is a versatile precursor for amides and can be hydrolyzed to the corresponding carboxylic acid.The nitrile group is a precursor to amines, amides, and carboxylic acids, though hydrolysis can require harsh conditions.

Synthetic Considerations and Impurity Profiling

A robust understanding of an intermediate's synthesis is paramount for anticipating potential impurities. A plausible and common route to 2-Oxo-2-(pyridin-3-yl)acetic acid is the oxidation of 3-acetylpyridine.

Proposed Synthesis of 2-Oxo-2-(pyridin-3-yl)acetic acid

A well-established method for the oxidation of an α-methylene group adjacent to a carbonyl is the Riley oxidation, which utilizes selenium dioxide (SeO₂).[5][6]

Synthesis of 2-Oxo-2-(pyridin-3-yl)acetic acid acetylpyridine 3-Acetylpyridine oxoacetic_acid 2-Oxo-2-(pyridin-3-yl)acetic acid acetylpyridine->oxoacetic_acid SeO₂, Dioxane/H₂O, Reflux

Caption: Proposed synthesis of 2-Oxo-2-(pyridin-3-yl)acetic acid.

This reaction, while effective, can introduce specific process-related impurities:

  • Unreacted 3-Acetylpyridine: Incomplete oxidation can lead to the presence of the starting material.

  • Over-oxidation Products: While less common for this specific transformation, harsh conditions could potentially lead to pyridine ring oxidation.

  • Selenium-containing byproducts: Trace amounts of selenium compounds may remain after workup and require specific purification steps for removal.

  • Nicotinic Acid: A potential degradation product of the pyridine ring under oxidative conditions.

Comparative Performance of Intermediates

The choice between 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate, its ester, or nitrile derivative depends on the specific synthetic transformation required.

Feature2-Oxo-2-(pyridin-3-yl)acetic acid hydrateMethyl 2-(pyridin-3-yl)acetate & 2-(pyridin-3-yl)acetonitrile
Activation The α-keto acid is already in a highly activated state for nucleophilic attack and cyclization reactions.The ester and nitrile require activation (e.g., hydrolysis, reduction) to participate in many subsequent reactions.
Reaction Scope Ideal for direct use in condensation reactions to form heterocyclic systems (e.g., quinoxalines, pyridopyrazines).Broader initial reaction scope, serving as precursors to a wider range of functional groups (amides, amines, etc.).
Handling As a crystalline solid, it is generally easier to handle and weigh accurately compared to a liquid ester. The hydrate nature requires control of storage conditions.The liquid ester can be challenging to handle on a large scale. The solid nitrile is easier to handle.
Cost-Effectiveness The additional oxidation step from a common precursor like 3-acetylpyridine may increase the cost.Synthesis from nicotinic acid or its derivatives can be more direct, potentially leading to lower cost.
Impurity Profile Impurities are primarily related to the oxidation reaction.Impurities can arise from the esterification/cyanation reactions and subsequent hydrolysis/reduction steps.

Experimental Protocols for Validation

A comprehensive validation of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate should be performed in accordance with ICH Q2(R1) guidelines.[2][7] The following protocols are representative examples.

Identification by FTIR
  • Objective: To confirm the identity of the intermediate by comparing its infrared spectrum with that of a reference standard.

  • Methodology:

    • Prepare a KBr pellet of the sample and the reference standard.

    • Acquire the IR spectrum from 4000 to 400 cm⁻¹.

    • Compare the spectra for concordance of principal absorption bands.

  • Acceptance Criteria: The major absorption bands in the sample spectrum should correspond in position and relative intensity to those in the reference standard spectrum.

Purity Assay and Impurity Determination by HPLC-UV
  • Objective: To quantify the purity of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate and to detect and quantify any process-related impurities.

  • Methodology:

    • Chromatographic Conditions (adapted from similar compound analysis): [1]

      • Column: Primesep 200, 4.6 x 250 mm, 5 µm

      • Mobile Phase: Gradient of Acetonitrile and Water with a formic acid buffer.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 270 nm

      • Injection Volume: 10 µL

      • Column Temperature: 30 °C

    • Procedure:

      • Prepare a standard solution of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate reference standard.

      • Prepare a sample solution of the batch to be tested.

      • Inject the solutions into the HPLC system.

      • Calculate the purity by area normalization and quantify impurities against a reference standard.

  • Validation Parameters:

    • Specificity: Demonstrated by the resolution of the main peak from potential impurities (e.g., 3-acetylpyridine).

    • Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).

    • Accuracy: Determined by recovery studies of spiked samples.

    • Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment) levels.

    • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established for key impurities.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) dev Develop HPLC Method (Column, Mobile Phase, etc.) spec Specificity dev->spec lin Linearity spec->lin acc Accuracy lin->acc prec Precision acc->prec loq LOQ/LOD prec->loq robust Robustness loq->robust

Caption: Workflow for HPLC method validation.

Stability Indicating Method Validation
  • Objective: To demonstrate that the analytical method can accurately measure the analyte in the presence of its degradation products.

  • Methodology:

    • Subject samples of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate to stress conditions (e.g., acid, base, oxidation, heat, light).

    • Analyze the stressed samples using the validated HPLC method.

    • Evaluate peak purity of the main peak to ensure no co-eluting degradation products.

  • Acceptance Criteria: The method should be able to separate the degradation products from the main peak, and the mass balance should be close to 100%.

Conclusion and Recommendations

2-Oxo-2-(pyridin-3-yl)acetic acid hydrate is a highly valuable intermediate due to its activated state, which is amenable to direct use in various cyclization and condensation reactions. Its primary advantage lies in its synthetic efficiency for specific target molecules. However, its alternatives, methyl 2-(pyridin-3-yl)acetate and 2-(pyridin-3-yl)acetonitrile, offer greater versatility for broader synthetic applications.

The choice of intermediate should be guided by the specific requirements of the synthetic route, considering factors such as reaction efficiency, cost, and the impurity profile. A thorough validation of the chosen intermediate, as outlined in this guide, is essential to ensure the quality and consistency of the final API. The provided experimental frameworks serve as a robust starting point for developing and validating the necessary analytical procedures in a research and development setting.

References

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • PharmD Info. (n.d.). ICH Q2 (R1) Validation of Analytical Procedures: A Step-by-Step Approach. Retrieved from [Link]

  • European Medicines Agency. (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Retrieved from [Link]

  • New Drug Approvals. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Retrieved from [Link]

  • PubChem. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Retrieved from [Link]

  • Johnson, T. C., & Marsden, S. P. (2018). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 83(22), 14164-14174. [Link]

  • Sahu, P., et al. (2022). A Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 83(8), 1836-1851. [Link]

  • ChemSrc. (n.d.). 2-OXO-2-(PYRIDIN-3-YL)ACETIC ACID | CAS#:39684-37-2. Retrieved from [Link]

  • Sharpless, K. B., & Gordon, K. M. (1976). Selenium dioxide oxidation of ketones and aldehydes. Evidence for the intermediacy of. beta. -ketoseleninic. Journal of the American Chemical Society, 98(1), 300-301. [Link]

  • Herrmann, R., & Martin, H. (1985). Oxidation of Imines by Selenium Dioxide.
  • Pharmaffiliates. (n.d.). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Retrieved from [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 14(6), 2211-2222. [Link]

  • Das, S., et al. (2022). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Molecules, 27(20), 6848. [Link]

  • Puranik, V. G. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1894. [Link]

  • PubChem. (n.d.). 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid. Retrieved from [Link]

  • Almotairy, A. M., et al. (2019). Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold. Arkivoc, 2019(6), 1-16. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide derivatives: in vitro α-glucosidase inhibition, and kinetic and molecular docking study. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 13120-39-3 | Product Name : N-(2-Pyridyl)oxamic Acid. Retrieved from [Link]

  • Yang, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 935583. [Link]

  • Yang, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 935583. [Link]

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A Researcher's Guide to Assessing the Purity of Commercial 3-Pyridylglyoxylic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Pyridylglyoxylic acid and its derivatives are pivotal intermediates in the synthesis of various pharmaceutical compounds. The purity of this starting material is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available 3-pyridylglyoxylic acid hydrate. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the generation of reliable and reproducible data.

The primary challenges in analyzing 3-pyridylglyoxylic acid hydrate lie in its polar nature, the presence of a reactive ketone group, and its existence as a hydrate, which necessitates precise determination of water content. This guide will compare and contrast several orthogonal analytical techniques to provide a holistic purity profile.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A multi-pronged approach is essential for a thorough evaluation of purity. We will explore chromatographic, spectroscopic, and titrimetric methods, each providing unique insights into the sample's composition.

High-Performance Liquid Chromatography (HPLC) for Quantification of Organic Impurities

HPLC is the cornerstone for separating and quantifying organic impurities. Due to the polar nature of 3-pyridylglyoxylic acid, reversed-phase chromatography with ion suppression is a suitable approach.[1]

Rationale for Method Selection:

  • Reversed-Phase C18 Column: A C18 column is a versatile and robust choice for the separation of a wide range of organic molecules.

  • Ion Suppression: The carboxylic acid moiety of the analyte will be ionized at neutral pH, leading to poor retention on a reversed-phase column. By acidifying the mobile phase to a pH at least two units below the pKa of the carboxylic acid, we can suppress this ionization, thereby increasing its retention and enabling effective separation from other components.[1]

  • UV Detection: The pyridine ring and the carbonyl group in 3-pyridylglyoxylic acid provide strong UV absorbance, making UV detection a sensitive and straightforward method for quantification. A detection wavelength of 210 nm is often effective for organic acids.[1][2]

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Accurately weigh approximately 10 mg of the 3-pyridylglyoxylic acid hydrate sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% orthophosphoric acid in water (Solvent A) and acetonitrile (Solvent B) can be effective.[2] A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute more non-polar impurities.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 25 °C.[1]

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.[2]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity should be used to create a calibration curve.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Inject Inject Sample Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate

Caption: Workflow for HPLC purity analysis of 3-pyridylglyoxylic acid hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be adapted for quantitative analysis (qNMR).[3][4] It provides information on the molecular structure and can help identify impurities, including residual solvents.[3][4]

Rationale for Method Selection:

  • Structural Verification: ¹H and ¹³C NMR provide a unique fingerprint of the molecule, confirming the identity of the main component. The chemical shifts and coupling patterns of the pyridine ring protons are particularly informative.[5]

  • Quantitative Analysis (qNMR): By including an internal standard with a known concentration, the absolute purity of the sample can be determined. This method is orthogonal to chromatography and does not rely on the response factor of impurities.[3][4]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh about 5-10 mg of the 3-pyridylglyoxylic acid hydrate and a similar amount of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Experiment: Standard 1D ¹H NMR.

    • Key Parameters: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic peaks of 3-pyridylglyoxylic acid and the internal standard.

    • Integrate the well-resolved peaks of both the analyte and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh_Sample Weigh Sample & Internal Standard Dissolve_NMR Dissolve in Deuterated Solvent Weigh_Sample->Dissolve_NMR Acquire Acquire ¹H NMR Spectrum Dissolve_NMR->Acquire Process Process Data (Phase, Baseline) Acquire->Process Integrate_Peaks Integrate Analyte & Standard Peaks Process->Integrate_Peaks Calculate_Purity Calculate Absolute Purity Integrate_Peaks->Calculate_Purity

Caption: Workflow for quantitative NMR (qNMR) purity analysis.

Karl Fischer Titration for Accurate Water Content Determination

As the compound is a hydrate, determining the precise water content is crucial for an accurate assessment of the active component's purity. Karl Fischer titration is the gold standard for this purpose, offering high accuracy and specificity for water.[6][7][8][9]

Rationale for Method Selection:

  • Specificity for Water: Unlike the "loss on drying" method, which measures the loss of any volatile components, Karl Fischer titration is specific to water.[7]

  • Accuracy: This technique is highly accurate for determining water content in a wide range of samples, including solids and liquids.[8][9] Both volumetric and coulometric methods are available, with coulometric being more suitable for very low water content.[7]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrument Preparation: Standardize the Karl Fischer reagent with a known amount of a water standard (e.g., sodium tartrate dihydrate).[6]

  • Sample Analysis:

    • Accurately weigh a suitable amount of the 3-pyridylglyoxylic acid hydrate sample.

    • Introduce the sample into the titration vessel containing a suitable solvent (e.g., methanol).[6][10]

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[6]

  • Calculation: The water content is calculated based on the volume of titrant consumed and the previously determined titer.

Workflow for Karl Fischer Titration

KF_Workflow cluster_prep Instrument Preparation cluster_analysis Sample Analysis cluster_calc Calculation Standardize Standardize KF Reagent Weigh_KF Weigh Sample Standardize->Weigh_KF Titrate Titrate with KF Reagent Weigh_KF->Titrate Calculate_Water Calculate % Water Content Titrate->Calculate_Water

Caption: Workflow for determining water content by Karl Fischer titration.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, often coupled with HPLC (LC-MS), is invaluable for identifying unknown impurities. By providing the mass-to-charge ratio (m/z) of the parent ion and its fragments, it allows for the elucidation of impurity structures.[11][12]

Rationale for Method Selection:

  • High Sensitivity and Specificity: MS offers exceptional sensitivity for detecting trace-level impurities and provides highly specific molecular weight information.

  • Structural Information: Fragmentation patterns obtained through tandem MS (MS/MS) can be used to deduce the structure of unknown impurities, which is crucial for understanding their potential origin and impact.[11]

Thermogravimetric Analysis (TGA) for Characterizing Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature.[13] For a hydrated compound, TGA can provide information on the loss of water and the thermal stability of the anhydrous material.[13][14]

Rationale for Method Selection:

  • Hydrate Characterization: The thermogram will show a distinct weight loss step corresponding to the dehydration of the sample, which can be used to estimate the water content.[13]

  • Thermal Stability: TGA reveals the decomposition temperature of the compound, which is important for understanding its stability under various processing and storage conditions.[14]

Comparative Analysis of Commercial Samples

To illustrate the application of these methods, let's consider a hypothetical comparison of three commercial batches of 3-pyridylglyoxylic acid hydrate.

Table 1: Comparative Purity Analysis of Commercial 3-Pyridylglyoxylic Acid Hydrate Batches

ParameterMethodBatch ABatch BBatch C
Purity (Area %) HPLC99.5%98.2%99.8%
Purity (qNMR) ¹H NMR99.3%97.9%99.6%
Water Content Karl Fischer8.5%9.2%8.3%
Major Impurity (by LC-MS) LC-MSUnidentified (m/z 168)Nicotinic Acid (m/z 124)None detected > 0.05%
Decomposition Temp. TGA155 °C152 °C156 °C

Discussion of Hypothetical Results:

  • Batch C demonstrates the highest purity across all analytical methods, with low water content and no significant impurities detected.

  • Batch B shows lower purity by both HPLC and qNMR, with the presence of nicotinic acid identified by LC-MS. This suggests a potential issue in the manufacturing process, possibly related to oxidation. The slightly higher water content could also contribute to the lower purity of the active component.

  • Batch A has good purity but contains an unidentified impurity. Further investigation using MS/MS would be necessary to elucidate its structure and assess its potential impact.

Conclusion

A comprehensive assessment of the purity of commercial 3-pyridylglyoxylic acid hydrate requires the application of multiple, orthogonal analytical techniques. HPLC provides robust quantification of organic impurities, while qNMR offers an independent measure of absolute purity and structural confirmation. Karl Fischer titration is indispensable for accurate water content determination, and LC-MS is a powerful tool for identifying unknown impurities. TGA provides valuable information on thermal stability and hydration. By employing this multi-faceted approach, researchers can confidently select high-purity starting materials, ensuring the integrity and success of their synthetic endeavors.

References

  • Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. [Link]

  • Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis. [Link]

  • Pacific BioLabs. Karl Fischer Moisture Analysis. [Link]

  • American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

  • Wrobel, K., Corrales Escobosa, A. R., Acevedo-Aguilar, F. J., Donis, I. E., & Wrobel, K. (2025). Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group. New Journal of Chemistry. [Link]

  • Wrobel, K., Corrales Escobosa, A. R., Acevedo-Aguilar, F. J., Donis, I. E., & Wrobel, K. (2025). Mass spectrometric study on the reaction of glyoxylic acid with chemically protected lysine at the α-amine group. New Journal of Chemistry. [Link]

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  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. [Link]

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  • Al-Majed, A. A., Al-Zoman, N. Z., & Belal, F. F. (2016). Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazolidine reaction. Journal of the Brazilian Chemical Society, 27(8), 1431–1437. [Link]

  • ResearchGate. Thermogravimetric analysis (TGA) of the H þ form of hydrated bentonite between. [Link]

  • MDPI. (2024, May 9). Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. [Link]

  • L'Abbate, N., Lattanzio, V., & Ciannarella, V. (1988). High-performance liquid chromatographic determination of glyoxylic acid in urine. Journal of Chromatography B: Biomedical Sciences and Applications, 431, 186–191. [Link]

  • Google Patents. CN101451980B - High performance liquid chromatography method for detecting glyoxal, glyoxylic acid and acetaldehyde.
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  • NIH. (2024, October 18). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. [Link]

  • ResearchGate. (2022, April 6). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. [Link]

  • PubMed Central. (2022, April 6). Accurate Quantum Chemical Spectroscopic Characterization of Glycolic Acid: A Route Toward its Astrophysical Detection. [Link]

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  • MDPI. (2023, October 13). Crystal Structure and Spectroscopic Analysis of 3-Diethoxyphosphoryl-28-[1-(1-deoxy-β-D-glucopyranosyl)-1H-1,2,3-triazol-4-yl]carbonylbetulin. [Link]

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cross-validation of different analytical techniques for Oxo(3-pyridinyl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Oxo(3-pyridinyl)acetic acid hydrate: A Multi-Technique Approach

This guide provides a comprehensive framework for the analytical cross-validation of this compound, a compound of interest for researchers and professionals in drug development and chemical synthesis. We move beyond mere protocol listings to offer a narrative grounded in scientific causality, ensuring that each analytical step contributes to a holistic and trustworthy characterization of the molecule. The integration of orthogonal techniques is not merely a suggestion but a mandatory process for building a robust, self-validating analytical package.

The Imperative of Cross-Validation

The Analytical Workflow: An Integrated Strategy

A robust analytical workflow ensures that data from each technique builds upon the last, creating a comprehensive and validated profile of the analyte. The following diagram illustrates the logical progression of experiments designed to systematically characterize this compound.

Caption: Integrated workflow for the analytical cross-validation of this compound.

Core Analytical Techniques: Protocols and Insights

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Expertise & Experience: HPLC is the cornerstone for assessing the purity of organic compounds. However, the high polarity of Oxo(3-pyridinyl)acetic acid presents a retention challenge on standard C18 reversed-phase columns.[1][2] Such compounds often elute near the solvent front, leading to poor resolution from solvent-related peaks and other polar impurities.[3][4] To overcome this, our protocol employs a stationary phase with enhanced polar retention capabilities and carefully controls the mobile phase pH to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.

Experimental Protocol:

  • Instrumentation: HPLC system with UV-Vis detector.

  • Column: Ascentis RP-Amide (15 cm x 4.6 mm, 5 µm) or equivalent polar-modified C18 column.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic pH ensures the carboxylic acid is protonated.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 50% B

    • 15-17 min: Hold at 50% B

    • 17-18 min: Return to 5% B

    • 18-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm. This wavelength is chosen based on the UV absorbance of the pyridine ring.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in Mobile Phase A at a concentration of approximately 0.5 mg/mL.

Trustworthiness: The protocol's trustworthiness is established by including a re-equilibration step to ensure consistent retention times between injections and by using an acidic modifier to maintain a stable chemical form of the analyte on-column. Peak purity can be further assessed using a photodiode array (PDA) detector.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation

Expertise & Experience: While HPLC-UV provides quantitative purity data, it does not confirm molecular identity. Coupling LC to a mass spectrometer provides definitive molecular weight information. Electrospray ionization (ESI) is the technique of choice for this polar, protic molecule. We expect to see the protonated molecular ion [M+H]⁺ in positive ion mode, where M is the anhydrous form of the molecule.[6]

Experimental Protocol:

  • Instrumentation: LC-MS system with an ESI source.

  • LC Method: Utilize the same HPLC method as described in Section 3.1 to ensure a direct correlation between the UV and MS peaks.

  • MS Parameters:

    • Ionization Mode: ESI, Positive.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas (N₂): 10 L/min at 300 °C.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak and identify the m/z corresponding to the [M+H]⁺ of anhydrous Oxo(3-pyridinyl)acetic acid (C₇H₅NO₃, MW = 151.12 g/mol ). The expected ion would be at m/z 152.03.[7]

Trustworthiness: The protocol is self-validating because the retention time of the mass signal must match the retention time of the UV signal from the HPLC analysis, confirming that the peak being quantified is indeed the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Expertise & Experience: NMR spectroscopy is unparalleled for determining the precise covalent structure of an organic molecule.[8][9] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR does the same for carbon atoms.[10] For this compound, we expect to see distinct signals for the protons on the pyridine ring and a characteristic signal for the water of hydration. Using a deuterated solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable protons (from the carboxylic acid and water), which would be lost in D₂O.

Experimental Protocol:

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Data Analysis:

    • ¹H NMR: Correlate the chemical shifts, integrations, and coupling patterns to the protons of the pyridine ring and the water molecule.

    • ¹³C NMR: Identify the carbonyl carbons (keto and acid) and the carbons of the pyridine ring.

Trustworthiness: The combination of ¹H and ¹³C NMR data must be fully consistent with the proposed structure. Advanced 2D NMR experiments (like COSY and HSQC) can be employed if the 1D spectra are ambiguous, providing an even higher level of structural confirmation.[11]

Thermal Analysis (TGA/DSC): Quantifying Water of Hydration

Expertise & Experience: Thermal techniques are essential for characterizing hydrated pharmaceutical materials.[12][13] Thermogravimetric Analysis (TGA) measures changes in mass with temperature, providing a direct quantification of volatile components like water.[14] Differential Scanning Calorimetry (DSC) measures the heat flow associated with thermal transitions, such as dehydration (an endothermic event).

Experimental Protocol:

  • Instrumentation: Simultaneous TGA/DSC instrument.

  • Sample Preparation: Place 5-10 mg of the sample in an open aluminum pan.

  • TGA/DSC Program:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 250 °C at a rate of 10 °C/min.

  • Data Analysis:

    • TGA: Measure the percentage mass loss in the dehydration step. Calculate the number of moles of water per mole of the anhydrous compound. For a monohydrate (C₇H₅NO₃·H₂O, MW = 169.13 g/mol ), the expected water content is (18.02 / 169.13) * 100% = 10.65%.

    • DSC: Identify the endothermic peak corresponding to the dehydration event observed in the TGA. Note the onset temperature and enthalpy of this transition.

Trustworthiness: The results from TGA and DSC are corroborative. A mass loss step in the TGA curve should correspond directly to an endothermic peak in the DSC curve, confirming that the mass loss is due to a phase transition (dehydration) and not decomposition.[15]

Powder X-Ray Diffraction (PXRD): Crystalline Form Fingerprinting

Expertise & Experience: Every crystalline solid has a unique PXRD pattern, which serves as a definitive fingerprint of its specific crystal lattice structure.[16] This technique is crucial for identifying the solid-state form and distinguishing the hydrate from any potential anhydrous or polymorphic forms.[17][18] The presence of a sharp, well-defined pattern confirms the material is crystalline.

Experimental Protocol:

  • Instrumentation: Powder X-ray diffractometer.

  • X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

  • Sample Preparation: Gently pack the powder sample onto a zero-background sample holder.

  • Scan Parameters:

    • Scan Range (2θ): 5° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 2°/min.

  • Data Analysis: Record the positions (in degrees 2θ) and relative intensities of the characteristic diffraction peaks. This pattern is the unique fingerprint of the crystalline hydrate.

Trustworthiness: The PXRD pattern must be reproducible for different batches of material claimed to be the same crystalline form. Any significant change in the peak positions or the appearance of new peaks would indicate a different solid form, warranting further investigation.

Data Summary and Cross-Validation

The power of this multi-technique approach lies in the synthesis of the data. Each result validates the others, building a comprehensive and irrefutable analytical profile.

Analytical Technique Parameter Measured Information Gained for this compound
HPLC-UV Chromatographic PurityProvides quantitative purity (e.g., >99.5%) and detects related substance impurities.
LC-MS Mass-to-Charge RatioConfirms the molecular weight of the anhydrous molecule (m/z 152.03 for [M+H]⁺).
NMR Spectroscopy Nuclear Spin TransitionsUnambiguously confirms the covalent structure and connectivity of the organic moiety.
Thermogravimetric Analysis (TGA) Mass Change vs. TemperatureQuantifies the water of hydration (e.g., ~10.7% for a monohydrate).
Differential Scanning Calorimetry (DSC) Heat Flow vs. TemperatureIdentifies the temperature and enthalpy of the dehydration event.
Powder X-Ray Diffraction (PXRD) X-ray ScatteringProvides a unique crystalline "fingerprint" of the specific hydrate form.

References

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Resolian. Retrieved from [Link]

  • PerkinElmer. (2023, December 8). Strategies to Enable and Simplify HPLC Polar Compound Separation. Separation Science. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific. Retrieved from [Link]

  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Ristić, A. (2016). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Molecules, 21(11), 1493. Retrieved from [Link]

  • PerkinElmer. (n.d.). Characterization of Water of Hydration of Pharmaceuticals Using the Pyris 6 DSC. Thermal Support. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Thermal Analysis of Pharmaceutical Materials. Retrieved from [Link]

  • Craig, D. Q. M., & Reading, M. (Eds.). (2007). Thermal Analysis of Pharmaceuticals. CRC Press.
  • Strohmeier, M., et al. (2006). Physical, Crystallographic, and Spectroscopic Characterization of a Crystalline Pharmaceutical Hydrate: Understanding the Role of Water. Crystal Growth & Design, 6(8), 1882–1892. Retrieved from [Link]

  • Scherer, C., et al. (2009). A sample cell to study hydrate formation with x-ray scattering. Review of Scientific Instruments, 80(2), 026101. Retrieved from [Link]

  • Liu, H. B., Chen, Y., & Zhang, X. C. (2007). Characterization of anhydrous and hydrated pharmaceutical materials with THz time-domain spectroscopy. Journal of Pharmaceutical Sciences, 96(4), 927–934. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B, 805(2), 217-225. Retrieved from [Link]

  • Sakamoto, S., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 33(8), 1492–1498. Retrieved from [Link]

  • Sakamoto, S., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Ciesielski, W., & Zbicinski, I. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. International Journal of Molecular Sciences, 24(11), 9279. Retrieved from [Link]

  • Kumar, A., & Singh, R. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(2), 855-861. Retrieved from [Link]

  • Sakamoto, S., et al. (2022). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

  • LabRulez. (n.d.). Analysis of Pyridine. LabRulez LCMS. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Scilit. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Oxo(3-pyridinyl)acetic acid (C7H5NO3). Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridineacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103242222A - Preparation method of 3-pyridineacetic acid hydrochloride.
  • Jones, C. D., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Omega, 7(43), 38785–38794. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2-Oxo-2-(pyridin-3-yl)acetic acid hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxo-2-(pyridin-3-yl)acetic acid, also known as 3-pyridylglyoxylic acid, and its hydrate form are valuable building blocks in medicinal chemistry and drug discovery. The presence of the pyridine ring, a common motif in pharmaceuticals, coupled with the α-keto acid functionality, makes it a versatile intermediate for the synthesis of a variety of heterocyclic compounds and potential therapeutic agents. This guide provides a comparative analysis of the primary synthetic routes to 2-oxo-2-(pyridin-3-yl)acetic acid hydrate, offering in-depth technical details, experimental protocols, and a discussion of the advantages and disadvantages of each approach to aid researchers in selecting the most suitable method for their specific needs.

Overview of Synthetic Strategies

The synthesis of 2-oxo-2-(pyridin-3-yl)acetic acid hydrate can be broadly categorized into three main approaches, each with its own set of merits and challenges. This guide will delve into the specifics of:

  • Oxidation of 3-Acetylpyridine: A direct approach involving the oxidation of a readily available starting material.

  • Acylation of a Pyridine-3-yl Nucleophile: A convergent strategy utilizing the reaction of a 3-pyridyl organometallic reagent with an oxalate derivative.

  • Hydrolysis of a Cyanohydrin Precursor: A multi-step route commencing from 3-pyridinecarboxaldehyde.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: Oxidation of 3-Acetylpyridine

This route leverages the commercially available and relatively inexpensive 3-acetylpyridine as the starting material. The core of this strategy lies in the selective oxidation of the methyl group of the acetyl moiety to a carboxylic acid, yielding the desired α-keto acid.

Reaction Pathway

Route_1 Start 3-Acetylpyridine Product 2-Oxo-2-(pyridin-3-yl)acetic acid Start->Product Oxidation Oxidant Oxidizing Agent (e.g., Selenium Dioxide) Oxidant->Product

Caption: Oxidation of 3-acetylpyridine to the target α-keto acid.

Key Considerations and Experimental Insights

The primary challenge in this route is achieving selective oxidation of the methyl group without affecting the pyridine ring.

  • Choice of Oxidant:

    • Selenium Dioxide (SeO₂): This is a classic reagent for the oxidation of α-methyl and methylene groups of ketones to the corresponding α-dicarbonyl compounds, a transformation known as the Riley oxidation.[1][2] The reaction is typically carried out in a solvent like dioxane or acetic acid at elevated temperatures. While effective, selenium dioxide and its byproducts are toxic and require careful handling and disposal.

    • Potassium Permanganate (KMnO₄): A powerful and inexpensive oxidizing agent, KMnO₄ can oxidize alkyl side chains on aromatic rings.[3][4] However, the reaction conditions must be carefully controlled (e.g., pH, temperature) to prevent over-oxidation and cleavage of the pyridine ring, which is susceptible to degradation under harsh oxidative conditions.[5][6]

Representative Protocol: Selenium Dioxide Oxidation of 3-Acetylpyridine

Materials:

  • 3-Acetylpyridine

  • Selenium Dioxide (SeO₂)

  • Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-acetylpyridine (1.0 eq) in anhydrous dioxane.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the precipitated selenium metal.

  • Dilute the filtrate with water and adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH ~2-3 with concentrated hydrochloric acid.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization to afford 2-oxo-2-(pyridin-3-yl)acetic acid hydrate.

Advantages and Disadvantages of Route 1
Advantages Disadvantages
Short and direct route from a common starting material.Use of toxic selenium dioxide requires special handling and waste disposal.
Potentially cost-effective for large-scale synthesis.Risk of over-oxidation and low yields with less selective oxidants like KMnO₄.
Optimization of reaction conditions can be challenging to achieve high selectivity.

Route 2: Acylation of a Pyridine-3-yl Nucleophile

This convergent approach involves the formation of a 3-pyridyl organometallic species, which then acts as a nucleophile to attack an oxalate derivative, typically diethyl oxalate. The resulting α-keto ester is subsequently hydrolyzed to the target acid.

Reaction Pathway

Route_2 Start 3-Halopyridine (e.g., 3-Bromopyridine) Grignard 3-Pyridylmagnesium halide Start->Grignard Grignard Formation Grignard_Formation Mg, THF Grignard_Formation->Grignard Keto_Ester Ethyl 2-oxo-2-(pyridin-3-yl)acetate Grignard->Keto_Ester Oxalate Diethyl Oxalate Oxalate->Keto_Ester Product 2-Oxo-2-(pyridin-3-yl)acetic acid Keto_Ester->Product Hydrolysis Hydrolysis Acid or Base Hydrolysis Hydrolysis->Product

Caption: Synthesis via Grignard reaction with diethyl oxalate followed by hydrolysis.

Key Considerations and Experimental Insights
  • Formation of the 3-Pyridyl Grignard Reagent: The preparation of Grignard reagents from halopyridines can be challenging due to the basicity of the pyridine nitrogen and potential side reactions.[7][8] The use of activated magnesium (e.g., Rieke magnesium) or a halogen-metal exchange with a pre-formed Grignard reagent (e.g., isopropylmagnesium chloride) can improve the yield and reliability of this step.

  • Reaction with Diethyl Oxalate: This reaction is generally efficient for the synthesis of α-keto esters.[9] It is crucial to perform the reaction at low temperatures (e.g., -78 °C) to prevent the addition of a second equivalent of the Grignard reagent to the ketone functionality of the product.

  • Hydrolysis: The final step is a standard ester hydrolysis, which can be achieved under either acidic or basic conditions.

Representative Protocol: Grignard Reaction and Hydrolysis

Part A: Synthesis of Ethyl 2-oxo-2-(pyridin-3-yl)acetate

Materials:

  • 3-Bromopyridine

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl oxalate

Procedure:

  • In an oven-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), place magnesium turnings (1.2 eq) and a small crystal of iodine.

  • Add a small amount of a solution of 3-bromopyridine (1.0 eq) in anhydrous THF to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

  • Once the reaction has started, add the remaining 3-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.

  • In a separate flask, prepare a solution of diethyl oxalate (1.1 eq) in anhydrous THF and cool it to -78 °C.

  • Slowly add the freshly prepared 3-pyridylmagnesium bromide solution to the cooled diethyl oxalate solution via cannula.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl 2-oxo-2-(pyridin-3-yl)acetate.

Part B: Hydrolysis to 2-Oxo-2-(pyridin-3-yl)acetic acid

Materials:

  • Ethyl 2-oxo-2-(pyridin-3-yl)acetate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 2-oxo-2-(pyridin-3-yl)acetate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Remove the THF under reduced pressure.

  • Wash the aqueous solution with diethyl ether.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-oxo-2-(pyridin-3-yl)acetic acid hydrate.

Advantages and Disadvantages of Route 2
Advantages Disadvantages
Convergent and generally high-yielding route.Preparation of the 3-pyridyl Grignard reagent can be technically challenging.
Avoids the use of highly toxic reagents like SeO₂.Requires strictly anhydrous conditions for the Grignard reaction.
The intermediate α-keto ester can be isolated and purified.The cost of the starting 3-halopyridine may be higher than 3-acetylpyridine.

Route 3: From 3-Pyridinecarboxaldehyde via Cyanohydrin

This multi-step synthesis starts with the readily available 3-pyridinecarboxaldehyde. The key steps involve the formation of a cyanohydrin, followed by its hydrolysis to the target α-keto acid.

Reaction Pathway

Route_3 Start 3-Pyridinecarboxaldehyde Cyanohydrin 2-Hydroxy-2-(pyridin-3-yl)acetonitrile Start->Cyanohydrin Cyanohydrin Formation Cyanide NaCN, H+ Cyanide->Cyanohydrin Product 2-Oxo-2-(pyridin-3-yl)acetic acid Cyanohydrin->Product Hydrolysis Hydrolysis Acid Hydrolysis (e.g., HCl, H₂O, heat) Hydrolysis->Product

Caption: Synthesis from 3-pyridinecarboxaldehyde via a cyanohydrin intermediate.

Key Considerations and Experimental Insights
  • Cyanohydrin Formation: This is a standard reaction, but it involves the use of highly toxic cyanide salts.[10] The reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Hydrolysis of the Cyanohydrin: The hydrolysis of the cyanohydrin to the α-keto acid is a critical step. Acid-catalyzed hydrolysis of both the nitrile and the secondary alcohol can lead to the desired product. It is also possible that an intermediate α-hydroxy acid is formed, which would then require a subsequent oxidation step.[11][12]

Representative Protocol: Cyanohydrin Formation and Hydrolysis

Part A: Synthesis of 2-Hydroxy-2-(pyridin-3-yl)acetonitrile

Materials:

  • 3-Pyridinecarboxaldehyde

  • Sodium cyanide (NaCN)

  • Sodium bisulfite (NaHSO₃)

  • Water

  • Diethyl ether

Procedure:

  • In a flask, prepare a solution of sodium bisulfite (1.1 eq) in water and cool it in an ice bath.

  • Slowly add 3-pyridinecarboxaldehyde (1.0 eq) to the bisulfite solution with stirring.

  • In a separate flask, dissolve sodium cyanide (1.1 eq) in water.

  • Slowly add the sodium cyanide solution to the aldehyde-bisulfite adduct mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Extract the product with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-hydroxy-2-(pyridin-3-yl)acetonitrile.

Part B: Hydrolysis to 2-Oxo-2-(pyridin-3-yl)acetic acid

Materials:

  • 2-Hydroxy-2-(pyridin-3-yl)acetonitrile

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask, combine 2-hydroxy-2-(pyridin-3-yl)acetonitrile (1.0 eq) with a mixture of concentrated hydrochloric acid and water.

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and neutralize with a suitable base (e.g., sodium carbonate) to pH ~3-4.

  • The product may precipitate upon cooling and neutralization. If so, collect the solid by vacuum filtration.

  • If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization.

Advantages and Disadvantages of Route 3
Advantages Disadvantages
Starts from an inexpensive and readily available aldehyde.Involves the use of highly toxic sodium cyanide, requiring stringent safety measures.
The hydrolysis step may require harsh conditions and optimization to achieve good yields.
Potential for side reactions during hydrolysis.

Comparative Summary of Synthetic Routes

Parameter Route 1: Oxidation of 3-Acetylpyridine Route 2: Acylation of a Pyridine-3-yl Nucleophile Route 3: From 3-Pyridinecarboxaldehyde via Cyanohydrin
Starting Material Cost Low to moderateModerate to highLow
Number of Steps 12 (Grignard formation and reaction, then hydrolysis)2 (Cyanohydrin formation, then hydrolysis)
Key Reagents Selenium dioxide or Potassium permanganateMagnesium, Diethyl oxalateSodium cyanide, Hydrochloric acid
Safety Concerns High (toxic selenium compounds) or moderate (strong oxidant)Moderate (pyrophoric Grignard reagent, anhydrous conditions)High (highly toxic cyanide)
Scalability Potentially scalable, but waste disposal for selenium is a concern.Scalable, but requires careful control of the Grignard reaction.Scalable with appropriate engineering controls for handling cyanide.
Overall Yield Variable, depends heavily on the selectivity of the oxidation.Generally good to high.Moderate to good, dependent on the efficiency of the hydrolysis step.
Ease of Execution Moderate, requires careful control of reaction conditions.Technically demanding due to the Grignard reagent preparation.Moderate, but requires extreme caution with cyanide.

Conclusion and Recommendations

The choice of the optimal synthetic route to 2-oxo-2-(pyridin-3-yl)acetic acid hydrate depends on the specific requirements of the researcher, including scale, available equipment, cost considerations, and safety protocols.

  • For small-scale laboratory synthesis where the primary goal is rapid access to the material , Route 2 (Acylation of a Pyridine-3-yl Nucleophile) often provides the most reliable and high-yielding approach, provided the researcher is proficient in handling Grignard reagents and anhydrous reaction conditions.

  • For larger-scale production where cost is a major driver , Route 1 (Oxidation of 3-Acetylpyridine) may be more attractive due to the low cost of the starting material. However, significant process development would be required to optimize the oxidation step for high selectivity and to manage the waste stream, particularly if selenium dioxide is used.

  • Route 3 (From 3-Pyridinecarboxaldehyde via Cyanohydrin) presents a viable alternative, especially if 3-pyridinecarboxaldehyde is a more readily available or cheaper starting material than 3-acetylpyridine or 3-halopyridines. The major drawback is the inherent toxicity of cyanide, which may make this route less desirable in many laboratory settings without specialized safety infrastructure.

Ultimately, a thorough risk assessment and consideration of the available resources should guide the final decision on the synthetic strategy.

References

  • BenchChem. (n.d.). Experimental Procedure for Grignard Reaction with 3-Bromo-2-chloropyridine.
  • ResearchGate. (n.d.). The preparation of pyridine derivatives from halogenopyridines by means of the grignard reaction III. Application of the reaction to 3-bromopyridine.
  • ResearchGate. (n.d.).
  • EvitaChem. (n.d.). Buy 2-Hydroxy-2-(pyridin-3-YL)acetonitrile (EVT-3485038) | 17604-74-9.
  • FHNW. (n.d.).
  • Wikipedia. (2023).
  • RSC Publishing. (2019).
  • Google Patents. (1938). Oxidation of alkyl pyridines and alkyl quinolines. US2109954A.
  • Chemistry LibreTexts. (2023).
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  • Asian Journal of Chemistry. (2007).
  • PubMed. (n.d.).

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A Comparative Guide to the Performance of 3-Pyridylglyoxylic Acid Hydrate in Diverse Reaction Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. Among the vast arsenal of bifunctional reagents, α-ketoacids stand out for their versatility. This guide provides an in-depth technical comparison of 3-pyridylglyoxylic acid hydrate, a heterocyclic α-ketoacid, and its performance in various reaction systems. We will delve into its reactivity, benchmark it against common alternatives, and provide actionable experimental data to inform your synthetic strategies.

Introduction: The Strategic Advantage of the Pyridyl Moiety

3-Pyridylglyoxylic acid hydrate is a valuable reagent that combines the reactivity of a glyoxylic acid with the pharmacologically significant pyridine ring. The pyridine nitrogen introduces a basic handle, a potential coordination site for metals, and a hydrogen bond acceptor, which can influence the biological activity and pharmacokinetic properties of the final molecule. Its hydrated form is a stable, crystalline solid that is convenient to handle.

The core of its reactivity lies in the adjacent ketone and carboxylic acid functionalities. This arrangement allows it to participate in a variety of transformations, most notably in multicomponent reactions (MCRs) that enable the rapid construction of complex molecular scaffolds.

Performance in Multicomponent Reactions: A Comparative Analysis

Multicomponent reactions are a cornerstone of modern synthetic and medicinal chemistry, prized for their efficiency and atom economy. 3-Pyridylglyoxylic acid hydrate is a competent substrate in several key MCRs, although its performance can be context-dependent.

The Ugi and Passerini Reactions: Gateways to Peptidomimetics and α-Acyloxy Amides

The Ugi and Passerini reactions are powerful tools for the synthesis of peptidomimetics and α-acyloxy amides, respectively.[1][2] While the general substrate scope for these reactions is broad, the electronic nature of the aldehyde or ketone component can significantly impact reaction efficiency.

Comparative Performance:

In the context of these reactions, 3-pyridylglyoxylic acid can be viewed as a heterocyclic analogue of phenylglyoxylic acid. The electron-withdrawing nature of the pyridine ring is expected to enhance the electrophilicity of the ketone carbonyl, potentially accelerating the initial nucleophilic attack by the isocyanide or amine.

ReagentReaction TypeTypical YieldsKey Observations
3-Pyridylglyoxylic Acid Hydrate Passerini/UgiModerate to GoodThe basicity of the pyridine nitrogen can sometimes lead to side reactions or complicate purification. However, it offers a valuable handle for further functionalization or for tuning solubility and biological activity.
Phenylglyoxylic Acid Passerini/UgiGood to ExcellentGenerally considered a robust and high-yielding substrate. It serves as a good benchmark for comparison.
Pyruvic Acid Passerini/UgiVariableThe smaller steric profile can be advantageous, but the enolizable proton can lead to side reactions.

Experimental Insight: When employing 3-pyridylglyoxylic acid hydrate in Ugi or Passerini reactions, it is crucial to carefully select the solvent and reaction temperature. Aprotic solvents are generally preferred for the Passerini reaction to favor the concerted mechanism.[1] For the Ugi reaction, polar solvents like methanol are common.

Experimental Protocol: A Representative Passerini Reaction

A general procedure for a Passerini three-component reaction is as follows:

  • To a solution of the carboxylic acid (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add the aldehyde or ketone (1.0 eq).

  • Add the isocyanide (1.0 eq) to the mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired α-acyloxy amide.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of 3-pyridylglyoxylic acid hydrate makes it an attractive starting material for the synthesis of various heterocyclic systems. The pyridine ring itself can be a part of a larger fused heterocyclic system, or it can be a substituent on a newly formed ring.

Logical Workflow for Heterocycle Synthesis:

Caption: Workflow for the synthesis of pyridyl-substituted heterocycles.

Comparative Discussion:

While specific yield data for the use of 3-pyridylglyoxylic acid hydrate in a wide array of heterocyclic syntheses is not abundantly available in the literature, we can extrapolate its potential performance based on the reactivity of similar α-ketoacids.

  • In reactions with 1,2-dinucleophiles (e.g., hydrazines, o-phenylenediamines): 3-Pyridylglyoxylic acid hydrate can be expected to form pyridyl-substituted quinoxalines or other related fused heterocycles. The reaction would proceed via initial condensation with one nucleophilic group, followed by intramolecular cyclization. The pyridine moiety's electronic effect would be a key determinant of the reaction rate.

  • In the synthesis of pyran-fused systems: Multicomponent reactions involving an active methylene compound, an aldehyde (in this case, the keto-acid can be considered a precursor), and another nucleophile can lead to complex heterocyclic systems.[3]

Mechanistic Considerations

Understanding the reaction mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Passerini Reaction Mechanism: The reaction is believed to proceed through a concerted or ionic pathway depending on the solvent. In aprotic solvents, a trimolecular, concerted mechanism is often proposed. In polar solvents, an ionic mechanism involving a nitrilium intermediate is more likely.[1]

Passerini Reaction Mechanism Reactants Aldehyde/Ketone + Carboxylic Acid + Isocyanide Intermediate Nitrilium Intermediate (in polar solvents) Reactants->Intermediate Nucleophilic attack Product α-Acyloxy Amide Intermediate->Product Acyl transfer

Caption: Simplified mechanism of the Passerini reaction.

Conclusion and Future Outlook

3-Pyridylglyoxylic acid hydrate is a versatile building block with significant potential in the synthesis of complex, nitrogen-containing molecules for pharmaceutical and materials science applications. While it demonstrates competence in key multicomponent reactions, its performance should be carefully evaluated against more conventional α-ketoacids, taking into account the desired properties of the final product. The presence of the pyridine ring offers both advantages, in terms of potential biological interactions and further functionalization, and challenges, such as potential side reactions and purification complexities.

Future research should focus on a more systematic evaluation of 3-pyridylglyoxylic acid hydrate in a broader range of reaction systems, with detailed reporting of yields and direct comparisons with other glyoxylic acid derivatives. This will enable chemists to make more informed decisions when selecting this promising reagent for their synthetic endeavors.

References

  • Ugi, I., Lohberger, S., & Karl, R. (2011). The Ugi reaction. In Comprehensive Organic Synthesis (pp. 1083-1109). Pergamon.
  • Passerini, M. (1921). Sopra gli isonitrili (I). Composto del p-isonitril-azobenzolo con acetone ed acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
  • Zhu, J., & Wang, Q. (Eds.). (2015). Multicomponent reactions in organic synthesis. John Wiley & Sons.
  • Domling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Cioc, R. C., Ruijter, E., & Orru, R. V. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975.
  • Akritopoulou-Zanze, I. (2017). Applications of multicomponent reactions in drug discovery. Future medicinal chemistry, 9(3), 305-321.
  • de Andrade, C. K. Z., & Alves, M. B. (2017). Environmentally friendly multicomponent reactions. Current Opinion in Green and Sustainable Chemistry, 5, 53-58.
  • Maddila, S., Gorle, S., Singh, M., Lavanya, P., & Jonnalagadda, S. B. (2016). Synthesis of pyrano [2, 3-c] pyrazole derivatives using Mn/ZrO2 as a heterogeneous catalyst under ultrasound irradiation. Ultrasonics sonochemistry, 33, 159-165.
  • Shaabani, A., Ghasemi, E., & Ghadami, B. (2016). Recent progress of multicomponent reactions in Iran. Molecular diversity, 20(1), 295-329.
  • Banfi, L., & Riva, R. (2005). The Passerini reaction. Organic Reactions, 65, 1.

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A Comparative Guide to Establishing a High-Purity Reference Standard for Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and establishment of Oxo(3-pyridinyl)acetic acid hydrate as a chemical reference standard. In the landscape of pharmaceutical development and quality control, a reference standard is not merely a "pure" substance; it is a highly characterized material against which future batches of active pharmaceutical ingredients (APIs), intermediates, or impurities are measured.[1][2] The validity of quantitative assays, impurity profiling, and identification tests hinges directly on the quality of the reference standard used.[1][3]

This document outlines the necessary orthogonal analytical methodologies required to fully characterize a candidate material. We will compare the rigorous data package required for a Candidate Reference Standard with that of a typical, less-characterized In-house Batch , demonstrating why the former is essential for robust, reproducible, and scientifically valid analytical measurements.

The Imperative for a Well-Characterized Reference Standard

According to the United States Pharmacopeia (USP) and the U.S. Food and Drug Administration (FDA), a reference standard must be a "highly purified compound that is well characterized".[1][4] This characterization goes beyond a simple purity value; it encompasses a holistic understanding of the molecule's identity, the nature and quantity of any impurities (organic, inorganic, and residual solvents), and its physical properties, such as water content and thermal behavior.[2]

The fundamental reason for this rigor is causality: an inaccurately characterized standard will introduce a proportional error into every measurement it is used for. An unknown impurity in the standard could lead to the underestimation of that same impurity in a production batch, while an incorrect water content value would skew potency (assay) calculations. Therefore, the establishment of a reference standard is a self-validating process where multiple, independent analytical techniques converge to confirm the material's quality.

Orthogonal Analytical Approach: A Workflow for Confidence

To establish a reference standard, a battery of tests using different scientific principles is employed. This orthogonal approach ensures that a potential weakness in one method is compensated for by the strength of another, providing a complete and trustworthy characterization.

G Workflow for Establishing a Reference Standard cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Certification & Comparison Purification Final Purification (e.g., Recrystallization) Drying Controlled Drying/ Hydrate Formation Purification->Drying Identity Structural Identity (NMR, MS, FTIR) Drying->Identity Purity Purity & Impurities (HPLC, GC-HS) Drying->Purity Water Water Content (Karl Fischer, TGA) Drying->Water Inorganic Inorganic Impurities (Residue on Ignition) Drying->Inorganic MassBalance Mass Balance Assay Calculation Identity->MassBalance Purity->MassBalance Water->MassBalance Inorganic->MassBalance Comparison Data Comparison (vs. In-house Batch) MassBalance->Comparison Certification Certification & Documentation MassBalance->Certification Comparison->Certification

Caption: High-level workflow for the preparation and certification of a reference standard.

Structural Elucidation and Identity Confirmation

The first step is to unequivocally confirm the chemical structure of this compound. This is foundational; without confirmed identity, any purity or potency value is meaningless.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the structure of organic molecules by providing detailed information about the environment of atoms.[5][6] We employ both ¹H and ¹³C NMR to build a complete picture.

  • ¹H NMR: Confirms the number and connectivity of protons. For Oxo(3-pyridinyl)acetic acid, we expect to see distinct signals corresponding to the protons on the pyridine ring and the methylene group.

  • ¹³C NMR: Provides a signal for each unique carbon atom in the molecule, confirming the carbon skeleton.[5]

Why this is critical: NMR provides an atomic-level confirmation of the structure, which is far more specific than techniques that only confirm molecular weight or functional groups.[7][8][9]

Mass Spectrometry (MS)

MS measures the mass-to-charge ratio of ions, providing a precise molecular weight and valuable fragmentation data that can further support structural confirmation.[10] For a pyridine derivative, the fragmentation pattern can be characteristic.[11][12][13]

Comparative Data: Identity
Test Candidate Reference Standard Typical In-house Batch Rationale for Comparison
¹H NMR Spectrum consistent with proposed structure. No observable impurities.Spectrum generally consistent, but may show minor unassigned peaks.The reference standard must be free of structurally similar impurities that could interfere with its use.
¹³C NMR Correct number of signals corresponding to all carbon atoms.Spectrum generally consistent, but signal-to-noise may be lower.Confirms the complete carbon backbone, a crucial identity check.
Mass Spec (HRMS) Measured mass within 5 ppm of theoretical mass for the molecular ion.Measured mass consistent with theoretical mass at lower resolution.High-resolution mass spectrometry (HRMS) provides an elemental composition, offering a higher degree of confidence in the identity.

Purity and Impurity Profiling

A reference standard must have its purity value assigned based on the sum of all detected impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for separating and quantifying organic impurities, including process-related impurities and degradation products.[1][14] A robust, validated HPLC method is required.

Why this is critical: HPLC can separate isomers and other closely related compounds that may not be distinguishable by other techniques. This ensures that the main peak purity is not overestimated. Some organic compounds can also form hydrates during analysis, which must be considered in method development.[15][16]

Experimental Protocol: HPLC Purity Determination
  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 10 mL of 50:50 Water:Acetonitrile.

  • Analysis: Integrate all peaks with an area greater than 0.05% of the main peak area. Purity is calculated using the area percent method.[3]

Water Content Determination: A Critical Parameter for a Hydrate

For a hydrated compound, the water content is not an impurity but an integral part of the molecule's structure. An accurate determination is essential for calculating the true concentration of the anhydrous material.

Karl Fischer (KF) Titration

KF titration is a highly specific method for water determination.[17] It is based on a stoichiometric reaction between iodine and water.[18][19] For samples with expected water content above 0.1%, the volumetric method is typically preferred.[20]

Why this is critical: Unlike "Loss on Drying," Karl Fischer is specific to water and is not affected by the loss of other volatile materials, providing a more accurate value for the water content.[18]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated. For a hydrate, this technique reveals the temperature at which water is lost and the stoichiometry of the hydrate.[21][22][23]

Why this is critical: TGA provides a thermal profile of the material. It can distinguish between surface (adsorbed) water and bound water of hydration, which are lost at different temperatures. This complements the total water content value from KF.

Experimental Protocol: TGA Analysis
  • Instrument: TGA/DSC analyzer.

  • Sample Pan: Aluminum or platinum pan.

  • Sample Weight: 5-10 mg, accurately weighed.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Heating Program: Ramp from 25 °C to 300 °C at a rate of 10 °C/min.

  • Analysis: Determine the percentage mass loss in the temperature range corresponding to dehydration.

Comprehensive Characterization Summary

The final step is to bring all the data together to assign a purity value to the reference standard. This is often done via a mass balance calculation.

Purity by Mass Balance = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Inorganic Impurities)

G Mass Balance Concept for Purity Assignment Total Total Material (100%) API Oxo(3-pyridinyl)acetic acid (Anhydrous) Total->API Assay Value Water Water of Hydration (Karl Fischer) Total->Water Organic Organic Impurities (HPLC) Total->Organic Inorganic Inorganic Impurities (Residue on Ignition) Total->Inorganic Solvents Residual Solvents (GC-HS) Total->Solvents

Caption: Orthogonal components contributing to the mass balance assay calculation.

Comparative Data Summary: Candidate Standard vs. In-house Batch
Parameter Candidate Reference Standard Typical In-house Batch Significance of Difference
Purity (HPLC) 99.92%98.5%High purity minimizes interference and ensures accuracy in assays.
Largest Impurity (HPLC) 0.04%0.8%Low individual impurities are crucial; reference standards should not introduce significant levels of known impurities.
Water Content (KF) 8.9% (Consistent with monohydrate)7-12% (Variable)A defined and stable hydration state is required for accurate weighing and solution preparation.
TGA Weight Loss 9.0% (Single step at 95-120 °C)10.5% (Multiple steps)Confirms a single, stable hydrate form, unlike the in-house batch which may have adsorbed water or mixed hydrates.
Residue on Ignition < 0.05%Not DeterminedEnsures the absence of non-combustible inorganic impurities.
Assay (by Mass Balance) 91.0% (as anhydrous)Not AssignableOnly a fully characterized material can be assigned a potency value for use in quantitative analysis.

Conclusion: Establishing Trust in Measurement

This guide demonstrates that establishing a reference standard for this compound is a multi-faceted, rigorous process. A simple purity value from a single technique is insufficient. Instead, a convergence of evidence from orthogonal analytical methods—NMR and MS for identity, HPLC for organic purity, and Karl Fischer with TGA for water content—is required to create a self-validating data package.

The comparison between a Candidate Reference Standard and a Typical In-house Batch highlights this necessity. While the in-house batch may be suitable for preliminary or qualitative work, only the fully characterized reference standard provides the scientific certainty required for quantitative applications in a regulated drug development environment. By investing in this comprehensive characterization, researchers and scientists ensure the accuracy, reproducibility, and integrity of their analytical results.

References

  • Scharlab. Karl Fischer water content titration. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of oxo(3-pyridinyl)acetic acid hydrate. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of personnel and the environment. The following procedures are grounded in an understanding of the chemical's structural components—a pyridine ring and an acetic acid moiety—and data from closely related analogues, in the absence of a specific Safety Data Sheet (SDS) for the hydrated form of oxo(3-pyridinyl)acetic acid.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Safety Data Sheets for the closely related 3-pyridylacetic acid and its hydrochloride salt consistently classify these compounds as:

  • Skin Irritant (Category 2) [2][3][4][5]

  • Serious Eye Irritant (Category 2/2A) [2][3][4][5]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [2][4][5]

Based on this data, all waste containing this compound, including contaminated labware, must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in standard refuse.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling or preparing this compound for disposal, all personnel must be equipped with the appropriate PPE. The causality is clear: to prevent skin and eye contact and to avoid inhalation of any dust or aerosols.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.[1]To protect eyes from splashes and fine dust.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1][5]To prevent skin contact and absorption.
Body Protection A standard, fully-buttoned laboratory coat.[1]To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[1][3]To avoid inhalation of airborne particles.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment, followed by destruction via a licensed and approved waste disposal facility.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent accidental chemical reactions in waste containers.

  • Designate a Waste Stream: Establish a specific hazardous waste stream for this compound and any materials contaminated with it.

  • Avoid Co-mingling: Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, or bases.[3] This is to prevent exothermic reactions or the generation of toxic gases.

  • Collect All Contaminated Materials: This includes:

    • Unused or expired this compound.

    • Contaminated weighing paper, pipette tips, and gloves.[1]

    • Rinsate from cleaning contaminated glassware.

Step 2: Waste Collection and Containment
  • Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly and accurately labeled as soon as the first waste is added. The label must include:

    • The words "Hazardous Waste."[1]

    • The full chemical name: "this compound."

    • The associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste. This minimizes the release of any potential vapors and prevents spills.

Step 3: Storage Pending Disposal
  • Designated Storage Area: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • Safe Environment: The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible materials.[3]

Step 4: Final Disposal
  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1][5]

  • Recommended Disposal Method: The preferred method of disposal for this type of organic chemical waste is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5] This ensures the complete destruction of the compound. Thermal decomposition may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

  • Documentation: Ensure all required waste manifests and documentation are completed accurately, in compliance with local, state, and federal regulations such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate if Necessary: For large spills, or if you feel unwell, evacuate the area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent. The cleaning materials must also be collected as hazardous waste.

  • Report the Incident: Report the spill to your institution's EHS office, as per your laboratory's standard operating procedures.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been generated.

Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Containment cluster_storage Interim Storage cluster_disposal Final Disposal A Assess Hazards (Irritant) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Solid Waste & Contaminated Materials B->C D Place in Labeled, Compatible Hazardous Waste Container C->D E Keep Container Securely Sealed D->E F Store in Designated Satellite Accumulation Area E->F G Arrange Pickup by Licensed Waste Contractor F->G H Incinerate at Approved Waste Facility G->H I Complete All Regulatory Paperwork H->I

Caption: Disposal Workflow for this compound.

Decision Logic for Disposal

The following diagram illustrates the critical decision points in the chemical waste disposal process.

Figure 2. Chemical Waste Disposal Decision Tree Start Waste Generated (this compound) IsHazardous Is the waste hazardous? Start->IsHazardous Yes Yes (Based on structural analogs) IsHazardous->Yes True No No IsHazardous->No False Segregate Segregate as Hazardous Waste Yes->Segregate Trash General Trash (Not Permitted) No->Trash Drain Drain Disposal (Not Permitted) No->Drain Label Label Container Correctly Segregate->Label Store Store in SAA Label->Store Dispose Dispose via Licensed Incineration Facility Store->Dispose

Caption: Chemical Waste Disposal Decision Tree.

References

  • Caulton, K. G., et al. (2010). Thermal decomposition of pyridine-substituted cobaltic acetate in acetic acid. Inorganic Chemistry, 49(10), 4606-10. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). IN-11014; Acetic acid, C6-8-branched alkyl esters, C7-rich; Exemption from the Requirement of a Tolerance. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Pyridineacetic acid. PubChem. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Acetic acid. Agriculture and Environment Research Unit (AERU). Retrieved from [Link]

  • Chemistry For Everyone. (2023). How Do You Properly Dispose Of Acetic Acid? YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Thermal decomposition of acetic acid.
  • Blake, P. G., & Jackson, K. J. (1968). The thermal decomposition of acetic acid. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

  • Lab Alley. (n.d.). How to Dispose of Acetic Acid. Retrieved from [Link]

  • Wang, H., et al. (2013). Mechanism of thermal decomposition of cobalt acetate tetrahydrate. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling Oxo(3-pyridinyl)acetic Acid Hydrate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides a comprehensive, experience-driven protocol for the safe use of Oxo(3-pyridinyl)acetic acid hydrate, ensuring both personal safety and the integrity of your research. We move beyond mere checklists to provide a framework of understanding, enabling you to work with this compound confidently and responsibly.

Hazard Identification and Risk Assessment: Know Your Compound

This compound and its analogs are classified as irritants.[1][2][3][4][5][6] Understanding the specific nature of these hazards is the first step in mitigating risk.

Primary Hazards:

  • Skin Irritation (Category 2): Direct contact can cause redness, itching, and inflammation.[2][3][4][5][7]

  • Serious Eye Irritation (Category 2/2A): The compound can cause significant eye irritation, including redness, watering, and discomfort upon contact.[2][3][4][5][7]

  • Respiratory Tract Irritation (Category 3): Inhalation of dust or aerosols may lead to irritation of the respiratory system.[2][3][4][5][7]

GHS Hazard Statements:

  • H315: Causes skin irritation.[2][3][4][6]

  • H319: Causes serious eye irritation.[2][3][4][6]

  • H335: May cause respiratory irritation.[2][3][4][6]

It is crucial to treat this compound with respect, employing a multi-layered safety approach that begins with appropriate engineering controls and is reinforced by rigorous personal protective equipment (PPE) protocols.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable. The following table summarizes the required PPE for handling this compound.

PPE Category Specification Rationale and Best Practices
Eye and Face Protection Chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[5][8][9] A face shield should be worn over goggles when there is a significant risk of splashing.[10]Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes, which is critical when working with fine powders.
Hand Protection Disposable nitrile gloves.[10][11]Nitrile offers good chemical resistance for short-term protection.[10] Gloves should be inspected for any signs of damage before use and changed immediately if contaminated.[1][12]
Body Protection A buttoned lab coat, long pants, and closed-toe shoes.[8][10]Prevents skin contact with the chemical. Ensure there are no gaps in coverage between gloves and sleeves.
Respiratory Protection Generally not required under normal use with adequate engineering controls.[7][9] If dust generation is unavoidable or ventilation is insufficient, a NIOSH-approved N95 (or equivalent) particulate respirator should be used.[4][8][12]This is a crucial line of defense against inhaling irritating dust. Proper fit-testing of respirators is mandatory where their use is required.[12]

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential for minimizing exposure and ensuring reproducible results.

Engineering Controls: The First Line of Defense
  • Ventilation: Always handle this compound in a well-ventilated area.[7][8][11] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[11]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[8]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

    • Use a spatula to handle the solid material, avoiding actions that could generate dust clouds.[1]

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][7][9]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_area Clear and Prepare Workspace handle_weigh Weigh and Transfer in Ventilated Enclosure prep_area->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve post_decon Decontaminate Workspace and Equipment handle_dissolve->post_decon Complete Experiment post_wash Wash Hands and Exposed Skin post_decon->post_wash disp_waste Segregate Chemical Waste post_wash->disp_waste Final Steps disp_ppe Dispose of Contaminated PPE disp_waste->disp_ppe

Caption: Workflow for the safe handling of this compound.

Spill Management and Disposal Plan

Accidents can happen, and a clear plan is essential for a swift and safe response.

Spill Response
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Alert: Inform your supervisor and any colleagues in the vicinity.

  • Assess: From a safe distance, assess the extent of the spill.

  • Containment (for trained personnel with appropriate PPE):

    • For small spills, use an absorbent material like sand or vermiculite to contain the solid.[11]

    • Carefully sweep up the contained material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[1][8]

Waste Disposal
  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[1] Do not pour it down the drain.

  • Containers: Place waste in a clearly labeled, sealed container.[8]

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

Storage and Incompatibilities

Proper storage is crucial for maintaining the stability and safety of the compound.

  • Storage Conditions: Store in a cool, dry, well-ventilated area in a tightly closed container.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong alkalis.[8]

By adhering to these scientifically grounded protocols, you can confidently handle this compound, ensuring a safe laboratory environment for yourself and your colleagues.

References

  • Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%. Cole-Parmer.
  • Personal protective equipment for handling (ngcontent-ng-c2487356420="" class="ng-star-inserted">2H_3)Pyridine-2,3-dicarboxylic acid. Benchchem.
  • This compound | 1559061-98-1. Sigma-Aldrich.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • oxo(3-pyridinyl)acetic acid(SALTDATA: 0.8H2O). ChemicalBook.
  • SAFETY DATA SHEET. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Safety Data Sheet. Jubilant Ingrevia.
  • MSDS of 3-Pyridylacetic acid hydrochloride. Capot Chemical. (2013).
  • 3-Pyridineacetic acid, hydrochloride (1:1) SDS, 6419-36-9 Safety Data Sheets. ECHEMI.
  • 3-Pyridineacetic acid | C7H7NO2. PubChem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.